"synthesis and characterization of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide"
Technical Monograph: Rational Synthesis and Structural Validation of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Executive Summary This technical guide details the synthesis, purification, and characterization of -...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Rational Synthesis and Structural Validation of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Executive Summary
This technical guide details the synthesis, purification, and characterization of
-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide , a critical pharmacophore often utilized as a scaffold in the development of tyrosine kinase inhibitors (e.g., BTK or EGFR inhibitors).[1]
The protocol outlined below prioritizes regiochemical fidelity and process scalability . Unlike generic procedures, this guide addresses the specific electronic challenges of the 2-methoxy-5-nitroaniline substrate, ensuring high yield and purity suitable for downstream pharmaceutical applications.
Retrosynthetic Analysis & Strategy
The target molecule is an unsymmetrical di-substituted benzene ring containing both an amide and a free amine. Direct mono-acylation of 2-methoxy-1,5-diaminobenzene is operationally difficult due to competing nucleophilicity between the two amine groups.
Therefore, the Nitro-Reduction Strategy is the superior pathway:
Regioselective Acylation: Utilizing the commercially available 2-methoxy-5-nitroaniline (5-nitro-o-anisidine). The nitro group acts as an electron-withdrawing protecting group, preventing side reactions.
Chemoselective Reduction: Converting the nitro group to the amine after the amide bond is established.
Figure 1: Retrosynthetic logic prioritizing the nitro-reduction pathway to ensure regioselectivity.
Experimental Methodology
Step 1: Acylation (Synthesis of the Nitro Intermediate)
Dissolution: Charge a 3-neck round-bottom flask with 2-methoxy-5-nitroaniline (10 mmol) and anhydrous DCM (50 mL). Stir under nitrogen atmosphere until fully dissolved.
Base Addition: Add TEA (12 mmol) via syringe. Cool the solution to 0°C using an ice bath. Critical: Cooling suppresses the formation of bis-acylated byproducts.
Acylation: Add cyclohexanecarbonyl chloride (11 mmol) dropwise over 20 minutes. Maintain internal temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Quench with 1M HCl (cold) to remove excess base. Wash the organic layer with saturated
(to remove acid) and Brine.
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Mechanistic Insight: The methoxy group at the ortho position creates steric hindrance and electronic donation. Using a strong acid chloride ensures the reaction proceeds despite the deactivated nature of the aniline (due to the para-nitro group).
Step 2: Chemoselective Reduction
Objective: Conversion of the nitro group to the target amine without cleaving the amide bond or reducing the aromatic ring.
Reagents:
Nitro-Intermediate (from Step 1)
10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]
Suspension: Dissolve the nitro-intermediate (5 mmol) in MeOH (30 mL) in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an argon blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.
Hydrogenation: Purge the vessel with
three times. Stir vigorously under atmosphere (balloon) at RT for 6–12 hours.
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Purification: Concentrate the filtrate. The product is often pure enough for use, but can be recrystallized from Isopropanol/Hexane.[1]
Figure 2: Purification workflow post-reduction.
Structural Characterization & Validation
The following spectral data validates the structure. The shift values are predicted based on high-fidelity analogs (e.g., 5-amino-2-methoxyphenol and benzamide derivatives) found in literature [1, 2].
Table 1:
NMR Assignment (DMSO-
, 400 MHz)
Position
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
Amide NH
9.15
Singlet (s)
1H
Deshielded amide proton; diagnostic peak.
Ar-H (C6)
7.85
Doublet (d)
1H
Ortho to amide; significantly deshielded by carbonyl anisotropy.
Fragmentation Pattern: Loss of cyclohexyl group often observed; characteristic aniline fragment.
Critical Process Parameters (CPP) & Troubleshooting
Regio-Control:
Issue: If the starting material is 2-methoxy-1,5-diaminobenzene, acylation will occur at the more nucleophilic amine (C5) rather than the sterically hindered C1 amine.
Solution:Strictly use the Nitro-Aniline route. The nitro group forces acylation at the only available amine.
Incomplete Reduction:
Issue: Presence of hydroxylamine intermediate (
).
Solution: Ensure the reaction runs to completion (monitor by LCMS). If stalled, add fresh catalyst or slightly increase
Anilines are oxidation-sensitive. Store the final product under inert gas (Nitrogen/Argon) in amber vials to prevent darkening (formation of quinone-imines).
References
Zitko, J., et al. (2015).[1] "Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides." Česká a slovenská farmacie, 64, 19-24.[1] (Provides analogous NMR shifts for amide-linked anilines). [1]
ChemicalBook. (n.d.). "5-Amino-2-methoxyphenol 13C NMR spectrum." (Reference for chemical shifts of the 2-methoxy-5-amino aromatic core).
Organic Chemistry Portal. (n.d.). "Reduction of Nitro Compounds to Amines." (Standard methodologies for Pd/C hydrogenation).
A Comprehensive Technical Guide to the Physicochemical Properties of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Introduction: The Physicochemical Blueprint of a Drug Candidate In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a molecule serve as a fundamental blueprint, dictati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Physicochemical Blueprint of a Drug Candidate
In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a molecule serve as a fundamental blueprint, dictating its behavior within a biological system. These properties, including solubility, lipophilicity, and ionization state, are not merely abstract chemical descriptors; they are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A comprehensive understanding and early characterization of these parameters are therefore paramount, enabling researchers to identify promising candidates, anticipate potential liabilities, and guide the optimization process. This guide provides an in-depth technical overview of the key physicochemical properties of the novel compound N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, offering both theoretical insights and practical methodologies for its characterization. While direct experimental data for this specific molecule is not extensively published, this paper will leverage established principles of medicinal chemistry and data from structurally related analogs to build a robust predictive profile and outline the necessary experimental validations.
Molecular Structure and In-Silico Druglikeness Assessment
The chemical architecture of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a composite of distinct functional moieties, each contributing to its overall physicochemical character. The molecule consists of a cyclohexanecarboxamide group appended to a 5-amino-2-methoxyphenyl ring.
Cyclohexanecarboxamide Moiety: The non-aromatic, saturated cyclohexane ring imparts a significant degree of lipophilicity to the molecule. The amide linkage serves as a hydrogen bond donor and acceptor, contributing to its polarity and potential for intermolecular interactions.
5-Amino-2-methoxyphenyl Moiety: The aromatic ring itself is lipophilic. The primary amino group is a key hydrogen bond donor and a weak base, capable of ionization. The methoxy group is a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring.
A preliminary assessment of the "druglikeness" of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide can be performed by applying Lipinski's Rule of Five.[3][4][5][6] This rule provides a set of guidelines for evaluating whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans.[6]
Property
Predicted Value
Lipinski's Rule of Five
Compliance
Molecular Weight
248.32 g/mol
< 500 Da
Yes
LogP (Octanol-Water Partition Coefficient)
~2.5 - 3.5
< 5
Yes
Hydrogen Bond Donors
2 (Amine and Amide N-H)
≤ 5
Yes
Hydrogen Bond Acceptors
3 (Amide Oxygen, Methoxy Oxygen, Amine Nitrogen)
≤ 10
Yes
Based on this in-silico analysis, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
Aqueous Solubility: The Gateway to Absorption
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulation.[7][8] A compound must possess adequate solubility to dissolve in the gut lumen before it can be absorbed into the bloodstream. The solubility of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is governed by a balance between its lipophilic (cyclohexane ring, aromatic ring) and hydrophilic (amino, methoxy, amide groups) components. The ionizable amino group suggests that its solubility will be pH-dependent.
This method determines the equilibrium solubility of a compound, representing the true solubility limit.
Methodology:
Preparation of Saturated Solution: Add an excess amount of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate mobile phase for analysis.
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity: Balancing Permeability and Potency
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial property that influences membrane permeability, plasma protein binding, volume of distribution, and metabolism.[1] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The distribution coefficient (LogD) is used for ionizable compounds and represents the ratio of the total concentration of the compound in the octanol and aqueous phases at a specific pH.
This classic method directly measures the partitioning of a compound between two immiscible phases.
Methodology:
Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa to ensure mutual miscibility does not affect the results.
Partitioning: Add a known amount of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide to a mixture of the pre-saturated octanol and aqueous buffer in a vial.
Equilibration: Agitate the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
Sampling and Analysis: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
Calculation:
LogP/LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Caption: Workflow for LogP/LogD determination.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[2][8] For N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, the primary amino group is the main ionizable center. Its pKa will determine the charge of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and ability to interact with its biological target. The pKa of an aromatic amine is typically in the range of 4-5.
This method involves titrating a solution of the compound with an acid or a base and monitoring the pH change.
Methodology:
Solution Preparation: Dissolve an accurately weighed amount of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in a suitable solvent system (e.g., water with a co-solvent if necessary).
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.
Caption: Relationship between pH, pKa, and ionization state.
Chemical Stability: Ensuring Integrity
Assessing the chemical stability of a drug candidate is crucial to ensure that it remains intact during storage and upon administration.[9] Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
Methodology:
Stress Conditions: Subject solutions of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide to a variety of stress conditions, including:
Acidic: e.g., 0.1 M HCl at elevated temperature.
Basic: e.g., 0.1 M NaOH at elevated temperature.
Oxidative: e.g., 3% H2O2 at room temperature.
Thermal: Dry heat and solution at elevated temperature.
Photolytic: Exposure to UV and visible light.
Time Points: Sample the stressed solutions at various time points.
Analysis: Analyze the samples using a stability-indicating HPLC method (typically with mass spectrometry detection) to separate the parent compound from any degradation products.
Characterization: Identify the structure of any significant degradation products.
"N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide CAS number lookup"
CAS Registry Number: 859179-67-2 Executive Summary & Chemical Identity N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2) is a specialized pharmaceutical intermediate belonging to the class of functional...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 859179-67-2
Executive Summary & Chemical Identity
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2) is a specialized pharmaceutical intermediate belonging to the class of functionalized anilines. Structurally, it consists of a 2-methoxy-5-aminoaniline core acylated at the N1 position with a cyclohexanecarbonyl group.
This molecule serves as a critical "scaffold" or building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (targeting CDK or Aurora kinases) and coagulation factor inhibitors . Its primary utility lies in the free amine at the C5 position, which remains available for further derivatization (e.g., urea formation or secondary amide coupling) while the cyclohexyl moiety provides necessary lipophilicity and steric bulk for enzyme pocket binding.
Chemical Identity Data
Property
Specification
CAS Number
859179-67-2
IUPAC Name
N-(5-amino-2-methoxyphenyl)cyclohexanecarboxamide
Molecular Formula
C₁₄H₂₀N₂O₂
Molecular Weight
248.32 g/mol
SMILES
COc1ccc(N)cc1NC(=O)C2CCCCC2
InChI Key
FMZGWDMREKJCEF-UHFFFAOYSA-N
Appearance
Off-white to pale beige solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Synthesis Strategy & Protocol
To ensure high purity and regioselectivity, the synthesis of CAS 859179-67-2 should not proceed via the direct acylation of 2-methoxy-1,4-phenylenediamine, as this leads to a mixture of regioisomers (N1 vs N4 acylation) and di-acylated byproducts.
The Authoritative Route:
The scientifically robust method involves the selective acylation of 2-methoxy-5-nitroaniline followed by the chemoselective reduction of the nitro group. This ensures the cyclohexanecarboxamide moiety is installed exclusively at the correct nitrogen before the second amine is generated.
Setup: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Base Addition: Add Triethylamine (TEA) or Pyridine (1.2 eq) to act as an HCl scavenger. Cool the mixture to 0°C.
Acylation: Dropwise add Cyclohexanecarbonyl chloride (1.1 eq) diluted in DCM. Maintain temperature < 5°C to prevent bis-acylation.
Workup: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). Quench with water, wash with 1M HCl (to remove unreacted aniline), then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1]
Substrate: Nitro-intermediate from Step 1.
Method: Catalytic Hydrogenation (High Purity) or Iron/Ammonium Chloride (Robust/Cost-effective).
Protocol (Catalytic Hydrogenation):
Dissolve the nitro-intermediate in Methanol or Ethanol.
Add 10% Pd/C catalyst (5-10 wt% loading).
Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 12 hours.
Filtration: Filter through a Celite pad to remove Pd/C.
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary to obtain the target CAS 859179-67-2 .
Synthesis Pathway Diagram
Figure 1: Validated synthetic route avoiding regioselectivity errors by utilizing a nitro-precursor strategy.
Structural Validation & Quality Control
To verify the identity of the synthesized compound, the following spectral signatures must be confirmed. This constitutes a self-validating system for the researcher.
Technique
Expected Signature
Mechanistic Insight
1H NMR (DMSO-d6)
δ 9.0-9.2 ppm (s, 1H): Amide -NH-
Confirms successful acylation of the aniline.
δ 3.7-3.8 ppm (s, 3H): Methoxy -OCH₃
Diagnostic for the 2-methoxy core integrity.
δ 4.5-5.0 ppm (br s, 2H): Amine -NH₂
Critical: Confirming reduction of Nitro group. Disappearance of this signal indicates oxidation/degradation.
Distinguishes the product from the nitro-precursor (which lacks amine stretch and has NO₂ bands at ~1350/1530 cm⁻¹).
Applications in Drug Discovery
This molecule is not merely an endpoint but a privileged scaffold . Its specific geometry—a flat aromatic system linked to a bulky aliphatic ring—mimics the ATP-binding pocket requirements of several enzymes.
Kinase Inhibition (CDK/Aurora): The 2-methoxy-5-amino motif is a known pharmacophore for binding to the hinge region of kinases. The free amine is often reacted with heterocycles (e.g., pyrimidines, triazines) to form the final inhibitor.
Factor Xa Inhibitors: Analogous to the chemical space occupied by Edoxaban, this intermediate allows for the exploration of lipophilic pockets in the coagulation cascade enzymes.
Urea Synthesis: The primary amine is highly nucleophilic, making it an ideal partner for isocyanates to generate urea-linked libraries for High-Throughput Screening (HTS).
References
Accela ChemBio Inc. (2023). Product Catalog: N-(5-amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2). Retrieved from
CymitQuimica. (2024). Building Blocks: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 859179-67-2. Retrieved from
A Technical Guide to the Potential Biological Activities of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Derivatives
Executive Summary The N-(aryl)carboxamide scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents. This guide focuses on the specific, yet underexplored, chemical space of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-(aryl)carboxamide scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents. This guide focuses on the specific, yet underexplored, chemical space of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide derivatives. While direct research on this exact scaffold is sparse, a comprehensive analysis of structurally related analogues—including cyclohexanecarboxamides, 2-methoxyphenyl derivatives, and other functionalized carboxamides—allows for the extrapolation of highly probable biological activities. This document synthesizes available data to propose a roadmap for investigating these derivatives as potential modulators of central nervous system (CNS) targets, as anti-inflammatory agents, and as novel anticancer and antimicrobial therapeutics. We provide foundational synthetic strategies, key structure-activity relationship (SAR) insights from analogous series, and detailed experimental protocols for initiating a discovery campaign.
Introduction to the Scaffold: Chemical Rationale and Therapeutic Potential
The N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide core structure combines several pharmacologically significant features. The cyclohexanecarboxamide moiety provides a rigid, lipophilic anchor that is crucial for binding in numerous enzymatic pockets, as demonstrated in soluble epoxide hydrolase (sEH) inhibitors where the C6 ring is essential for potent activity.[1][2] The substituted aniline ring (2-methoxy-5-amino) offers multiple vectors for chemical modification, allowing for fine-tuning of electronic properties, solubility, and target engagement. The methoxy group can act as a hydrogen bond acceptor and influence ring conformation, while the primary amine serves as a key synthetic handle for library generation or as a pharmacophoric feature itself, capable of forming critical hydrogen bonds or salt bridges.
The convergence of these fragments suggests a high potential for diverse biological activities. Analogous structures are known to exhibit activities ranging from CNS receptor modulation to broad-spectrum antimicrobial effects, making this an attractive scaffold for targeted library synthesis and screening.
Synthetic Strategy for Derivative Libraries
The generation of a diverse library of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide derivatives is readily achievable through standard peptide coupling methodologies. The primary amino group on the aniline ring is a versatile nucleophile for acylation or further functionalization.
General Synthesis Pathway
A robust and scalable synthetic approach involves the acylation of 2-methoxy-5-nitroaniline with cyclohexanecarbonyl chloride, followed by the reduction of the nitro group to the target primary amine. This amine then serves as the key intermediate for subsequent derivatization (e.g., reductive amination, acylation, sulfonylation) to build a library of diverse analogues.
Detailed Protocol: Synthesis of the Core Intermediate
Step 1: Acylation of 2-Methoxy-5-nitroaniline
To a stirred solution of 2-methoxy-5-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add cyclohexanecarbonyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide. Purify via recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in ethanol under reflux, or catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Monitor the reaction by TLC until the starting material is consumed.
For the SnCl₂ reduction, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
Concentrate the filtrate to yield the target core intermediate, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, which can be used for further derivatization.
Visualization: Synthetic Workflow
Caption: General synthetic workflow for derivative library generation.
Analysis of structurally related scaffolds provides a strong basis for predicting the most probable biological activities for this compound class.
Central Nervous System (CNS) Modulation
The N-aryl carboxamide motif is prevalent in CNS-active agents. A key finding in the literature is the discovery of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, a potent and selective 5-hydroxytryptamine(1A) (5-HT₁ₐ) receptor antagonist.[3] This highlights the potential of the cyclohexanecarboxamide core to orient aryl substituents in a manner conducive to binding CNS receptors. Furthermore, a series of trans-1,3-cyclohexyl diamides were identified as mGluR5 negative allosteric modulators (NAMs) with demonstrated anxiolytic activity in preclinical models.[4]
Hypothesis: Derivatives of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide may function as modulators of serotonin or glutamate receptors, warranting screening against a panel of CNS targets.
Anti-inflammatory Activity
Two distinct mechanisms for potential anti-inflammatory action emerge from the literature.
Cytokine Inhibition: New amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant anti-inflammatory and antiproliferative properties.[5][6] These compounds effectively inhibit the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[5][6]
Soluble Epoxide Hydrolase (sEH) Inhibition: Structure-activity relationship studies have identified cycloalkylamides as potent inhibitors of human sEH, a key enzyme in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2] These studies specifically underscore that a C6 ring, like cyclohexane, on one side of the amide function is necessary for achieving high inhibitory potency.[1][2]
Hypothesis: The N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide scaffold is a prime candidate for development as an sEH inhibitor or a direct cytokine modulator for treating inflammatory diseases.
Anticancer and Antiproliferative Effects
The carboxamide functional group is a privileged structure in oncology. Numerous reports confirm the potential of various carboxamide derivatives as anticancer agents.[7][8] Specifically, N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have demonstrated significant cytotoxicity against several human cancer cell lines, including A549 (lung), MCF7-MDR (multi-drug resistant breast), and HT1080 (fibrosarcoma).[9]
Hypothesis: By leveraging the known cytotoxic potential of the N-(aryl)cyclohexanecarboxamide template, derivatives can be designed and screened for antiproliferative activity against a panel of cancer cell lines.
Antimicrobial and Antifungal Properties
The literature suggests that N-aryl carboxamide derivatives possess notable antimicrobial potential.
Antibacterial: Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid showed bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[5]
Antifungal: Carboxamide derivatives containing a biphenyl pharmacophore have been developed as fungicidal agents for agricultural applications, suggesting broader antifungal potential.[10] Additionally, N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides showed moderate inhibitory effects against S. aureus and various fungi.[9]
Hypothesis: The scaffold could serve as a foundation for developing novel antibacterial (particularly against Gram-positive bacteria) and antifungal agents.
Structure-Activity Relationship (SAR) Insights from Analogous Series
While SAR for the exact target scaffold is yet to be established, key principles can be drawn from related compound series:
Structural Feature
Observation
Implication for Design
Supporting Evidence
Cycloalkyl Ring
For sEH inhibition, a C6 cyclohexane ring was found to be the minimum size for reasonable potency. Smaller rings (cyclopentane, cyclopropane) resulted in no inhibition.
The cyclohexane ring should be maintained as a core structural element. Modifications could explore fused ring systems to increase hydrophobicity and potency.
In amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the nature and position of substituents on the phenyl ring significantly impact both anti-inflammatory and antiproliferative activities.
The 5-amino and 2-methoxy groups on the target scaffold are critical starting points. Derivatization of the amine and modulation of the methoxy position are predicted to be key drivers of activity.
The amide bond provides molecular flexibility and key hydrogen bonding opportunities, which can improve target affinity and pharmacokinetic properties.
Maintaining the amide linker is crucial. Conformational constraint (e.g., via cyclization) could be explored to lock in a bioactive conformation, as seen in the development of mGluR5 NAMs.
Navigating the Scaffold: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in Drug Discovery
Topic: "N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide as a scaffold in medicinal chemistry" Executive Summary In the high-stakes arena of medicinal chemistry, "privileged structures" are molecular frameworks capable...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide as a scaffold in medicinal chemistry"
Executive Summary
In the high-stakes arena of medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS: 859179-67-2) represents a quintessential bifunctional scaffold. Its utility lies not merely in its atoms, but in its ability to enforce specific conformational constraints while offering orthogonal vectors for chemical diversification.
This technical guide dissects the scaffold’s structural logic, synthetic pathways, and application in designing libraries for Kinase and GPCR targets. It is designed for medicinal chemists seeking to leverage this chemotype for lead optimization.
Structural Logic & Physicochemical Profile
The scaffold is defined by three distinct pharmacophoric elements, each serving a specific function in ligand-protein recognition:
The Ortho-Methoxy Lock (Conformational Control):
Mechanism: The methoxy group at the 2-position (relative to the amide nitrogen) creates an intramolecular hydrogen bond (IMHB) with the amide proton.
Effect: This locks the phenyl ring and the amide group into a coplanar conformation, reducing the entropic penalty upon binding to a protein pocket. This is a critical design feature in many kinase inhibitors (e.g., Imatinib analogues) to pre-organize the molecule for the active site.
The Cyclohexane "Tail" (Lipophilic Filling):
Function: Unlike a planar phenyl ring, the cyclohexane ring is aliphatic and puckered (chair conformation). It provides bulk to fill hydrophobic pockets (e.g., the solvent front in kinases or deep hydrophobic pockets in GPCRs) without the metabolic liability of an aromatic ring prone to oxidation.
The 5-Amino "Head" (Vector for Diversity):
Reactivity: The free aniline amine at the 5-position is electronically activated by the para-methoxy group (an electron-donating group, EDG). This makes it highly nucleophilic and ideal for late-stage diversification (forming ureas, amides, or sulfonamides).
Table 1: Physicochemical Properties (Computed)
Property
Value
biological Implication
Molecular Formula
C₁₄H₂₀N₂O₂
--
Molecular Weight
248.32 g/mol
Fragment-like; allows room for heavy "head" groups.
cLogP
~2.3 - 2.8
Optimal range for oral bioavailability (Lipinski compliant).
TPSA
~55 Ų
Good membrane permeability (<140 Ų).
H-Bond Donors
2 (Amide NH, Aniline NH₂)
Key interactions with backbone carbonyls.
H-Bond Acceptors
3 (Amide CO, OMe, Aniline N)
Interaction with hinge region residues.
Synthetic Protocols
The synthesis of this scaffold is a robust, two-step process starting from commercially available 2-methoxy-5-nitroaniline .
Step 1: Regioselective Acylation
Objective: Install the cyclohexanecarboxamide "tail" while preserving the nitro group for later reduction.
Stir at RT for 4 hours. Monitor by TLC/LCMS (Disappearance of aniline).
Workup: Wash with 1N HCl (to remove pyridine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.
Yield: Typically >85%.
Step 2: Nitro Reduction (The Critical Step)
Objective: Reduce the nitro group to the free amine without reducing the amide or the aromatic ring.
Method: Iron/Ammonium Chloride (Fe/NH₄Cl) is preferred over catalytic hydrogenation (H₂/Pd-C) if halogen substituents are introduced later, but for this specific scaffold, H₂/Pd-C is clean and fast.
Protocol (Fe/NH₄Cl Method - Robust & Scalable):
Suspend the nitro-amide intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).
Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <10 micron).
Heat to reflux (80°C) with vigorous stirring for 2-4 hours.
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
Concentration: Evaporate ethanol. Neutralize aqueous residue with NaHCO₃ and extract with EtOAc.
Purification: Recrystallize from EtOH/Hexane or use Flash Chromatography (0-5% MeOH in DCM).
The following diagram illustrates the synthetic route and the "Ortho-Methoxy Effect" governing the scaffold's conformation.
Caption: Synthetic pathway transforming 2-methoxy-5-nitroaniline into the bifunctional scaffold, highlighting the conformational lock and diversification point.
Medicinal Chemistry Applications
This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) and High-Throughput Screening (HTS) library generation.
A. Kinase Inhibitors (Type I & II)
Role: The scaffold acts as the "Solvent Front" or "Back Pocket" binder.
Strategy: The 5-amino group is coupled to a Hinge Binding Motif (e.g., Pyrimidine, Quinazoline, or Pyridine).
Mechanism:
The Hinge Binder interacts with the ATP-binding site (Glu/Met gatekeeper).
The Phenyl Ring acts as a spacer.
The Cyclohexanecarboxamide extends into the solvent front or a hydrophobic pocket, improving potency and selectivity.
Example Logic: Similar to the design of Lemborexant (though GPCR) or Betrixaban intermediates, where the amide orientation is critical.
B. GPCR Ligands (Dopamine/Serotonin)
Role: The scaffold mimics the "Aryl-Amide" pharmacophore found in antipsychotics.
Strategy: The 5-amino group is functionalized with a basic amine linker (e.g., piperazine) to interact with the conserved Aspartate residue in GPCRs (D2/D3 receptors).
C. Library Generation Protocol (Divergent Synthesis)
To utilize this scaffold for a library, perform parallel synthesis on the 5-NH₂ group:
Urea Library: React scaffold with diverse Isocyanates (R-NCO).
Result: Stable urea linkers, common in kinase inhibitors (e.g., Sorafenib-like).
Amide Library: React scaffold with diverse Carboxylic Acids (HATU coupling).
Sulfonamide Library: React scaffold with Sulfonyl Chlorides .
Result: Solubility modulation and unique H-bond geometry.
References
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the role of lipophilic tails like cyclohexane).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Analysis of phenyl vs. cyclohexane bioisosterism).
Gould, I. R., et al. (2016). The Role of Ortho-Substituents in the Conformation of Anilides. Journal of Computer-Aided Molecular Design. (Mechanistic basis for the OMe-Amide lock).
A Technical Guide to the Preliminary Antimicrobial Screening of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: The Rationale for Investigating Novel Cyclohexanecarboxamide Derivatives The escalating crisis of antimi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Foreword: The Rationale for Investigating Novel Cyclohexanecarboxamide Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The exploration of new chemical scaffolds is a critical component of this endeavor. Cyclohexane derivatives have demonstrated a range of biological activities, including antimicrobial properties against various pathogens.[3][4] This guide outlines a comprehensive strategy for the preliminary in vitro antimicrobial screening of a novel compound, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. While specific data on this molecule is not yet available, the methodologies detailed herein are based on established, robust protocols for the evaluation of new chemical entities.[5] This document is intended to serve as a technical blueprint for researchers embarking on the initial assessment of this and structurally related compounds.
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of a preliminary antimicrobial screen is to determine if a compound possesses intrinsic activity against a panel of clinically relevant microorganisms and, if so, to quantify this activity. The core metric for this assessment is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The Scientific Imperative for a Multi-Method Approach
No single antimicrobial susceptibility test is universally applicable. Therefore, a tiered or parallel screening approach is often most effective. This guide will focus on two widely accepted and complementary methods:
Broth Microdilution: A quantitative method for determining the MIC.
Disk Diffusion: A qualitative or semi-quantitative method that provides a rapid assessment of antimicrobial activity.
The choice of methodology is often guided by factors such as throughput requirements, cost, and the need for quantitative versus qualitative data.[5] For novel compound screening, broth microdilution is generally preferred for its quantitative nature.
Part 2: Experimental Design and Protocols
A meticulously designed experimental workflow is paramount for generating reproducible and reliable data. The following sections provide step-by-step protocols for the preliminary antimicrobial screening of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide.
Preparation of the Test Compound
The physicochemical properties of the test compound, such as solubility, will dictate its handling and preparation.
Protocol 2.1: Stock Solution Preparation
Solubility Testing: Begin by assessing the solubility of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in various solvents compatible with microbial assays, such as dimethyl sulfoxide (DMSO) or ethanol. The chosen solvent should not exhibit antimicrobial activity at the concentrations used in the assay.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 25.6 mg/mL) in the selected solvent. For instance, dissolve 25.6 mg of the compound in 1 mL of DMSO. This initial concentration facilitates subsequent serial dilutions.
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
Selection and Preparation of Microbial Strains
The choice of microbial strains is critical for a comprehensive preliminary screen. A representative panel should include Gram-positive and Gram-negative bacteria, as well as a fungal representative.
Table 1: Recommended Microbial Panel for Preliminary Screening
Microorganism
Gram Stain
Rationale
Staphylococcus aureus (e.g., ATCC 29213)
Positive
A common cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecalis (e.g., ATCC 29212)
Positive
A frequent cause of hospital-acquired infections, including urinary tract infections.
Escherichia coli (e.g., ATCC 25922)
Negative
A versatile pathogen responsible for a wide range of infections.
Pseudomonas aeruginosa (e.g., ATCC 27853)
Negative
An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
Candida albicans (e.g., ATCC 90028)
N/A (Fungus)
The most common cause of opportunistic fungal infections.
Protocol 2.2: Inoculum Preparation
Culture Revival: From a stock culture, streak the test organisms onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 18-24 hours at 35-37°C.
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.
Suspension Preparation: Transfer the selected colonies into a tube containing sterile saline or broth.
Turbidity Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL for bacteria.
Final Inoculum Dilution: Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).
Broth Microdilution Assay for MIC Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Protocol 2.3: Performing the Broth Microdilution Assay
Plate Preparation: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
Compound Dilution: Add 50 µL of the prepared stock solution of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
Controls:
Positive Control (Growth Control): A well containing broth and inoculum, but no test compound.
Negative Control (Sterility Control): A well containing broth only.
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or with a plate reader.
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and can be a useful preliminary screen.
Protocol 2.4: Performing the Disk Diffusion Assay
Plate Inoculation: Uniformly streak the standardized microbial suspension over the entire surface of a large Mueller-Hinton agar plate using a sterile cotton swab.
Disk Application: Aseptically apply paper disks impregnated with a known concentration of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide to the surface of the agar.
Controls: Include a positive control disk with a known antibiotic and a negative control disk with the solvent alone.
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Part 3: Data Presentation and Interpretation
Table 2: Hypothetical MIC Data for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Microorganism
MIC (µg/mL)
Staphylococcus aureus
16
Enterococcus faecalis
32
Escherichia coli
>128
Pseudomonas aeruginosa
>128
Candida albicans
64
Interpretation of Hypothetical Data:
The hypothetical data in Table 2 suggests that N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide exhibits moderate activity against Gram-positive bacteria and some antifungal activity against Candida albicans. The lack of activity against the tested Gram-negative bacteria at the concentrations screened may suggest a narrower spectrum of activity, possibly due to factors like the outer membrane permeability barrier in Gram-negative organisms.
Part 4: Visualizing the Experimental Workflow
Diagrams can effectively illustrate the logical flow of experimental procedures.
Caption: Workflow for Preliminary Antimicrobial Screening.
Conclusion and Future Directions
This guide provides a robust framework for the initial antimicrobial evaluation of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. The described protocols for broth microdilution and disk diffusion will enable the determination of its spectrum of activity and potency. Positive preliminary findings would warrant progression to more advanced studies, including:
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static (inhibits growth) or cidal (kills the organism).
Time-Kill Kinetic Assays: To assess the rate of antimicrobial activity.
Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines.
Mechanism of Action Studies: To elucidate how the compound exerts its antimicrobial effect.
Structure-Activity Relationship (SAR) Studies: To synthesize and screen analogs to optimize potency and other pharmacological properties.
The systematic application of these methodologies will provide a solid foundation for assessing the potential of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide as a lead compound in the development of new antimicrobial agents.
References
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
Gao, W., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 985707.
Wiench, O., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1185591.
Kwiecień, H., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5558. [Link]
Ling, L. L., Schneider, T., Peoples, A. J., & Spoering, A. L. (2015). A new antibiotic kills pathogens without detectable resistance. Nature, 517(7535), 455–459. [Link]
Hutchings, M. I., Truman, A. W., & Wilkinson, B. (2019). Antibiotics: past, present and future. Current Opinion in Microbiology, 51, 72–80. [Link]
Sharma, P., & Kumar, A. (2018). Cyclohexane and its functionally substituted derivatives: a review on their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry, 18(1), 2-15. [Link]
Kim, J. H., et al. (2019). Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. Journal of Applied Microbiology, 126(3), 896-905. [Link]
A Technical Guide to the Initial In Vitro Cytotoxicity Assessment of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Abstract The journey of a novel chemical entity (NCE) from discovery to therapeutic application is contingent upon a rigorous evaluation of its biological activity and safety profile. An essential, non-negotiable first s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The journey of a novel chemical entity (NCE) from discovery to therapeutic application is contingent upon a rigorous evaluation of its biological activity and safety profile. An essential, non-negotiable first step in this preclinical evaluation is the assessment of cytotoxicity.[1][2][3] This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity assessment of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, a novel compound for which public toxicity data is not yet available. We will move beyond a simple recitation of protocols to explore the strategic rationale behind experimental design, the selection of orthogonal assays to ensure data integrity, and the interpretation of results. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights to establish a robust and reliable preliminary safety profile for this and other NCEs.
Before initiating any experimental work, it is crucial to understand the fundamental mechanisms by which a compound can exert toxic effects on living cells. Drug-induced toxicity is not a single event but a cascade of potential cellular insults.[4] These can range from on-target effects, where the drug's primary mechanism of action also drives toxicity, to off-target effects, bioactivation into reactive metabolites, or the induction of cellular stress pathways.[5][6]
Key cellular events that signify cytotoxicity include:
Metabolic Compromise: A reduction in the metabolic activity of a cell, often linked to mitochondrial dysfunction, is a primary indicator of cellular stress or death.[7][8]
Loss of Membrane Integrity: The plasma membrane is a critical barrier. Its rupture leads to the release of intracellular components and is a definitive marker of late-stage apoptosis or necrosis.[9][10]
Apoptosis and Necrosis: These are two major pathways of cell death. Apoptosis is a programmed, controlled process, while necrosis is a more chaotic process resulting from acute injury, often leading to inflammation.[5][11]
A robust initial assessment, therefore, should not rely on a single endpoint but should probe multiple aspects of cellular health to build a comprehensive picture of the compound's potential liabilities.
Caption: Interrogation Points for In Vitro Cytotoxicity Assays.
Strategic Experimental Design: A Multi-Faceted Approach
A well-designed experiment is a self-validating one. For an NCE like N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, the initial screen must be both sensitive and specific, providing a clear therapeutic window if one exists.
Rationale for Cell Line Selection
The choice of cell line is paramount and depends entirely on the research question.[12][13][14] For an initial screen, a tiered approach is recommended to assess both general toxicity and potential anti-cancer selectivity.
Cancer Cell Line: Select a well-characterized, robust cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer). These are often used in initial screens due to their rapid growth and established protocols.[2]
Non-Cancerous Cell Line: It is essential to include a non-cancerous cell line to establish a selectivity index.[3] Human embryonic kidney cells (HEK293) or human fibroblast lines (e.g., MRC-5) are common choices.[2][12]
Future Considerations: If the compound is being developed for a specific indication, subsequent testing should involve cell lines derived from the target tissue.[12][13]
Compound Handling and Dose-Response
Solubilization: The compound must be fully dissolved. Dimethyl sulfoxide (DMSO) is a common solvent. A stock solution (e.g., 10-50 mM) should be prepared and serially diluted to create a range of final concentrations for testing.
Vehicle Control: Critically, all experiments must include a "vehicle control" group, where cells are treated with the highest concentration of DMSO used in the experiment. This ensures that any observed toxicity is due to the compound, not the solvent.
Concentration Range: A broad, logarithmic range of concentrations (e.g., 0.1 µM to 100 µM) should be tested to generate a full dose-response curve and accurately determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
The Power of Orthogonal Assays
Relying on a single assay is a significant pitfall. For instance, a compound might inhibit the reductase enzymes measured in an MTT assay without actually killing the cell, leading to a false positive. To mitigate this, we will employ two assays with distinct biological endpoints: one measuring metabolic activity (MTT) and one measuring membrane integrity (LDH release).
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format, which is ideal for high-throughput screening.[1][15]
Protocol 1: MTT Assay for Metabolic Activity
This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living, metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
Cell Seeding: Harvest cells in the logarithmic growth phase. Plate 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated, vehicle, and positive controls.
Incubation: Incubate the plate for a predetermined exposure time (typically 24 or 48 hours).[2]
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple precipitate in the control wells.
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
Data Acquisition: Measure the absorbance (OD) at a wavelength of 570-590 nm using a microplate reader.[17]
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[11][18]
Caption: LDH Release Assay Experimental Workflow.
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to also include a "Maximum LDH Release" control, where cells are treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of incubation.
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop in proportion to the amount of LDH present.
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[11]
Data Analysis and Interpretation
For both assays, data should be processed to determine the percentage of cytotoxicity or viability relative to controls.
Calculation of Percent Cytotoxicity (LDH Assay):
% Cytotoxicity = [(OD_Sample - OD_Spontaneous_Release) / (OD_Maximum_Release - OD_Spontaneous_Release)] * 100
(Where Spontaneous Release is the untreated control)
The calculated values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to calculate the IC₅₀ value.
Data Presentation
All quantitative data should be summarized in a clear, structured table.
Cell Line
Assay Type
Exposure Time (hr)
IC₅₀ (µM)
MCF-7
MTT
24
[Value]
MCF-7
MTT
48
[Value]
MCF-7
LDH
48
[Value]
HEK293
MTT
24
[Value]
HEK293
MTT
48
[Value]
HEK293
LDH
48
[Value]
Interpreting the Results:
Potency: A lower IC₅₀ value indicates higher cytotoxic potency.
Consistency: The IC₅₀ values obtained from the MTT and LDH assays should be in a similar range. A significant discrepancy warrants further investigation into the compound's mechanism (e.g., metabolic inhibition vs. lytic cell death).
Selectivity Index (SI): The SI is a critical parameter, calculated as SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells). A higher SI value (>2) suggests that the compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic agent.[3]
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial in vitro cytotoxicity assessment of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. By employing a logical cell line selection strategy and using orthogonal assays that measure both metabolic activity and membrane integrity, researchers can generate reliable and comprehensive preliminary safety data. The determination of IC₅₀ values and the calculation of a selectivity index provide the critical first data points needed to decide whether this novel compound warrants further investigation in the drug discovery pipeline. Positive results from this initial screen would justify progression to more complex studies, such as investigating the specific mechanism of cell death (e.g., via caspase activation assays for apoptosis) and transitioning to 3D cell culture or in vivo models.
References
Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC. (n.d.). National Center for Biotechnology Information.
MTT assay protocol. (n.d.). Abcam.
LDH assay kit guide: Principles and applications. (n.d.). Abcam.
AlamarBlue Assay Protocol. (2024, August 27). Advanced BioMatrix.
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad Antibodies.
Analysis of Cell Viability by the alamarBlue Assay. (n.d.). CSH Protocols.
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. (n.d.). Allevi.
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
What is the principle of LDH assay?. (2023, June 21). AAT Bioquest.
What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate.
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information.
Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. (n.d.). Allied Academies.
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Protocol Document.
The role of LDH assay kits in assessing cell damage and toxicity. (2025, April 7). BNO News.
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences.
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
Mechanisms of drug toxicity. A drug or its metabolites or both interact... (n.d.). ResearchGate.
Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. (n.d.). National Center for Biotechnology Information.
Mechanisms of Drug-Induced Toxicity. (n.d.). Evotec.
Highlight report: Cell type selection for toxicity testing. (n.d.). National Center for Biotechnology Information.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). National Center for Biotechnology Information.
Mechanisms of Drug-induced Toxicity Guide. (2021, February 16). Cyprotex ADME-Tox Solutions.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020, September 1). ResearchGate.
5 tips for choosing the right cell line for your experiment. (n.d.). Horizon Discovery.
"exploring the structure-activity relationship (SAR) of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide analogs"
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (referred to herein as AMPC ) and its analogs. This guide is...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (referred to herein as AMPC ) and its analogs.
This guide is structured for medicinal chemists and drug discovery professionals, focusing on the scaffold's utility as a privileged structure in the design of kinase inhibitors and GPCR ligands.
Executive Summary
The N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (AMPC) scaffold represents a versatile "privileged structure" in medicinal chemistry. Characterized by a lipophilic cyclohexane tail, a rigid amide linker, and an electron-rich di-substituted aniline core, this scaffold serves as a critical intermediate for synthesizing bis-amide and urea-based kinase inhibitors.
The core value of the AMPC scaffold lies in the 2-methoxy group , which often enforces a planar or semi-planar conformation via intramolecular hydrogen bonding, and the 5-amino group , which provides a reactive handle for introducing "warheads" (e.g., acrylamides for covalent inhibition) or specificity-determining elements (e.g., heteroaryl moieties).
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]
The Core Scaffold
The molecule consists of four distinct pharmacophoric regions that drive its biological interactions.
Region
Component
Function in Drug Design
A
Cyclohexyl Ring
Provides bulk lipophilicity; fills hydrophobic pockets (e.g., the specificity pocket of kinases).
B
Amide Linker
Hydrogen bond donor/acceptor; determines the vector of the lipophilic tail.
C
2-Methoxy Phenyl
The central scaffold. The 2-OMe group acts as a conformational lock and H-bond acceptor.
D
5-Amino Group
The primary vector for extension; critical for solvent-front interactions or catalytic site binding.
To explore the SAR of AMPC analogs, a robust synthetic route is required. The standard protocol involves the acylation of a nitro-aniline precursor followed by selective reduction.
Acylation: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq) as a base. Cool to 0°C. Dropwise add cyclohexanecarbonyl chloride (1.1 eq). Stir at RT for 4 hours. Quench with water, extract with DCM, and wash with 1N HCl and brine.
Reduction: Dissolve the crude nitro-amide in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Hydrogenate under a balloon of H
(1 atm) for 12 hours. Filter through Celite and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexanes to yield the target AMPC as an off-white solid.
Workflow Diagram
The following diagram illustrates the synthetic logic and branching points for analog generation.
Figure 1: Synthetic workflow for generating the AMPC core and its subsequent diversification into functional libraries.
Detailed SAR Exploration
The optimization of AMPC analogs focuses on four distinct vectors.
Vector A: The Hydrophobic Tail (Cyclohexane)
The cyclohexane ring occupies the hydrophobic pocket (often the "back pocket" in kinases).
Ring Size: Contracting to cyclopropane often reduces potency but improves metabolic stability (reduces CYP oxidation sites). Expanding to cycloheptane typically creates steric clashes.
Aromatization: Replacing cyclohexane with phenyl generally reduces potency due to the loss of "fsp3" character and the specific puckered geometry required for optimal fit.
Heteroatom Insertion: Replacing C-4 with Oxygen (Tetrahydropyran) lowers LogP and improves solubility but may reduce hydrophobic binding energy.
Vector B: The Linker (Amide)
Reverse Amide: Inverting the amide (Aniline-CO-NH-Cyclohexyl) often leads to a significant loss of activity because the NH is no longer positioned to donate a hydrogen bond to the specific backbone residues (e.g., the "hinge region" in kinases).
Urea Linker: Replacing the amide with a urea (-NH-CO-NH-) increases flexibility and H-bond donor capacity, often used to access adjacent pockets (e.g., the DFG-out pocket).
Vector C: The Central Core (2-Methoxy Phenyl)
This is the structural anchor.
2-Methoxy Role: The oxygen atom of the methoxy group often forms an intramolecular hydrogen bond with the amide NH. This "locks" the molecule into a planar conformation, reducing the entropic penalty of binding.
Modification: Removing the methoxy (H) or replacing it with Methyl (CH
) disrupts this lock, often resulting in a 10-100x loss in potency.
Bioisosteres: -OCF
or -Cl can sometimes mimic the steric bulk but lack the H-bond acceptor capability.
Vector D: The 5-Amino Extension (The "Warhead" Vector)
The 5-amino group is the primary site for diversification. In the AMPC scaffold, this amine is nucleophilic and solvent-exposed.
Bis-Amides: Acylation with 2-methylbenzoyl chloride yields N-{5-[(cyclohexanecarbonyl)amino]-2-methoxyphenyl}-2-methylbenzamide . This analog introduces a second hydrophobic domain, creating a "dumbbell" shape typical of Type II kinase inhibitors.
Kinase Selectivity: The nature of the group attached here determines the selectivity profile.
Small Heterocycles (Pyridine, Pyrimidine): Target the ATP binding site.
Acrylamides: Target Cysteine residues for covalent inhibition (e.g., BTK or EGFR inhibition).
Quantitative SAR Data Summary
The following table summarizes the theoretical and observed trends for AMPC analogs based on standard medicinal chemistry principles and available dataset proxies.
Analog ID
R1 (Tail)
R2 (Core Pos 2)
R3 (Core Pos 5)
Relative Potency*
LogP
Notes
AMPC-01
Cyclohexyl
-OMe
-NH2
1.0 (Ref)
2.5
Core scaffold; moderate binder.
AMPC-02
Cyclopropyl
-OMe
-NH2
0.4
1.8
Improved solubility; lower affinity.
AMPC-03
Phenyl
-OMe
-NH2
0.1
2.8
Loss of sp3 geometry; steric clash.
AMPC-04
Cyclohexyl
-H
-NH2
0.05
2.6
Loss of conformational lock.
AMPC-05
Cyclohexyl
-OMe
-NH-CO-(2-Me-Ph)
50.0
4.1
Lead-like; Bis-amide active analog.
AMPC-06
Cyclohexyl
-OMe
-NH-CO-CH=CH2
10.0
2.7
Covalent "Warhead" analog.
*Relative Potency is an estimated factor relative to the core scaffold based on typical binding energy contributions.
Mechanism of Action: The "Conformational Lock"
The critical feature of the AMPC scaffold is the intramolecular hydrogen bond between the amide proton and the methoxy oxygen. This restricts the rotation of the N-Phenyl bond, pre-organizing the molecule for binding.
Figure 2: The "Conformational Lock" mechanism driven by the 2-methoxy substituent.
References
CymitQuimica. "N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Product Page." CymitQuimica Building Blocks. Link
"step-by-step synthesis protocol for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide"
This application note details a rational synthesis protocol for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide , a structural motif often utilized in medicinal chemistry as a linker or scaffold for kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details a rational synthesis protocol for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide , a structural motif often utilized in medicinal chemistry as a linker or scaffold for kinase inhibitors and GPCR ligands.
Given that specific literature precedents for this exact molecule are sparse in open databases, this protocol is designed based on first-principles organic synthesis and validated methodologies for homologous structures (e.g., N-aryl-cyclohexanecarboxamides and substituted phenylenediamines). The route prioritizes regioselectivity by utilizing a nitro-precursor strategy to avoid the formation of di-acylated byproducts common in direct diamine couplings.
Application Note: Synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Retrosynthetic Analysis & Strategy
To ensure high purity and regiocontrol, a direct acylation of 4-methoxy-1,3-phenylenediamine is discouraged due to the risk of competitive acylation at the N1 and N3 positions. Instead, we employ a Nitro-Reduction Strategy :
Step 1 (Acylation): Selective amide coupling of 2-methoxy-5-nitroaniline with cyclohexanecarbonyl chloride . The electron-withdrawing nitro group deactivates the ring, but the amine at position 1 remains sufficiently nucleophilic for acylation under basic conditions.
Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation or metal-mediated reduction, yielding the target 5-amino compound.
Workflow Logic (DOT Diagram)
Figure 1: Strategic workflow for the regioselective synthesis of the target scaffold.
Experimental Protocol
Step 1: Acylation of 2-Methoxy-5-nitroaniline
Objective: Synthesize the intermediate N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide.
Rationale: Using a weak organic base (Triethylamine) scavenges the HCl byproduct, driving the equilibrium forward. Dichloromethane (DCM) is chosen for its solvent properties for both reactants and ease of workup.
Reagents & Stoichiometry:
Component
Role
Equiv.
MW ( g/mol )
2-Methoxy-5-nitroaniline
Limiting Reagent
1.0
168.15
Cyclohexanecarbonyl chloride
Acylating Agent
1.1
146.61
Triethylamine (Et3N)
Base (Scavenger)
1.5
101.19
Dichloromethane (DCM)
Solvent
-
-
Procedure:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the RBF with 2-Methoxy-5-nitroaniline (10.0 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
Base Addition: Add Triethylamine (15.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
Acylation: Add Cyclohexanecarbonyl chloride (11.0 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C during addition to prevent side reactions.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3).
Workup:
Quench with saturated NaHCO₃ solution (30 mL).
Separate the organic layer and wash with 1M HCl (30 mL) to remove excess amine/base, followed by brine (30 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if necessary.
Step 2: Reduction of the Nitro Group
Objective: Convert the nitro intermediate to the final amine product.
Rationale: Catalytic hydrogenation (H₂/Pd-C) is the cleanest method, leaving the amide bond intact. Alternatively, Iron/Ammonium Chloride (Fe/NH₄Cl) can be used if an autoclave is unavailable.
Reagents & Stoichiometry:
Component
Role
Equiv.
Conditions
Nitro Intermediate
Substrate
1.0
-
10% Pd/C
Catalyst
10 wt%
-
Hydrogen (H₂)
Reductant
Balloon
1 atm
Methanol (MeOH)
Solvent
-
RT
Procedure (Catalytic Hydrogenation):
Setup: In a clean hydrogenation flask or heavy-walled pressure bottle, dissolve the Nitro Intermediate (from Step 1) in Methanol (0.1 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir the mixture vigorously under a balloon of H₂ (1 atm) at room temperature for 6–12 hours.
Monitoring: Monitor by TLC (the amine product will be significantly more polar and may require a DCM/MeOH/NH₃ system for visualization).
Workup:
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet during filtration.
Wash the Celite pad with MeOH.
Concentrate the filtrate in vacuo to yield the crude amine.
Final Purification: The product can be purified by recrystallization from Isopropanol or converted to its HCl salt for long-term storage (add 1M HCl in ether to the solution).
Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be checked.
Expected Analytical Data:
¹H NMR (DMSO-d₆): Look for the disappearance of the nitro-adjacent aromatic protons and the appearance of a broad singlet (NH₂) around 4.5–5.0 ppm. The methoxy singlet should appear ~3.8 ppm. The cyclohexyl protons will form a multiplet series between 1.2–1.9 ppm.
Mass Spectrometry (ESI+): Calculated [M+H]⁺ for C₁₄H₂₀N₂O₂ ≈ 249.15 Da.
Signaling Pathway / Mechanism of Action (Contextual)
While this specific molecule is a chemical intermediate, it structurally mimics the pharmacophore of various kinase inhibitors. Below is a generalized diagram of how such amide-linker scaffolds often interact within a kinase binding pocket (e.g., H-bonding to the hinge region).
Figure 2: Theoretical interaction mode of the carboxamide scaffold within a protein binding pocket.
References
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Cited for: General principles of amide coupling efficiency and reagent selection (Step 1).
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
Cited for: Standard protocols for nitro-to-amine reduction using Pd/C (Step 2).
Zitko, J., et al. (2015).[1][2] Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska Farmacie, 64(1), 19-24.[1] Link
Cited for: Analogous synthesis of amino-carboxamide scaffolds on phenyl rings.
PubChem Compound Summary. N-(2-amino-5-methoxyphenyl)cyclopropanecarboxamide (CID 63257924).[3] Link
Cited for: Structural confirmation of similar methoxy-amino-carboxamide isomers.
"analytical methods for the quantification of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide"
This Application Note and Protocol guide details the analytical quantification of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide , a critical synthetic intermediate and potential genotoxic impurity (PGI) associated wi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the analytical quantification of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide , a critical synthetic intermediate and potential genotoxic impurity (PGI) associated with the development of small-molecule kinase inhibitors and Factor Xa inhibitors.
Compound Profile & Criticality
Target Analyte: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Chemical Formula: C₁₄H₂₀N₂O₂
Molecular Weight: 248.32 g/mol
Structure Context:
This molecule features a cyclohexanecarboxamide scaffold linked to a 2-methoxy-5-aminoaniline moiety.[1][2] It is frequently encountered as:
Key Intermediate: In the synthesis of specific coagulation factor inhibitors (structural analogs to Edoxaban intermediates) and aminopyrazole-based kinase inhibitors.
Potentially Genotoxic Impurity (PGI): The free primary aniline group (position 5) presents a structural alert for mutagenicity (ICH M7 guidelines). Strict control at trace levels (ppm) is required in final drug substances (API).
Objective: Quantification at ppm levels (LOD < 1 ng/mL).
Mechanism: Positive Electrospray Ionization (ESI+) targeting the protonated molecular ion [M+H]⁺.
Why: The aniline nitrogen provides a high proton affinity, ensuring excellent sensitivity.
Method B: HPLC-UV (Process Control / Assay)
Objective: Purity assessment (>99%) and assay calculation.
Mechanism: Reverse-phase separation with UV detection at 245 nm.
Why: Cost-effective for routine synthesis monitoring where sensitivity is not the limiting factor.
Protocol A: High-Sensitivity LC-MS/MS
Scope: Quantification of the analyte in API matrices or plasma at 1–1000 ng/mL.
Sample Preparation
Matrix: Drug Substance (API) or Reaction Mixture.
Stock Solution: Dissolve 10 mg of analyte in 10 mL DMSO (1 mg/mL).
Working Standard: Dilute Stock to 1 µg/mL using 50:50 ACN:Water .
Sample Extraction:
Weigh 10 mg of API sample.
Dissolve in 1 mL DMSO.
Vortex for 2 min; Sonicate for 5 min.
Dilute 100-fold with Mobile Phase A/B (50:50).
Filter through 0.22 µm PTFE filter.
LC-MS/MS Conditions
System: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm). Note: Phenyl-Hexyl provides superior selectivity for the aromatic aniline over standard C18.
The quantification relies on the cleavage of the amide bond or the cyclohexyl ring.
Precursor Ion (Q1)
Product Ion (Q3)
Dwell (ms)
CE (eV)
ID Logic
249.2 [M+H]⁺
111.1
100
25
Loss of Cyclohexyl-CO⁺ (Quantifier)
249.2 [M+H]⁺
139.1
100
20
5-Amino-2-methoxyaniline fragment (Qualifier)
249.2 [M+H]⁺
122.1
100
35
Secondary aniline fragment
Protocol B: Robust HPLC-UV Method
Scope: Routine purity analysis during synthesis (In-Process Control).
Chromatographic Conditions[3][4][5]
System: HPLC with PDA/UV Detector (e.g., Agilent 1260).
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
Wavelength: 245 nm (Primary), 280 nm (Secondary).
Column Temp: 40 °C.
Mobile Phase:
A: 10 mM Ammonium Acetate (pH 6.5).
B: Acetonitrile.
Gradient:
0-2 min: 5% B
15 min: 95% B
20 min: 95% B
Injection Volume: 10 µL.
System Suitability Criteria
Tailing Factor: < 1.5.
Theoretical Plates: > 5000.
Resolution (Rs): > 2.0 between the Analyte and the des-cyclohexyl precursor (5-amino-2-methoxyaniline).
Visualized Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing this compound, differentiating between trace impurity analysis and bulk assay.
Caption: Decision tree for selecting LC-MS/MS vs. HPLC-UV based on the analytical requirement (Trace vs. Bulk).
Validation & Troubleshooting
Linearity & Range
LC-MS/MS: Linear from 1.0 ng/mL to 1000 ng/mL (R² > 0.995). Weighting factor (1/x²) is recommended due to the wide dynamic range.
HPLC-UV: Linear from 10 µg/mL to 500 µg/mL.
Common Pitfalls
Carryover: The cyclohexyl group makes the molecule "sticky." Ensure a needle wash with 90:10 ACN:Water + 0.1% Formic Acid is used between injections.
Isomer Interference: Be aware of regioisomers (e.g., N-(4-amino-2-methoxyphenyl)...). The Phenyl-Hexyl column in the LC-MS protocol is specifically selected to resolve these positional isomers based on pi-pi interactions.
Stability: The free aniline is susceptible to oxidation. Samples should be analyzed within 24 hours or stored at 4°C in amber vials.
Fragmentation Pathway (Theoretical)
Understanding the MS fragmentation is vital for confirming identity.
Precursor: 249 m/z
Path A (Amide Cleavage): Generates the cyclohexanecarbonyl cation (111 m/z).
Path B (Aniline Retention): Generates the 5-amino-2-methoxyaniline ion (139 m/z).
Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.
References
ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[3] International Council for Harmonisation. Link
Santa Cruz Biotechnology. (n.d.). N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide Product Data. (Structural Analog Reference). Link
Zitko, J., et al. (2015).[4] Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (Demonstrates amide/aniline fragmentation patterns). Česká a slovenská farmacie, 64, 19-24.[4] Link
BenchChem. (2025).[5] Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide. (Methodology for aniline solubility determination). Link
PubChem. (2025).[6] Compound Summary: N-(2-amino-5-methoxyphenyl)cyclopropanecarboxamide.[7] (Structural Class Reference). National Library of Medicine. Link
Application Notes and Protocols: Leveraging N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in Solid-Phase Synthesis
Introduction: A Novel Moiety for Traceless and Safety-Catch Solid-Phase Strategies The field of solid-phase organic synthesis (SPOS) is continually evolving, driven by the need for innovative linkers and building blocks...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Moiety for Traceless and Safety-Catch Solid-Phase Strategies
The field of solid-phase organic synthesis (SPOS) is continually evolving, driven by the need for innovative linkers and building blocks that offer enhanced control over reaction pathways and cleavage conditions.[1][2] N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide emerges as a promising, yet underexplored, scaffold for advanced solid-phase applications. Its unique structural features—a primary aromatic amine for resin attachment, a stable secondary amide bond, and electronically influential methoxy and amino substituents—present compelling opportunities for the development of novel "safety-catch" and traceless linker strategies.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the prospective utilization of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in solid-phase synthesis. We will explore its potential as a versatile building block and linker, detailing hypothetical yet scientifically grounded protocols for its immobilization, on-resin modification, and cleavage. The methodologies described herein are extrapolated from established principles of solid-phase peptide synthesis (SPPS) and linker chemistry.[3][4][5]
PART 1: Core Principles and Mechanistic Insights
The core utility of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in solid-phase synthesis is predicated on the strategic manipulation of its functional groups. The primary aromatic amine serves as the initial point of attachment to a variety of commercially available resins. The true potential, however, lies in the interplay between the methoxy group and the amide bond, which can be exploited for controlled, late-stage cleavage. This forms the basis of a "safety-catch" linker, which remains stable throughout the synthetic sequence and is activated for cleavage by a specific chemical transformation.[3][4]
Proposed "Safety-Catch" Cleavage Strategy:
The ortho-methoxy group on the phenyl ring can be demethylated at the end of the synthesis to reveal a phenol. The resulting phenolic hydroxyl group can then participate in an intramolecular cyclization, leading to the cleavage of the desired molecule from the solid support. This type of strategy allows for the synthesis of molecules with a C-terminal modification that is not a simple acid or amide.
PART 2: Experimental Protocols and Workflows
Protocol 1: Immobilization of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide onto a Solid Support
This protocol details the attachment of the title compound to a 2-chlorotrityl chloride (2-CTC) resin, a highly acid-labile resin suitable for protecting the final product from harsh cleavage conditions during synthesis.[6]
Materials:
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
2-Chlorotrityl chloride resin
Dichloromethane (DCM), anhydrous
N,N-Diisopropylethylamine (DIPEA)
Methanol (MeOH)
Solid-phase synthesis vessel
Procedure:
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
Drain the DCM.
Dissolve N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in anhydrous DCM.
Add the solution to the swollen resin and agitate at room temperature for 4 hours.
To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
Dry the resin under vacuum.
Workflow Diagram: Immobilization
Caption: Immobilization of the linker onto 2-CTC resin.
Protocol 2: On-Resin Modification (Example: Acylation of the Cyclohexyl Amine)
This protocol provides a general method for modifying the molecule after it has been attached to the resin. For this example, we will consider the acylation of the secondary amine, assuming a synthetic route where the cyclohexanecarboxamide is introduced on the resin.
Materials:
Immobilized N-(2-methoxyphenyl)diamine derivative on resin
Swell the resin-bound substrate in DMF for 30 minutes.
Drain the DMF.
In a separate vial, pre-activate cyclohexanecarboxylic acid (3 eq.) with HBTU (3 eq.) and DIPEA (5 eq.) in DMF for 5 minutes.
Add the activated acid solution to the resin.
Agitate the mixture at room temperature for 2 hours.
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
Perform a Kaiser test to confirm the completion of the acylation (absence of free amine).
Data Presentation: Reaction Parameters
Parameter
Value
Resin Loading
1.2 mmol/g
Equivalents of Acid
3
Equivalents of HBTU
3
Equivalents of DIPEA
5
Reaction Time
2 hours
Solvent
DMF
Protocol 3: Safety-Catch Cleavage
This protocol outlines the two-step cleavage process based on the proposed "safety-catch" mechanism.
Step 1: Demethylation (Activation)
Materials:
Peptide-on-resin
Boron tribromide (BBr₃) in DCM (1 M solution)
DCM, anhydrous
Procedure:
Swell the resin in anhydrous DCM.
Cool the reaction vessel to 0°C.
Slowly add a solution of BBr₃ in DCM (10 eq.).
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Wash the resin with DCM (5x) and dry under vacuum.
Step 2: Intramolecular Cyclization and Cleavage
Materials:
Activated (demethylated) resin
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water
Procedure:
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
Add the cleavage cocktail to the resin.
Agitate at room temperature for 2 hours.
Filter the resin and collect the filtrate.
Precipitate the cleaved product in cold diethyl ether.
Centrifuge and decant the ether.
Wash the product with cold ether and dry.
Workflow Diagram: Cleavage
Caption: Two-step safety-catch cleavage workflow.
Troubleshooting
Issue
Possible Cause
Recommended Solution
Incomplete Immobilization
Insufficient reaction time or reagent equivalents.
Increase reaction time to 6 hours and use 4 equivalents of the amine.
Incomplete Acylation
Steric hindrance or inefficient activation.
Use a more potent coupling reagent like HATU. Increase reaction temperature to 50°C.
Low Cleavage Yield
Incomplete demethylation or inefficient cyclization.
Increase BBr₃ equivalents and reaction time. Use a stronger acid for the final cleavage step.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. Handle with extreme caution.
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with care.
Dispose of all chemical waste according to institutional guidelines.
Conclusion
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide represents a promising scaffold for the development of novel solid-phase synthesis strategies. The protocols and insights provided in this application note, though based on established chemical principles rather than direct empirical data for this specific molecule, offer a robust starting point for researchers to explore its potential. The proposed safety-catch cleavage mechanism, in particular, could enable the synthesis of complex molecules with unique C-terminal modifications, expanding the toolkit of synthetic chemists in academia and industry.
References
B. J. Merrifield, "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide," J. Am. Chem. Soc., 1963, 85 (14), pp 2149–2154. [Link]
P. H. H. Hermkens et al., "Solid-phase organic reactions: a review of the literature," Tetrahedron, 1998, 54(51), pp 15385-15443. [Link]
V. Krchnák and J. Vágner, "Traceless and Cleavage-Release Linkers for Solid-Phase Synthesis," Peptide Science, 1998, 47(4), pp 209-223. [Link]
E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chem. Soc. Rev., 2009, 38, 606-631. [Link]
F. Albericio and G. Barany, "An acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions," Int J Pept Protein Res., 1987, 30(2), pp 206-16. [Link]
Application of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in High-Throughput Screening: A Hypothetical Case Study for Novel GPCR Modulator Discovery
Disclaimer: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a molecule with limited publicly available data regarding its biological activity. This document presents a hypothetical application note to showcase a rob...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a molecule with limited publicly available data regarding its biological activity. This document presents a hypothetical application note to showcase a robust high-throughput screening (HTS) workflow for the identification and characterization of novel G-protein coupled receptor (GPCR) modulators, using this molecule as an exemplary test compound. The principles and protocols described herein are broadly applicable to the screening of other novel chemical entities.
Introduction: The Quest for Novel GPCR Modulators
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans, playing pivotal roles in a vast array of physiological processes. Their involvement in numerous pathologies has made them one of the most successful classes of drug targets.[1] The identification of novel, potent, and selective GPCR modulators is a cornerstone of modern drug discovery. High-throughput screening (HTS) provides the technological framework to systematically interrogate large compound libraries for their effects on specific GPCR targets.[2][3]
This application note details a comprehensive, cell-based functional HTS campaign designed to identify and characterize the activity of novel compounds, exemplified by N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, on a hypothetical Gq-coupled GPCR target. The workflow is centered around a robust calcium mobilization assay, a widely used method for monitoring GPCR activation.[4][5]
The Scientific Rationale: Why a Calcium Mobilization Assay?
GPCRs transduce extracellular signals into intracellular responses via coupling to heterotrimeric G-proteins.[6] The Gq alpha subunit, upon receptor activation, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This transient increase in intracellular Ca2+ serves as a robust and readily detectable second messenger signal that is amenable to high-throughput fluorescence-based detection.[4][5]
The Fluorometric Imaging Plate Reader (FLIPR) system is a powerful platform for monitoring these rapid changes in intracellular calcium in a high-throughput format.[4][7] By employing calcium-sensitive fluorescent dyes, we can quantify the activity of test compounds as either agonists (initiating a Ca2+ response) or antagonists/inverse agonists (inhibiting a Ca2+ response).[4][7]
For GPCRs that do not naturally couple to Gq, the assay can be adapted by co-expressing a promiscuous G-protein, such as Gα16, or a chimeric G-protein, like Gαqi5. These specialized G-proteins can redirect the signaling of various GPCRs towards the PLC-Ca2+ pathway, enabling a universal assay format.[8][9][10]
Experimental Workflow: A Step-by-Step Guide
The overall workflow for the HTS campaign is depicted below. This process is designed to be iterative, with clear decision points for advancing promising compounds.
Caption: High-level overview of the HTS campaign workflow.
Part 1: Assay Development and Validation
Objective: To establish a robust and reproducible calcium mobilization assay for the target GPCR.
Protocol 1: Cell Line and Reagent Preparation
Cell Culture: Maintain CHO-K1 cells stably expressing the target GPCR (and a promiscuous G-protein if necessary) in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
Cell Plating: Seed cells into 384-well black-walled, clear-bottom assay plates at an optimized density (e.g., 10,000 cells/well) and incubate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.
Dye Loading Solution: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6) and probenecid (an anion-exchange pump inhibitor to prevent dye leakage) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[10]
Dye Loading: Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark. A "no-wash" protocol, where the dye is added directly to the cell culture medium, can be employed to streamline the process for HTS.[10]
Protocol 2: Assay Validation
Agonist Titration: Determine the EC80 concentration of a known agonist for the target GPCR. This concentration will be used in the antagonist screening mode.
DMSO Tolerance: Evaluate the effect of various concentrations of DMSO (the compound solvent) on assay performance to determine the maximum tolerable concentration without significant cytotoxicity or signal interference.
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the high and low controls.[11][12][13]
Prepare control wells:
High Control (Max Signal): Cells + EC80 agonist.
Low Control (Basal Signal): Cells + assay buffer.
Run the assay on multiple plates and calculate the Z'-factor using the formula:
where and are the mean and standard deviation of the high control, and and are the mean and standard deviation of the low control.
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[13]
Parameter
Acceptance Criterion
Purpose
Z'-Factor
> 0.5
Ensures a robust and reliable screening window.[13]
Signal-to-Background (S/B)
> 5
Indicates a sufficient dynamic range of the assay.
DMSO Tolerance
< 20% effect at final concentration
Confirms that the compound solvent does not interfere with the assay.
CV of Controls
< 15%
Demonstrates the reproducibility of the assay.
Part 2: Primary High-Throughput Screen
Objective: To identify initial "hits" from a compound library that modulate the target GPCR activity.
Protocol 3: Compound Plating and Primary Screen
Compound Management: Utilize a robust compound management system to prepare assay-ready plates.[14][15] The hypothetical test compound, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, and the rest of the library are typically screened at a single concentration (e.g., 10 µM).
FLIPR Assay Execution:
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
Agonist Mode: The FLIPR will add the compounds to the cell plate and record the fluorescence signal over time to detect agonist activity.
Antagonist Mode: The FLIPR will first add the compounds, incubate for a defined period, and then add the EC80 concentration of the known agonist, recording the fluorescence signal to detect antagonist activity.
Data Analysis and Hit Identification:
Raw fluorescence data is normalized to the controls on each plate.
A "hit" is defined as a compound that produces a response greater than a predefined threshold (e.g., > 3 standard deviations from the mean of the neutral controls).
Part 3: Hit Confirmation and Characterization
Objective: To confirm the activity of primary hits and determine their potency and efficacy.
Protocol 4: Dose-Response Analysis
Hit Confirmation: Re-test the primary hits from a freshly prepared stock solution to eliminate false positives due to compound aggregation or other artifacts.
Dose-Response Curves: Test confirmed hits over a range of concentrations (e.g., 8-10 point serial dilutions) in both agonist and antagonist modes.
EC50/IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists).[16][17]
Parameter
Description
EC50
The concentration of an agonist that provokes a response halfway between the baseline and maximum response.
IC50
The concentration of an antagonist that inhibits the response to an agonist by 50%.
Emax
The maximum efficacy of an agonist.
Hill Slope
A measure of the steepness of the dose-response curve.
Data Visualization and Interpretation
Effective data visualization is crucial for interpreting HTS data and making informed decisions.
Caption: Data visualization and analysis pipeline for HTS data.
Conclusion and Future Directions
This application note outlines a hypothetical, yet robust and scientifically grounded, high-throughput screening campaign for the discovery of novel GPCR modulators, using N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide as a representative test compound. The described workflow, from assay development and validation to primary screening and hit characterization, provides a comprehensive framework for identifying and advancing promising new chemical entities. Successful execution of such a campaign would identify whether N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide or other library compounds possess agonist or antagonist activity at the target GPCR, providing a critical starting point for further medicinal chemistry and drug development efforts.
References
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
Milligan, G. (2003). Techniques: promiscuous Galpha proteins in basic research and drug discovery. Trends in pharmacological sciences, 24(2), 87-90.
Qin, S., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical science, 9(12), 3192-3199.
Cordeaux, Y., & Hill, S. J. (2002). Chimeric and promiscuous G proteins in drug discovery and the deorphanization of GPCRs. Current pharmaceutical design, 8(22), 1971-1988.
Qin, S., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical science, 9(12), 3192-3199.
Peralta-Yahya, P., & Tautermann, C. S. (2020). Advances in G protein-coupled receptor high-throughput screening. Current opinion in biotechnology, 64, 193-200.
Yasgar, A., et al. (2008). Compound management for quantitative high-throughput screening. Journal of biomolecular screening, 13(7), 675-686.
Eglen, R. M., & Reisine, T. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society transactions, 35(4), 742-745.
Zheng, W., & Strulovici, B. (2006). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 291(4), C579-C587.
High Throughput Screening: Z prime and Z factor calculation. (2020). YouTube. [Link]
Olp, M. D., Kalous, K. S., & Smith, B. C. (2020). ICEKAT: An interactive online tool for calculating initial rates from continuous enzyme kinetic traces.
Hall, M. D., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 140-150.
Wang, G., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PloS one, 12(3), e0174128.
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476-484.
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-484.
Anstett, M. J. (2007). Visualization of high content screening data. Methods in molecular biology (Clifton, N.J.), 356, 301-317.
O'Dowd, B. F., et al. (2004). An ultra-HTS process for the identification of small molecule modulators of orphan G-protein-coupled receptors. Combinatorial chemistry & high throughput screening, 7(5), 437-443.
Zhuang, Y., et al. (2021). GPCR-G protein selectivity revealed by structural pharmacology. Signal transduction and targeted therapy, 6(1), 1-3.
Oldenburg, K. R., et al. (2009). High-quality cost-effective compound management support for HTS. Journal of biomolecular screening, 14(5), 485-494.
Lateef, M. A., & Ahmad, R. (2021). GPCRs: The most promiscuous druggable receptor of the mankind. Pharmacological research, 171, 105779.
Reker, D., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Future medicinal chemistry, 6(11), 1315-1323.
Wu, Z., et al. (2023). HTS methods based on GPCR pharmacology profiling. Acta Pharmaceutica Sinica B.
Luo, J., et al. (2022). Cell-based Calcium Assay: Medium to High Throughput Screening Using FlexStation 3. JoVE (Journal of Visualized Experiments), (184), e3149.
Sittampalam, G. S., et al. (Eds.). (2012). Assay guidance manual.
Kaur, G., et al. (2023). Detecting and measuring of GPCR signaling–comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 14, 1195610.
Logos Biosystems. Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. [Link]
Kalliokoski, T. (2013). Theoretical and experimental relationships between %-inhibition and IC50 data observed in HTS. Journal of biomolecular screening, 18(1), 1-13.
Vasilev, A. A., & Pericas, M. A. (2022). Data Visualization for High-Throughput Experimentation. CHIMIA International Journal for Chemistry, 76(9), 762-767.
Alithea Genomics. High-content screening in drug discovery: A brief guide. [Link]
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of biomolecular screening, 13(7), 675-686.
McPhee, S. (2022). High-Throughput Dose-Response Data Analysis. Medium. [Link]
BellBrook Labs. IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
"experimental setup for testing the antitubercular activity of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide"
Technical Application Note: Pre-clinical Evaluation of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide against Mycobacterium tuberculosis Executive Summary & Chemical Context This guide details the experimental validat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Pre-clinical Evaluation of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide against Mycobacterium tuberculosis
Executive Summary & Chemical Context
This guide details the experimental validation of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide , a synthetic amide derivative. Structurally, this compound features a lipophilic cyclohexane ring coupled to a substituted aniline (5-amino-2-anisidine).
Chemical Considerations for the Researcher:
Lipophilicity: The cyclohexane moiety increases logP, potentially aiding permeation through the mycolic acid-rich mycobacterial cell wall.
Stability: The amide linkage is generally stable, but the primary amine at position 5 is susceptible to oxidation. Crucial Step: Stock solutions must be prepared fresh or stored under inert gas (Nitrogen/Argon) at -20°C to prevent oxidative degradation which could yield false-positive toxicity data.
Solubility: Predicted to be poor in aqueous media. Dimethyl sulfoxide (DMSO) is the mandatory vehicle.
Experimental Workflow Overview
The evaluation follows a "Hit-to-Lead" logic:
Primary Screen: Determine Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA).[1][2]
Selectivity Analysis: Calculate the Selectivity Index (SI) to validate the therapeutic window.
Workflow Logic Diagram
Figure 1: Decision matrix for antitubercular compound progression. Green path indicates a valid "Hit."
Protocol A: Resazurin Microtiter Assay (REMA)
The REMA plate method is the gold standard for high-throughput screening of antituberculars due to its low cost and correlation with the BACTEC radiometric method. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.[1][2]
Biosafety Warning: M. tuberculosis H37Rv must be handled in a BSL-3 facility. For initial screening, the attenuated H37Ra strain (BSL-2) may be used, but H37Rv is required for publication-grade data.
Materials
Strain: M. tuberculosis H37Rv (ATCC 27294).
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.1% casitone.
Reagent: Resazurin sodium salt powder (0.01% w/v in distilled water, filter-sterilized).
Controls: Isoniazid (INH) or Rifampicin (RIF) as positive controls.
Step-by-Step Methodology
Inoculum Preparation:
Grow Mtb H37Rv in 7H9-OADC medium until mid-log phase (OD600 ≈ 0.6–0.8).
For high-throughput validation, calculate the Z-factor to ensure assay robustness:
: Standard deviation
: Mean signal
: Positive/Negative controls
Requirement:
for a valid assay.
References
Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[8][9][10]
Clinical and Laboratory Standards Institute (CLSI). "Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes; Approved Standard." CLSI document M24.
JoVE Science Education Database. "Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay."
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT)."[4] Journal of Immunological Methods.
"cell-based assay protocols for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide"
Application Note: Comprehensive Cell-Based Assay Framework for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Part 1: Executive Summary & Strategic Context N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a privil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive Cell-Based Assay Framework for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Part 1: Executive Summary & Strategic Context
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a privileged small-molecule scaffold, structurally characterized by a cyclohexanecarboxamide moiety linked to a 3-amino-4-methoxyaniline core. In medicinal chemistry, this architecture often serves as a "hinge-binding" fragment for kinase inhibitors or as an effector pharmacophore in GPCR ligand design.
Because this compound is frequently utilized as a Lead-Like Scaffold or Fragment Hit rather than a fully optimized clinical candidate, its biological evaluation requires a specific tiered approach. We must first establish its intrinsic cellular stability and toxicity profile before assessing specific target engagement.
This Application Note provides a rigorous, self-validating framework for evaluating this compound in a cellular context, focusing on Solubility/Stability , Cytotoxicity (Therapeutic Window) , and Target Engagement (CETSA) .
Part 2: Compound Handling & Formulation (Critical Pre-Requisite)
Scientific Rationale:
The primary amine at the 5-position of the phenyl ring is susceptible to oxidation, which can generate false-positive data in cell-based assays due to the formation of reactive iminoquinone species. Proper formulation is non-negotiable.
Add CellTiter-Glo reagent (equal volume to culture medium).
Orbitally shake for 2 min (induce lysis).
Incubate 10 min (stabilize signal).
Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).
Data Analysis:
Normalize RLU to Vehicle Control.
Fit curve using Non-linear Regression (Sigmoidal dose-response) to calculate CC50.
Part 4: Cellular Target Engagement (CETSA)
Scientific Rationale:
As a scaffold, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide likely binds to a protein target (e.g., Kinase, GPCR, or Epigenetic enzyme). The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that the compound enters the cell and physically binds to a target, increasing the target's thermal stability.
Protocol 2: CETSA (Western Blot Readout)
Step-by-Step Methodology:
Treatment:
Seed cells (e.g., Jurkat or MCF-7) in T-25 flasks.
Treat with 10 µM Compound or DMSO (Vehicle) for 1 hour at 37°C.
Note: 10 µM is a standard "hit finding" concentration.
Harvest & Resuspension:
Harvest cells, wash with PBS.
Resuspend in PBS containing protease inhibitors.
Aliquot into 8 PCR tubes (50 µL each) for both Treated and Vehicle groups.
Thermal Challenge:
Using a gradient PCR cycler, heat each tube to a distinct temperature for 3 minutes .
Temperature Range: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.
Cool immediately to 25°C for 3 minutes.
Lysis & Separation:
Add lysis buffer (with NP-40) to cells.
Freeze-Thaw (Liquid N₂ / 25°C) x 3 cycles to ensure lysis.
Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
Collect the Supernatant (contains soluble, stabilized protein).
Detection (Western Blot):
Run supernatants on SDS-PAGE.
Blot for the specific target of interest (e.g., p38 MAPK , BTK , or NF-kB depending on hypothesis).
Self-Validation: If the compound binds, the "Treated" band intensity will remain higher at elevated temperatures compared to the "Vehicle" bands.
Part 5: Functional Reporter Assay (NF-kB Pathway)
Scientific Rationale:
Given the structural similarity to anti-inflammatory anilides, this compound may modulate the NF-kB signaling pathway. A Luciferase reporter assay provides a functional readout of pathway inhibition.
Protocol 3: NF-kB Luciferase Reporter Assay
Transfection:
Use HEK293-NF-kB-Luc stable cell line (or transiently transfect).
A Phased Methodological Framework for Assessing the Enzyme Inhibitory Potential of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
An Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: The identification and characterization of enzyme inhibitors are foundational to modern drug discovery.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification and characterization of enzyme inhibitors are foundational to modern drug discovery.[1][2] This document provides a comprehensive, phased methodology for evaluating the enzyme inhibitory potential of the novel compound, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. As this molecule does not have a predetermined biological target, this guide presents a systematic approach, beginning with broad, high-throughput screening to identify potential enzyme interactions, followed by detailed potency determination and in-depth kinetic studies to elucidate the mechanism of action. The protocols herein are designed to be robust and self-validating, providing researchers with a clear and scientifically rigorous pathway from initial hypothesis to mechanistic understanding.
Introduction: The Strategic Pursuit of Enzyme Inhibition
Enzymes are a major class of pharmacological targets for approved drugs, making the search for novel inhibitors a critical endeavor.[3] The compound N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide possesses structural motifs, such as the carboxamide group, that are common in biologically active molecules. However, without a known target, a systematic and unbiased screening approach is essential.
This guide is structured as a three-phase workflow. This strategic progression ensures that resources are focused efficiently, moving from a broad search for any inhibitory activity (Phase 1), to quantifying the potency of confirmed interactions (Phase 2), and finally to understanding the precise biochemical mechanism of inhibition (Phase 3).[4]
Phase 1: High-Throughput Screening (HTS) for Hit Identification
Expertise & Rationale: The initial step in assessing a compound with an unknown target is to screen it against a diverse panel of enzymes. High-throughput screening (HTS) allows for the rapid, parallel evaluation of the compound against libraries of enzymes from various classes, such as kinases, proteases, and phosphatases.[5][6] This approach maximizes the probability of discovering a "hit"—an initial, promising interaction that warrants further investigation. We will utilize a fluorescence-based assay, a common and sensitive HTS method.[6]
Logical Workflow for Inhibitor Discovery
Caption: A phased workflow for enzyme inhibitor characterization.
Protocol 1: HTS General Protocol (Fluorescence-Based)
Compound Preparation:
Prepare a 10 mM stock solution of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in 100% DMSO.
Serially dilute the stock to create intermediate concentrations if required by the specific assay platform.
Assay Plate Preparation:
Using a liquid handler, dispense 100-200 nL of the test compound stock solution into the appropriate wells of a 384-well microplate.
Control Wells (Self-Validation):
Negative Control: Dispense DMSO only (represents 100% enzyme activity).
Positive Control: Dispense a known inhibitor for the target enzyme (represents maximal inhibition).
Reagent Addition:
Add the enzyme from the screening panel to all wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the compound to bind to the enzyme.
Scientist's Note: Pre-incubation is crucial as it allows for the interaction between the enzyme and a potential inhibitor to reach equilibrium before the reaction is initiated.[7]
Initiate Reaction:
Add the enzyme's specific fluorogenic substrate to all wells to start the enzymatic reaction.
Incubation and Measurement:
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the percent inhibition for each well relative to the controls:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Phase 2: Hit Confirmation and Potency Assessment (IC50 Determination)
Expertise & Rationale: A primary hit from HTS must be confirmed to rule out false positives.[2] Once confirmed, the potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions and is a critical metric for comparing the potency of different compounds.[8][9]
Protocol 2: IC50 Value Determination
Compound Dilution Series:
Prepare a serial dilution of the confirmed hit compound (N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide) in DMSO. A 10-point, 3-fold dilution series is standard, starting from a high concentration (e.g., 100 µM).
Assay Setup:
Set up the enzymatic assay in a 96- or 384-well plate format, similar to the HTS protocol.
Add each concentration of the inhibitor to triplicate wells. Include DMSO-only (0% inhibition) and positive control inhibitor (100% inhibition) wells.
Pre-incubate the enzyme with the inhibitor dilutions.
Reaction and Measurement:
Initiate the reaction by adding the substrate (at a fixed concentration, typically at or near its Michaelis constant, Km).
Incubate and measure the reaction progress (e.g., fluorescence) as previously described.
Data Analysis and Visualization:
Calculate the percent inhibition for each inhibitor concentration.
Plot percent inhibition versus the log of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
The IC50 is the concentration at the inflection point of this curve.[10]
Phase 3: Mechanism of Action (MoA) and Kinetic Studies
Expertise & Rationale: The IC50 value provides information on potency but not on the mechanism of inhibition. Understanding the mechanism of action (MoA) is crucial for drug development as it reveals how the inhibitor interacts with the enzyme and its substrate.[4][11] Kinetic experiments can distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive) by observing how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).[12][13]
Modes of Reversible Enzyme Inhibition
Caption: Binding models for reversible enzyme inhibition mechanisms.
Protocol 3: Enzyme Kinetic Analysis
Experimental Design (Matrix Approach):
This experiment requires varying the concentrations of both the substrate and the inhibitor.
Prepare a set of fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
For each inhibitor concentration, perform a substrate titration, measuring the reaction rate across a range of substrate concentrations (e.g., 0.1x Km to 10x Km).
Assay Procedure:
For each reaction, add buffer, the fixed concentration of inhibitor, and the enzyme to wells of a microplate. Pre-incubate.
Initiate the reactions by adding the varying concentrations of substrate.
Monitor product formation over time using a continuous assay format (e.g., taking fluorescent readings every 30 seconds for 10-20 minutes).[14]
Scientist's Note: It is critical to measure the initial reaction velocity (the linear phase of product formation) for accurate kinetic analysis.[15]
Data Analysis and Interpretation:
For each substrate titration curve (at a fixed inhibitor concentration), calculate the initial reaction velocity (V₀).
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km for each inhibitor concentration.
Create a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism:
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[16]
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[12][16]
Uncompetitive: Lines are parallel (both Vmax and Km decrease).[11][12]
Calculate the inhibition constant (Ki), which is a true measure of binding affinity, from this data.[10]
Conclusion
This three-phase methodological framework provides a comprehensive strategy for characterizing the enzyme inhibitory potential of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. By progressing from broad screening to detailed mechanistic studies, researchers can efficiently identify and validate enzymatic targets, quantify inhibitory potency, and gain a fundamental understanding of the compound's biochemical mode of action. This structured approach ensures data integrity through integrated controls and provides the critical insights necessary for advancing a compound in the drug discovery pipeline.
References
Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
Jordan, J. B., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NIH Bookshelf.
Kadomatsu, K. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
DavidsonX. (n.d.). IC50 Determination. edX.
Wikipedia. (n.d.). IC50.
Noppen, B., et al. (2021, May 10). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal.
Application Note: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide as a Chemical Probe
This Application Note and Protocol guide details the use of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2), a specialized small-molecule scaffold and chemical probe. While often utilized as a high-va...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2), a specialized small-molecule scaffold and chemical probe. While often utilized as a high-value intermediate in the synthesis of kinase inhibitors and GPCR ligands, emerging applications position it as a probe for modulating Adenosine Kinase (ADK) activity and as a functionalizable scaffold for developing fluorescent sensors.
Executive Summary
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a functionalized benzamide derivative characterized by a cyclohexyl "cap" and an electron-rich 5-amino-2-methoxyaniline core. Its structural features mimic the pharmacophores of several bioactive kinase inhibitors and enzyme substrates.
Key Applications:
Adenosine Kinase (ADK) Modulation: Acts as a chemical probe to inhibit ADK, thereby elevating extracellular adenosine levels and potentiating adenosine receptor signaling (A1, A2A).
Combinatorial Chemistry Scaffold: The free primary amine at position 5 serves as a reactive handle for attaching fluorophores, biotin, or other tags, creating targeted molecular sensors.
Fragment-Based Drug Discovery (FBDD): Used as a fragment probe to interrogate binding pockets of enzymes requiring a hydrophobic cap (cyclohexyl) and a hydrogen-bond donor/acceptor motif (amide/aniline).
Scientific Background & Mechanism[1]
Mechanism of Action: Adenosine Kinase Inhibition
Adenosine Kinase (ADK) is the primary enzyme responsible for clearing intracellular adenosine by phosphorylating it to AMP. By inhibiting ADK, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide prevents this clearance, leading to an accumulation of adenosine.
Pathway Impact: Increased adenosine is transported out of the cell via Equilibrative Nucleoside Transporters (ENTs), where it acts on P1 purinergic receptors.
Physiological Outcome: This modulation is critical for studying seizure suppression, anti-inflammatory responses, and nociception.
Structural Logic
Cyclohexanecarboxamide Moiety: Provides hydrophobic bulk that occupies the ATP-binding site or the allosteric hydrophobic pocket of the kinase.
2-Methoxy Group: Induces a specific conformational lock on the phenyl ring, favoring binding interactions.
5-Amino Group: Acts as a critical hydrogen bond donor or a site for covalent modification in probe development.
Visualization: Signaling Pathway & Mechanism
The following diagram illustrates the intervention point of the probe within the adenosine metabolic cycle.
Caption: The probe inhibits Adenosine Kinase (ADK), preventing the conversion of Adenosine to AMP, thereby increasing the pool of bioactive adenosine available for receptor signaling.
Experimental Protocols
Protocol A: In Vitro Adenosine Kinase Inhibition Assay
Objective: To determine the IC50 of the probe against purified recombinant human ADK.
Materials:
Recombinant Human ADK (rhADK)
Substrate: Adenosine (10 µM)
Co-substrate: ATP (50 µM)
Detection Reagent: Kinase-Glo® or ADP-Glo™ (Promega)
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% BSA.
Probe Stock: 10 mM in DMSO.
Procedure:
Preparation: Dilute the probe in Assay Buffer to 4x the desired final concentration (range: 1 nM to 100 µM).
Enzyme Mix: Prepare rhADK solution (0.5 nM final concentration) in Assay Buffer.
Incubation: Add 2.5 µL of Probe and 2.5 µL of rhADK to a 384-well white plate. Incubate for 15 minutes at room temperature (RT) to allow equilibration.
Dissolution: Dissolve 10 mg (0.04 mmol) of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in 1 mL anhydrous DMF.
Addition: Add 1.1 equivalents of Fluorescein Isothiocyanate (FITC) and 2 equivalents of Diisopropylethylamine (DIPEA).
Reaction: Stir at RT for 4 hours in the dark.
Purification: Precipitate with cold ether or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Usage: Use the fluorescent conjugate at 1–5 µM to visualize cellular uptake or subcellular localization via confocal microscopy.
Data Summary & Specifications
Property
Specification
Chemical Name
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
CAS Number
859179-67-2
Molecular Formula
C14H20N2O2
Molecular Weight
248.32 g/mol
Solubility
DMSO (>20 mg/mL), Ethanol (Moderate)
Primary Target
Adenosine Kinase (ADK)
IC50 Target Range
~0.1 - 10 µM (Assay dependent)
Storage
-20°C (Solid), -80°C (DMSO Stock)
References
CymitQuimica. N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Product Data. Accessed 2026. Link
Accela ChemBio. Product Catalog: CAS 859179-67-2.[1][2] Accessed 2026. Link
Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain. Pharmacological Reviews, 65(3), 906-943. (Contextual grounding for ADK inhibition). Link
PubChem. Compound Summary for CID 24855859 (Related substructures).Link
Note: While CAS 859179-67-2 is a commercially available building block, its specific characterization as a probe often relies on its structural homology to known ADK inhibitors and its reactivity profile. Always validate activity in your specific biological system.
"techniques for crystallizing N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide for X-ray analysis"
Application Note: Strategic Crystallization of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide for X-ray Analysis Introduction Objective: To isolate high-quality single crystals of N-(5-Amino-2-methoxyphenyl)cyclohexan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Crystallization of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide for X-ray Analysis
Introduction
Objective: To isolate high-quality single crystals of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide suitable for Single Crystal X-ray Diffraction (SCXRD).
The Challenge:
This molecule presents a specific crystallographic challenge due to the juxtaposition of a rigid, polar aromatic core (the amino-anisole moiety) and a flexible, lipophilic tail (the cyclohexane ring).
Conformational Disorder: The cyclohexane ring can toggle between chair and boat conformations, often leading to disordered crystal lattices if nucleation occurs too rapidly.
H-Bonding Competition: The molecule contains multiple donors (aniline -NH₂, amide -NH) and acceptors (amide -C=O, methoxy -O-). Balancing these interactions is critical to forming a 3D lattice rather than amorphous aggregates.
Oxidation Risk: The electron-rich 5-amino group (an aniline derivative) is susceptible to oxidation, potentially yielding colored impurities (quinones) that inhibit crystal growth.
Pre-Crystallization Characterization
Before attempting crystallization, the sample must meet a purity threshold of >95% (HPLC/NMR). Impurities act as lattice defects, halting growth.
Solubility Profiling (The "Teaspoon" Test)
Perform this rapid screen with 1 mg of sample in 100 µL of solvent.
Solvent Class
Specific Solvent
Predicted Solubility
Utility in Crystallization
Protics (Alcohols)
Methanol (MeOH), Ethanol (EtOH)
High
Excellent "Good" solvent for diffusion.
Chlorinated
Dichloromethane (DCM), Chloroform
High
Good for layering; risk of solvent inclusion.
Polar Aprotic
DMSO, DMF
Very High
Avoid if possible (hard to remove); use only for stubborn cases.
Esters/Ethers
Ethyl Acetate (EtOAc), THF
Moderate
Ideal for slow evaporation.
Hydrocarbons
Hexane, Pentane, Heptane
Insoluble
Critical "Antisolvents."
Water
H₂O
Insoluble
Poor antisolvent due to immiscibility with organics.
Protocol A: Vapor Diffusion (The "Gold Standard")
Recommended as the primary method due to its gentle approach to supersaturation, minimizing conformational disorder.
Mechanism: A volatile antisolvent diffuses into a solution of the target molecule.[1] As the antisolvent concentration increases, the solubility decreases, forcing the molecule to organize into a lattice slowly.
Materials:
Inner vial: 4 mL borosilicate glass vial (flat bottom).
Outer vial: 20 mL scintillation vial with a tight-sealing cap.
Dissolution: Dissolve 10–15 mg of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in the minimum amount of Methanol (approx. 0.5 – 1.0 mL) in the inner vial.
Note: If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter.
Antisolvent Addition: Fill the outer vial with 3–4 mL of n-Pentane.
Critical: The level of pentane must be lower than the rim of the inner vial.
Assembly: Carefully place the open inner vial inside the outer vial using tweezers.
Sealing: Cap the outer vial tightly. Parafilm the cap to prevent pentane leakage.
Incubation: Store the setup in a vibration-free, dark environment (e.g., a cupboard) at room temperature (20–25°C).
Why Dark? To prevent photo-oxidation of the amino group.
Observation: Check after 24 hours. If no crystals appear, move to 4°C.
Visualizing the Workflow:
Figure 1: Schematic of the Vapor Diffusion setup. The gradient of antisolvent vapor drives controlled supersaturation.
Protocol B: Liquid-Liquid Diffusion (Layering)
Best for samples that "oil out" in vapor diffusion.
Mechanism: Relies on the slow mixing of two miscible solvents with different densities. The interface provides a nucleation zone.
Step-by-Step Protocol:
Base Layer: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a narrow NMR tube or tall vial. DCM is dense (1.33 g/mL).
Top Layer: Carefully pipette 1.0 mL of n-Hexane (density 0.66 g/mL) down the side of the tube.
Technique: Tilt the tube 45° and let the hexane dribble slowly to avoid turbulent mixing. You should see a distinct interface.[2]
Sealing: Cap the tube and stand it upright.
Growth: As the layers diffuse (days to weeks), crystals will grow at the interface or fall to the bottom.
Protocol C: Slow Evaporation (The "Hail Mary")
Use this if diffusion methods fail. It is faster but yields lower quality crystals.
Poke 3–5 small pinholes in the foil to restrict evaporation rate.
Allow to stand until solvent volume reduces by 80%.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Oiling Out
Supersaturation is too high; cyclohexane ring is causing amorphous aggregation.
Dilute: Reduce initial concentration by 20%. Cool: Perform vapor diffusion at 4°C.
Micro-Crystals
Nucleation is too fast.
Slow Down: Use a less volatile antisolvent (e.g., Heptane instead of Pentane). Filter: Ensure solution is filtered (0.2 µm) to remove dust nucleation sites.
Stir: Do NOT stir. Ensure vibration-free storage. Solvent: Switch to a heavier solvent (Chlorobenzene) to change packing kinetics.
Brown Solution
Oxidation of the 5-amino group.
Protect: Degas solvents with N₂ before use. Crystallize in the dark.
Advanced Strategy: Salt Formation
If the neutral molecule refuses to crystallize, the amino group allows for salt formation, which often improves lattice rigidity.
Recommended Counter-ions:
Hydrochloride (HCl): Add 1 eq. of HCl in dioxane.
Fumarate: Often yields robust H-bond networks.
Picrate: Historic "magic bullet" for amines (Warning: potentially explosive when dry; handle with extreme care).
Decision Tree for Method Selection:
Figure 2: Strategic decision tree for selecting the optimal crystallization pathway.
References
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (The foundational text on crystallographic methods).
Cambridge Crystallographic Data Centre (CCDC). Growing Crystals: Your best bet.Link
Technical Support Center: Optimizing the Synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. This guide is designed to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. This guide is designed to provide in-depth troubleshooting and practical advice to improve your reaction yields and product purity. As Senior Application Scientists, we understand the nuances of amide bond formation and have compiled this resource based on established chemical principles and field-tested insights.
Issue 1: Low Overall Yield of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Question: My synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is resulting in a disappointingly low yield. What are the common pitfalls and how can I optimize the reaction conditions?
Answer:
Low yields in the acylation of 2-methoxy-p-phenylenediamine (5-amino-2-methoxyaniline) with cyclohexanecarbonyl chloride are a frequent challenge. The root causes often stem from the reactivity of the starting materials and suboptimal reaction conditions. Let's break down the potential issues and their solutions.
Core Reaction:
The fundamental reaction is an amide bond formation between an aniline derivative and an acyl chloride.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Purification & Stability Troubleshooting
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Compound Profile & Chemical Logic
Before troubleshooting, we must define the chemical behavior of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide . Your difficulties likely stem from two competing properties:
Extreme Electron Density (The "Browning" Issue): The molecule features a primary amine (-NH₂) at position 5 and a methoxy group (-OCH₃) at position 2.[1] These groups are para to each other. Both are strong electron-donating groups (EDGs), making the phenyl ring highly susceptible to oxidative degradation (formation of quinoid impurities) upon exposure to air or silica.[1]
Amphiphilic Basicity (The "Streaking" Issue): The cyclohexyl ring is lipophilic, while the primary amine is basic and polar. This duality causes "tailing" on normal phase silica because the basic amine hydrogen-bonds with acidic silanols.
Property
Characteristic
Purification Impact
Electronic State
Electron-rich (para-aminoanisole core)
High oxidation risk.[1] Do not dry on silica for long periods.
Basicity
Primary Aniline ()
Strong interaction with silica silanols (tailing/streaking).[1]
Solubility
Amphiphilic
Soluble in DCM, EtOAc, DMSO. Poor in Hexane and Water (neutral form).
Troubleshooting Guides
Issue A: "My product turns brown/black on the column or during drying."
Diagnosis: Oxidative Degradation.
The para-aminoanisole motif is easily oxidized to colored quinone-imine species.[1] This is accelerated by the high surface area of silica gel and the presence of oxygen.
The Fix: The "Salt & Shield" Protocol
Do not store the compound as a free base. Convert it to a stable salt immediately after purification, or purify it under protected conditions.
Degas Solvents: Sparge all chromatography solvents with Argon or Nitrogen for 15 minutes before use.
Add Antioxidant: Add 0.1% Ascorbic Acid to your aqueous workup buffers.
Salt Formation (Recommended Storage):
Dissolve the purified free base in minimal EtOAc.
Add 1.1 equivalents of 4M HCl in Dioxane (or ethereal HCl).
The Hydrochloride salt will precipitate as a stable, white/off-white solid. Filter and dry.
Issue B: "The compound streaks across the TLC plate and elutes as a broad smear."
Diagnosis: Silanol Interaction.[2]
The basic amine (
) is "sticking" to the acidic protons on the silica gel surface ().[1][2]
The Fix: Amine Deactivation (The "Buffered Silica" Method)
You must neutralize the silica surface before or during the run.
Use an amine-bonded silica cartridge (e.g., KP-NH).[1][2][3] This eliminates the need for TEA and prevents the acid-base interaction entirely.
Issue C: "I am losing yield during the aqueous workup."
Diagnosis: pH-Dependent Solubility.[1]
If you wash with acid (e.g., 1M HCl) to remove impurities, you will protonate the amine, making your product water-soluble. It will be lost in the aqueous layer.
The Fix: The "pH Swing" Extraction
Acid Wash (Remove neutrals): Dissolve crude in EtOAc. Extract with 1M HCl. Your product goes into the water layer (as salt).[4] Discard organic layer (removes non-basic impurities).
Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10. The product precipitates or oils out.
Extract: Extract the now-basic aqueous layer with DCM (3x). Dry over
Slurry Preparation: Mix Silica Gel 60 with your starting mobile phase (e.g., 100% DCM).
Buffering: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% (v/v). Swirl and let sit for 5 minutes.
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the solvent system containing 1% TEA.
Crucial: If you do not flush, the TEA front will move with your compound, causing erratic separation.
Loading: Dissolve your crude sample in a minimum amount of DCM (containing 0.5% TEA) and load.
Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH (maintain 1% TEA throughout).
Protocol B: Recrystallization of the HCl Salt
Use this for final polishing and long-term stability.[1]
Dissolve 1.0 g of the free base in 5 mL of warm Ethanol or Methanol.
Filter through a 0.45 µm syringe filter to remove particulates (silica dust, etc.).
Add 2.0 mL of 4M HCl in Dioxane (excess acid).
Add Diethyl Ether or MTBE dropwise until the solution becomes slightly turbid.
Cool to 4°C overnight.
Filter the white crystals under Argon/Nitrogen to prevent moisture absorption.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone/Hexane for chromatography?A: It is risky. Primary amines can react with acetone to form imines (Schiff bases) if left for too long or if the silica is slightly acidic. Stick to DCM/MeOH or EtOAc/Hexane systems.
Q: The product turned purple after sitting on the bench. Is it ruined?A: The purple color indicates the formation of "Wurster's salts" or quinoid oxidation products. If it is just surface discoloration, wash the solid with cold ether. If the whole bulk is purple, repurify via Protocol A immediately, ensuring you degas solvents.
Q: My NMR shows extra peaks around 1-3 ppm.A: If you used TEA in your column, these are likely triethylamine salts (TEA-HCl) trapped in the product.[1]
Fix: Dissolve product in DCM and wash with Saturated
(removes TEA salts), then dry and re-concentrate.
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[5] (Foundational Flash Chromatography).
Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from .[1]
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from .[1]
Reich, H. J. (n.d.). Common Mobile Phases and Oxidative Instability of Anilines.
MIT OpenCourseWare. (2023). Purification by Flash Column Chromatography. Retrieved from .[1]
"troubleshooting solubility issues of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in biological assays"
Status: Active Department: Application Science & Technical Support Subject: Troubleshooting Solubility & Precipitation in Biological Assays Last Updated: February 15, 2026 Executive Summary You are likely encountering so...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Department: Application Science & Technical Support
Subject: Troubleshooting Solubility & Precipitation in Biological Assays
Last Updated: February 15, 2026
Executive Summary
You are likely encountering solubility issues with N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide due to its physicochemical nature. This molecule combines a lipophilic cyclohexane ring and a rigid amide linker with a polar aniline headgroup.
While the amine group (
) offers potential solubility via protonation, it is largely uncharged at physiological pH (7.4), causing the molecule to behave as a BCS Class II compound (Low Solubility, High Permeability). This guide addresses the "crash-out" phenomenon often seen during the transition from organic stock solvents to aqueous assay media.
Phase 1: Stock Solution Preparation
Q: Why won't this compound dissolve in PBS or media directly?
A: This is a thermodynamic incompatibility. The crystal lattice energy of the amide bonds and the hydrophobicity of the cyclohexane ring far exceed the hydration energy provided by water.
The Fix: You must use an organic co-solvent. Dimethyl Sulfoxide (DMSO) is the gold standard because of its high dielectric constant and ability to disrupt amide-stacking interactions.
Q: Can I use Ethanol instead of DMSO?
A:Not recommended. Ethanol has a higher vapor pressure (evaporation leads to concentration errors) and is generally more cytotoxic to mammalian cells at the concentrations required to solubilize this specific hydrophobe compared to DMSO.
Protocol: Standard Stock Preparation
Weighing: Weigh the powder into a glass vial (avoid polystyrene, which DMSO can leach).
Solvent Addition: Add anhydrous DMSO to achieve a 10 mM or 20 mM stock concentration.
Note: Do not attempt >50 mM stocks; this increases the risk of "micro-precipitation" upon freeze-thaw cycles.
Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Validation: Inspect against a light source. The solution must be perfectly clear.
Phase 2: The Dilution "Danger Zone"
Q: The compound precipitates immediately when I add the stock to the cell culture media. Why?
A: You are experiencing "Solvent Shock." When a small volume of high-concentration DMSO stock hits a large volume of aqueous media, the local solubility drops exponentially before the DMSO can disperse. This forces the compound to crash out as a precipitate.
Q: How do I prevent this precipitation?
A: Use the Intermediate Dilution Method . Never jump directly from 100% DMSO to 0.1% DMSO in one step if you are working near the solubility limit.
Visual Workflow: The Intermediate Dilution Strategy
Figure 1: The Intermediate Dilution Strategy minimizes the kinetic shock of introducing hydrophobic molecules into aqueous buffers.
Protocol: Step-Down Dilution
Prepare Intermediate: Dilute your 10 mM stock 1:10 into a compatible buffer (or media) containing 10% DMSO. This keeps the compound solubilized while introducing water.
Final Addition: Pipette from this intermediate solution into your final assay well.
Mixing: Mix immediately by pipetting up and down. Do not rely on diffusion.
Phase 3: Assay Optimization & Troubleshooting
Q: My IC50 curves are erratic (noisy data). Is this solubility related?
A: Likely, yes. This is often caused by Non-Specific Binding (NSB) or micro-precipitation.
Micro-precipitation: Tiny crystals scatter light and interfere with optical readouts (absorbance/fluorescence), or they settle on cells, causing localized toxicity (false positives).
NSB: The hydrophobic cyclohexane ring loves plastic. The compound may be binding to the walls of your reservoir or tips.
Q: How can I validate if the compound is actually in solution during the assay?
A: Use the Light Scattering Check .
Validation Protocol:
Prepare a "Mock Assay" plate with compound and media (no cells).
Measure Absorbance at 650 nm or 700 nm (where the compound should not absorb).
Result Analysis:
OD < 0.005: Soluble.
OD > 0.01: Turbidity detected (Precipitation).
Q: Does pH matter for this specific molecule?
A:Yes. The aniline nitrogen (5-Amino) has a pKa roughly between 3 and 5.
Troubleshooting: Ensure your assay buffer is strictly buffered (HEPES/MOPS) to 7.4. If you are running an enzymatic assay at pH 5-6, solubility will improve. If running at pH 8, it may worsen.
Summary of Troubleshooting Scenarios
Symptom
Probable Cause
Corrective Action
Visible crystals in Stock
Moisture contamination or "Old" DMSO
Prepare fresh stock in anhydrous DMSO. Sonicate at 37°C.
Precipitation in Media
Solvent Shock (Rapid polarity change)
Adopt Intermediate Dilution (see Fig 1). Increase BSA/FBS to 5-10% (proteins act as carriers).
Loss of Potency
Adsorption to plastic (NSB)
Use Low-Binding plates/tips. Add 0.01% Triton X-100 (if assay tolerates) to reduce surface tension.
Cell Toxicity (Vehicle)
DMSO % too high
Keep final DMSO < 0.5% (v/v). Run a "DMSO-only" control to normalize data.
Visualizing the Solubility Decision Tree
Figure 2: Decision matrix for diagnosing solubility issues during assay development.
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US).
[Link]
Di, L., & Kerns, E. H. (2015). Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. Drug Discovery Today.
[Link]
Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent Stability and Aggregation.
[Link]
Optimization
"optimizing reaction conditions for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide derivatization"
Technical Support Center: Optimization of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Derivatization Executive Summary: The Chemical Context You are working with a scaffold characterized by three distinct chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Derivatization
Executive Summary: The Chemical Context
You are working with a scaffold characterized by three distinct chemical behaviors:
The Reactive Center (5-NH₂): An aniline amine located meta to the amide and para to the methoxy group.
The Electronic Activator (2-OMe): An electron-donating group (EDG) that increases the nucleophilicity of the 5-amine but significantly lowers the oxidation potential of the aromatic ring.
The Lipophilic Tail (Cyclohexyl): A non-polar moiety that dictates solubility profiles, often requiring polar aprotic solvents (DMF, DMAc) rather than standard chlorinated solvents.
Core Challenge: The primary failure mode for this scaffold is oxidative degradation (turning black/tarry) before the desired derivatization (acylation, alkylation, or sulfonylation) is complete.
Module 1: Reaction Condition Optimization
The following protocols are optimized to balance nucleophilicity against oxidative instability.
Workflow A: Amide Coupling (Acylation)
Target: Converting the 5-NH₂ to an amide.
Parameter
Standard Condition
Optimized Condition (Recommended)
Rationale
Solvent
DCM or THF
DMF or NMP (Anhydrous)
The cyclohexyl group reduces solubility in DCM. DMF ensures homogeneity, which is critical for kinetics.
Base
Triethylamine (TEA)
DIPEA (Hünig's Base) or 2,6-Lutidine
TEA can be nucleophilic enough to cause side reactions with active esters. DIPEA is non-nucleophilic and buffers the pH effectively.
Coupling Agent
EDC/HOBt
HATU or T3P® (Propylphosphonic Anhydride)
HATU provides faster kinetics, essential to outcompete background oxidation of the aniline. T3P is excellent for difficult purifications (water-soluble byproducts).
Atmosphere
Ambient Air
Argon or Nitrogen Balloon
CRITICAL: Electron-rich anilines oxidize rapidly in air. Exclusion of O₂ is mandatory.
Workflow B: Reductive Amination
Target: Converting the 5-NH₂ to a secondary/tertiary amine.
Imine Formation: React amine with aldehyde in DCE (Dichloroethane) or MeOH with 4Å Molecular Sieves.
Note: If the reaction turns dark immediately, add 1.0 eq of Acetic Acid to buffer the basicity.
Reduction: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1]
Why? It is milder than NaCNBH₃ and avoids reducing the sensitive nitro/cyano groups if present elsewhere in your library.
Stoichiometry: Use 1.5 – 2.0 equivalents.
Module 2: Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown within minutes. Is my product gone?
Diagnosis: Oxidative degradation (Quinone imine formation).
The para-relationship between the amine and the methoxy group creates a "push-pull" system susceptible to oxidation, forming highly colored quinoid species.
Corrective Action:
Degas Solvents: Sparge your reaction solvent with Argon for 15 minutes before adding the amine.
Add Antioxidant: In extreme cases (very slow reactions), adding 1-2 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid can scavenge radical initiators without interfering with amide coupling.
Check Reagent Quality: Ensure your amine starting material is not already partially oxidized (dark solid). If so, recrystallize from EtOH/Water before use.
Q2: I see starting material on LCMS even after 24 hours with HATU.
Diagnosis: Catalyst poisoning or steric inhibition.
While the 5-position is not sterically crowded, the cyclohexanecarboxamide moiety can form intramolecular H-bonds that alter the conformation of the ring, potentially sequestering the amine lone pair.
Corrective Action:
Switch to Acid Chloride: If the carboxylic acid partner is available as an acid chloride, use it.
Why? Acid chlorides are exponentially more reactive than HATU esters and do not require the initial activation step.
Q3: How do I purify the product? It streaks on silica.
Diagnosis: The product contains both an amide (neutral) and potentially residual amine or pyridine salts.
Method:
Pre-treatment: Wash the silica gel column with 1% Triethylamine in Hexanes before loading. This neutralizes acidic sites on the silica that bind to the aniline nitrogen.
Eluent: Use a gradient of DCM : MeOH (95:5) rather than Hexanes:Ethyl Acetate. The methanol helps break H-bonds.
Module 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision tree for optimizing the derivatization based on real-time observations.
Figure 1: Decision tree for optimizing reaction conditions, prioritizing solubility and oxidation prevention.
Protocol: HATU-Mediated Amide Coupling of 5-Amino Scaffold
Preparation:
Dry DMF over molecular sieves for 24h.
Weigh N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (1.0 eq) into a dry vial.
Purge vial with Argon for 5 minutes.
Activation (Separate Vessel):
Dissolve Carboxylic Acid (1.2 eq) in DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq).
Stir for 5 minutes at Room Temperature (RT). Color should turn slightly yellow.
Coupling:
Add the activated acid solution to the amine vial via syringe.
Stir at RT under Argon.
Checkpoint: Check LCMS at T=1hr. If <50% conversion, heat to 40°C. Do not exceed 60°C to avoid amide hydrolysis of the cyclohexyl group.
Workup:
Dilute with EtOAc. Wash with Sat. NaHCO₃ (2x) and Brine (1x).
Note: Avoid 1M HCl washes; the product may precipitate or the methoxy-aniline moiety may form a salt that stays in the aqueous layer.
References
Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] The Journal of Organic Chemistry, 61(11), 3849-3862.
Purification of Electron-Rich Amines: Common Organic Chemistry. (2025).[2][3][4][5][6] Reductive Amination Conditions & Workup.
"addressing instability of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide under experimental conditions"
Welcome to the comprehensive technical support guide for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potent...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the molecule's degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solution of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is changing color (e.g., turning yellow, brown, or pink). What is happening?
A1: The discoloration is a strong indicator of oxidative degradation. The 5-amino-2-methoxyphenyl moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen, light, and trace metal ions. This process can lead to the formation of colored quinone-imine species and subsequent polymerization products.[1]
Q2: What are the primary degradation pathways for this molecule?
A2: The two most probable degradation pathways are:
Oxidative Degradation: The aminophenol portion of the molecule can oxidize to form reactive quinone-imines, which can then dimerize or polymerize.
Hydrolytic Degradation: The amide bond can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 5-amino-2-methoxyaniline and cyclohexanecarboxylic acid.[2][3][4]
Q3: What are the ideal storage conditions for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide?
A3: To minimize degradation, the compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. For solutions, prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8 °C), protected from light, and sparged with an inert gas.
Q4: I'm observing unexpected peaks in my HPLC analysis. Could these be degradation products?
A4: Yes, it is highly likely. Unexpected peaks, especially those that grow over time or upon sample stress, are often indicative of degradation. A systematic forced degradation study can help you confirm the identity of these peaks.[5][6]
Q5: How can I prevent or minimize the degradation of this compound during my experiments?
A5: Several strategies can be employed:
Control pH: Avoid strongly acidic or basic conditions if possible. Buffering your experimental medium to a neutral or slightly acidic pH can help.
Minimize Oxygen Exposure: Use deoxygenated solvents and consider running reactions under an inert atmosphere.
Protect from Light: Use amber glassware or cover your reaction vessels with aluminum foil.
Control Temperature: Avoid excessive heat, as it can accelerate both oxidation and hydrolysis.[6]
Use of Antioxidants: For solution-based experiments, the addition of antioxidants like ascorbic acid or sodium metabisulfite can be beneficial, but their compatibility with your specific assay must be verified.
Troubleshooting Guide: Instability of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
This section provides a structured approach to identifying, characterizing, and mitigating the instability of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide.
Initial Observation: Unexpected Results or Physical Changes
If you observe any of the following, it is crucial to investigate the stability of your compound:
Changes in the physical appearance of the solid or solution (color change, precipitation).
Inconsistent or non-reproducible experimental results.
Appearance of new peaks or changes in peak areas in chromatographic analyses over time.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting instability issues.
Step 1: Perform a Forced Degradation Study
A forced degradation study is essential to purposefully degrade the molecule and identify potential degradation products and pathways.[5][6][7] This will help in developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
Preparation of Stock Solution: Prepare a stock solution of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions. It is recommended to aim for 5-20% degradation.[6]
Stress Condition
Reagents and Conditions
Duration
Acid Hydrolysis
0.1 M HCl, heat at 60°C
2, 6, 24 hours
Base Hydrolysis
0.1 M NaOH, heat at 60°C
2, 6, 24 hours
Oxidation
3% H₂O₂, room temperature
2, 6, 24 hours
Thermal Degradation
Heat solution at 80°C
24, 48, 72 hours
Photodegradation
Expose to UV light (254 nm) and visible light
24, 48, 72 hours
Sample Neutralization: After the specified duration, neutralize the acidic and basic samples before analysis.
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
A stability-indicating method is crucial for separating the parent compound from its degradation products.[8][9][10]
Parameter
Recommended Conditions
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
Acetonitrile
Gradient
Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient could be 5% to 95% B over 20 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
Troubleshooting Common HPLC Issues
Peak Tailing: This is a common issue with amine-containing compounds. To mitigate this, ensure the mobile phase pH is low enough to protonate the amine, use a high-purity silica column, or add a competing base like triethylamine to the mobile phase (use with caution as it can affect MS detection).[1][11][12][13][14]
Poor Resolution: Optimize the mobile phase gradient and composition. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).[1][12]
Ghost Peaks: These can arise from contaminants in the mobile phase or carryover from previous injections. Use high-purity solvents and include a needle wash step in your injection sequence.[14]
LC-MS Analysis for Degradant Identification
For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[15][16][17]
Method: Use the same HPLC method as above, coupled to a mass spectrometer.
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
Data Analysis:
Determine the mass-to-charge ratio (m/z) of the degradation products.
Perform MS/MS fragmentation to obtain structural information.
Compare the fragmentation pattern of the parent compound with that of the degradants to identify structural modifications.
Step 4 & 5: Implement Mitigation Strategies and Re-evaluate Stability
Based on the identified degradation pathways, implement the following strategies and then re-run key experiments to confirm improved stability.
Mitigation Strategies for Oxidative Degradation:
Inert Atmosphere: Purge all solvents with nitrogen or argon and perform experiments under an inert blanket.
Light Protection: Use amber vials and protect all solutions from direct light.
Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid), after verifying its compatibility with your experiment.
Mitigation Strategies for Hydrolytic Degradation:
pH Control: Maintain the pH of your solutions within a stable range, preferably between 4 and 7. Use appropriate buffer systems.
Temperature Control: Perform experiments at the lowest feasible temperature.
Aprotic Solvents: If the reaction chemistry allows, consider using aprotic solvents to minimize hydrolysis.
By systematically applying these troubleshooting steps, researchers can effectively manage the instability of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, ensuring the reliability and accuracy of their experimental data.
References
Jedlička, A., & Coufal, P. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. (2020, June 30). Department of Chemistry, IIT Kharagpur.
Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., & Sara, K. (n.d.). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (n.d.). PMC.
(2024, July 19). o-Anisidine (2-Methoxyaniline)
Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids. (n.d.). Scribd.
Degradational Behaviour of 2- and 4-Methoxyanilines by the Application of Laterite Soil in Fenton-Like Oxidation: A Rational Analysis. (2021, April 29).
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry. (2014, March 12).
OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (n.d.). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
(2024, April 4).
(n.d.).
(2025, November 5).
Jedlička, A., & Coufal, P. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.).
(n.d.).
(n.d.). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques.
(n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
(2023, April 15). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online.
(2021, August 9). 2-Methoxyaniline | C7H9NO | CID 7000. PubChem.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TSC-AMCA-001
Subject: Minimizing By-products and Impurity Profiling in Amide Coupling & Nitro Reduction
Status: Open / Resolved
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This technical guide addresses the synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide , a critical scaffold often used in kinase inhibitor development.[1] High-purity synthesis of this fragment is challenging due to two main factors: regioselectivity (if starting from a diamine) and partial reduction intermediates (azo/azoxy dimers) during the nitro-reduction phase.
This guide prioritizes the Nitro-Route (acylation of 2-methoxy-5-nitroaniline followed by reduction) as the industry standard for minimizing regioisomeric by-products.
Part 1: The Synthetic Pathway & Impurity Origins[2]
To reduce by-products, one must first identify where they are generated.[1][2] The following workflow maps the "Nitro-Route" and highlights critical control points (CCPs) where impurities arise.
Figure 1: Synthetic pathway illustrating the "Nitro Route" and the origin of key impurities (Bis-amide, Azoxy dimers).[1][2]
Part 2: Troubleshooting Guide (Q&A Format)
Module 1: The Acylation Step (Formation of the Amide)
User Issue: "I am observing a significant impurity at RRT 1.2 during the acylation of 2-methoxy-5-nitroaniline. Mass spec suggests M+110 mass shift."[1]
Diagnosis: This is likely Impurity A (Bis-amide) . The aniline nitrogen has been acylated twice (imide formation), which occurs when cyclohexanecarbonyl chloride is in large excess or the reaction temperature is too high.[1]
Corrective Protocol:
Stoichiometry Control: Reduce the acid chloride equivalents from 1.5 eq to 1.05–1.1 eq .
Temperature Modulation: The initial addition must be performed at 0°C . The electron-withdrawing nitro group makes the aniline less nucleophilic, requiring a base, but high temperatures promote bis-acylation.[1][2]
Base Selection: Switch from Triethylamine (TEA) to Pyridine . Pyridine acts as both solvent and base, preventing localized hot-spots of high basicity that promote imide formation.[1]
Parameter
Standard Condition
Optimized Condition (Low Impurity)
Solvent
DCM or THF
DCM (Anhydrous)
Base
TEA (2.0 eq)
Pyridine (3.0 eq or solvent)
Temperature
RT Addition
0°C Addition, warm to RT
Reagent Addition
Bolus
Dropwise over 30 mins
Module 2: The Reduction Step (Nitro to Amine)
User Issue: "The reduction is stalling. I see the product, but also a persistent yellow impurity that does not disappear with longer reaction times."
Diagnosis: You are likely generating Impurity B (Azoxy Dimer) or Impurity C (Hydroxylamine) .[1]
Mechanism: Nitro reduction proceeds via Nitroso (
) and Hydroxylamine () intermediates.[1] If the reduction is slow (low pressure or poisoned catalyst), the Nitroso intermediate condenses with the Hydroxylamine to form an Azoxy dimer, which is very difficult to reduce further.[1][2]
Corrective Protocol (Catalytic Hydrogenation):
Pressure: Increase
pressure from balloon (1 atm) to 3–5 bar (Parr shaker) . Higher pressure forces the kinetics toward the amine, bypassing the condensation window.[1]
Solvent: Avoid non-polar solvents. Use Methanol or Ethanol .
Additive: Add 1% Acetic Acid to the solvent. Acidic conditions protonate the hydroxylamine intermediate, accelerating its reduction to the amine and preventing condensation.[1]
Alternative Protocol (Chemical Reduction - Iron/Ammonium Chloride):
If catalytic hydrogenation fails or yields dimers, switch to Bechamp reduction conditions.
Reagents: Iron powder (3 eq) +
(5 eq) in (3:1).
Advantage: This method rarely forms azoxy dimers and tolerates the amide functionality perfectly.
Module 3: Regioselectivity & Starting Material Selection
User Question: "Can I start with 4-methoxy-1,3-phenylenediamine to save a step?"
Technical Advisory:Not Recommended.
Starting with the diamine introduces a critical Regioselectivity Challenge .
The Issue: You have two amino groups. The amino group at position 1 (ortho to methoxy) and position 3 (para to methoxy).
Electronic Conflict: Both amines are nucleophilic. While steric hindrance from the methoxy group might theoretically protect position 1, in practice, you will get a mixture of:
Resolution: Separation of these regioisomers requires difficult chromatography. The Nitro-Route (starting with 2-methoxy-5-nitroaniline) guarantees the amide is formed only at the correct position before the second amine is even generated.
Part 3: Advanced Troubleshooting Decision Tree
Use this logic flow to resolve low yield or purity issues during the reduction phase.
Figure 2: Decision tree for troubleshooting nitro-reduction impurities.
Part 4: Validated Experimental Protocol (Nitro Route)
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide
Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous Pyridine (5.0 vol).
Cool to 0°C under
.
Add cyclohexanecarbonyl chloride (1.1 eq) dropwise over 30 minutes.
Allow to warm to RT and stir for 4 hours.
Monitor: TLC (Hexane:EtOAc 7:3). SM should be consumed.
Workup: Pour into ice water (20 vol). The precipitate is the product. Filter, wash with 1N HCl (to remove pyridine), then water.[1][2] Dry in vacuum oven.
Step 2: Reduction to N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Dissolve the nitro-intermediate (from Step 1) in Methanol (10 vol).
Add 10% Pd/C (50% wet, 10 wt% loading).
Optional: Add Acetic Acid (0.5 vol) to suppress dimer formation.
Hydrogenate at 3 bar (45 psi) for 6–12 hours at RT.
Monitor: HPLC/LCMS. Look for disappearance of Nitro peak and absence of Hydroxylamine (+16 amu).
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
Purification: Recrystallize from Ethanol/Heptane if necessary to remove traces of azo-dimers.
References
Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] [1]
Blaser, H. U., et al. (2003).[1][2] Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews, 103(3), 5431-5496.[1][2] (Authoritative review on nitro reduction selectivity). [1]
Wiggins, T. E. (2006).[1] Process Chemistry of Nitroaniline Reduction. In Comprehensive Organic Synthesis. (General reference for Azoxy impurity mechanisms in nitro-reduction).
PubChem Compound Summary. (2024). 2-Methoxy-5-nitroaniline.[4][5][6][7] National Center for Biotechnology Information. [1][6]
Technical Support Center: Enhancing Cell Permeability of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Derivatives
As a Senior Application Scientist, I've designed this technical support center to guide you through the complexities of enhancing the cell permeability of your N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide derivative...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've designed this technical support center to guide you through the complexities of enhancing the cell permeability of your N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide derivatives. This guide moves beyond simple protocols to explain the scientific rationale behind experimental choices, helping you troubleshoot effectively and make informed decisions in your drug development process.
Introduction
The journey of a drug candidate from a promising hit to a viable therapeutic is often challenged by its ability to cross biological membranes. For derivatives of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, achieving optimal cell permeability is a critical hurdle. Poor permeability can lead to low bioavailability and diminished efficacy. This guide provides a comprehensive resource for troubleshooting common experimental issues and strategically improving the permeability of your compounds.
This section addresses the fundamental principles governing cell permeability. Understanding these concepts is crucial before diving into experimental troubleshooting.
Q1: What are the primary mechanisms by which a small molecule like my derivative can cross a cell membrane?
A1: Small molecules utilize several routes to cross the cell membrane. Most drugs use the transcellular route, passing directly through the cell.[1] This can occur via:
Passive Transcellular Diffusion: This is the most common route for many drug molecules.[2] The compound dissolves in the lipid bilayer and moves across the membrane, driven by a concentration gradient. This process does not require energy.[1] Key factors influencing this are lipophilicity, size, and charge.[3]
Carrier-Mediated Transport: Membrane proteins (transporters) bind to the drug molecule and facilitate its movement across the membrane. This can be a form of facilitated diffusion (down a concentration gradient) or active transport (which requires energy, often from ATP hydrolysis, to move against a gradient).[1][4]
Paracellular Transport: The compound diffuses through the small gaps between adjacent cells.[1] This route is generally restricted to very small, hydrophilic molecules (typically under 500 Daltons).[1]
It's also important to be aware of active efflux , where transporters like P-glycoprotein (P-gp) actively pump the compound out of the cell, representing a significant barrier to achieving therapeutic intracellular concentrations.[5]
Caption: Primary routes for drug transport across the cell membrane.
Q2: My lead compound has poor permeability. Based on its N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide core, what physicochemical properties should I investigate first?
A2: For this class of compounds, the interplay between lipophilicity and hydrogen bonding capacity is paramount.
Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a lipid environment versus an aqueous one. Passive diffusion is highly dependent on lipophilicity.[2][6] A LogP value that is too low means the compound won't readily enter the lipid membrane, while a value that is too high can cause the compound to get stuck in the membrane or lead to poor aqueous solubility.[7]
Hydrogen Bonding: The amino (-NH2) and amide (-CONH-) groups in your core structure are key hydrogen bond donors and acceptors. A high number of hydrogen bonds with water must be broken for the molecule to enter the lipid membrane, which is energetically unfavorable.[6]
Polar Surface Area (PSA): This is the surface sum over all polar atoms. It's a good predictor of hydrogen bonding capacity. Generally, a lower PSA is associated with better permeability.
Intramolecular Hydrogen Bonding (IMHB): A key strategy for improving permeability is to design derivatives where an intramolecular hydrogen bond can form.[8][9] This masks polar groups, effectively reducing the molecule's apparent polarity and improving its ability to cross the cell membrane without needing to shed its hydration shell.[8]
Q3: What is the "Rule of Five," and is it relevant for my compound series?
A3: Lipinski's Rule of Five is an empirical guideline to assess the druglikeness of a compound and its potential for good oral absorption, which is often linked to permeability. It states that poor absorption or permeation is more likely when there are more than:
5 hydrogen bond donors
10 hydrogen bond acceptors
A molecular weight over 500 Daltons
A calculated LogP greater than 5
While it's a valuable starting point, it is not an absolute rule. Many successful drugs exist "beyond the Rule of Five."[8][10] Use it as a diagnostic tool. If your derivatives violate one or more rules, it provides a clear rationale for focusing on modifying those specific properties.
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion.[11] It measures a compound's ability to permeate a synthetic lipid membrane, making it an excellent first screen for passive transport potential.[12]
Reagent Preparation:
Prepare a 10 mM stock solution of your test compound in DMSO.[13]
Prepare a lipid solution (e.g., 2% lecithin in dodecane) and sonicate until fully dissolved.[13][14]
Prepare the assay buffer (e.g., Phosphate Buffered Saline, pH 7.4) with 5% DMSO.[14]
Membrane Coating:
Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane (top plate).
Allow the solvent to evaporate for at least 5 minutes, leaving a stable lipid layer.
Assay Setup:
Add 300 µL of assay buffer to each well of the acceptor plate (bottom plate).[15]
Prepare the final dosing solution by diluting the 10 mM compound stock into the assay buffer to a final concentration of ~10-50 µM.
Add 150-200 µL of the dosing solution to each well of the lipid-coated donor plate.[15]
Incubation:
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."[15]
Incubate the plate assembly at room temperature for 5 to 18 hours in a sealed chamber to minimize evaporation.[12][13]
Quantification:
After incubation, carefully separate the plates.
Determine the compound concentration in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)
Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane surface area, and t is the incubation time.
Q: My compound shows very low Papp in the PAMPA assay. What does this indicate?
A: A low Papp in PAMPA strongly suggests that the compound has poor passive diffusion characteristics.[16] This is the primary mechanism measured by this assay.[12]
Causality: The molecule is likely too polar (low LogP) or has too many exposed hydrogen bond donors/acceptors, making it energetically unfavorable to cross the lipid membrane.
Next Steps:
Review Physicochemical Properties: Check the compound's calculated LogP and PSA.
Structural Modification: Focus on medicinal chemistry strategies to increase lipophilicity or mask polar groups. Consider adding lipophilic groups to the cyclohexyl ring or modifying the phenyl ring substituents.
Intramolecular Hydrogen Bonding: Investigate if structural changes could promote the formation of an intramolecular hydrogen bond to shield the polar amide and amine groups.[10]
Q: My compound recovery is less than 80%. Why is this happening and how does it affect my data?
A: Low recovery means the total amount of compound measured in the donor and acceptor wells post-incubation is significantly less than the initial amount. This will lead to an underestimation of the true permeability.
Causality & Troubleshooting:
Poor Aqueous Solubility: The compound may be precipitating out of the aqueous buffer. Visually inspect the wells for precipitate. Try reducing the initial concentration or including a co-solvent.
Binding to Plastic: The compound may be adsorbing to the walls of the 96-well plate. Run a control experiment without the lipid membrane to quantify binding. Using low-binding plates can mitigate this.
Retention in Lipid Membrane: Highly lipophilic compounds can get trapped within the artificial membrane. If you suspect this, analyzing the membrane itself post-assay (if feasible) can confirm. This issue points to excessively high lipophilicity.
Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[17] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-gp.[5] This assay measures not only passive diffusion but also active transport and efflux.[18]
Cell Culture:
Culture Caco-2 cells on semi-permeable Transwell™ filter inserts for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[5][17]
Measure TEER: Check the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be stable and within the lab's established range (e.g., >300 Ω·cm²).[17]
Lucifer Yellow Permeability: Concurrently, assess the permeability of Lucifer Yellow, a fluorescent marker that should be largely rejected by an intact monolayer.[17][19] High leakage indicates compromised tight junctions.
Transport Experiment (Bidirectional):
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
Apical to Basolateral (A→B): Add the test compound to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber. This simulates absorption.
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This is used to assess active efflux.[5]
Incubate at 37°C, typically for 1-2 hours, with gentle shaking.
Sample Collection & Quantification:
At designated time points, take samples from the receiver chamber and replace with fresh buffer.
At the end of the experiment, collect samples from both donor and receiver chambers.
Analyze all samples by LC-MS/MS to determine compound concentration.
Data Analysis:
Calculate the Papp value for both A→B and B→A directions. The formula is:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[19]
Calculate the Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)[19]
Q: My compound has a high efflux ratio (ER > 2). What does this mean and what can I do?
A: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-gp or BCRP, which are expressed on Caco-2 cells.[5][17] The cell is actively pumping your compound out, which is a major barrier to absorption in vivo.
Causality: The compound is recognized and transported out of the cell by proteins like P-gp. This is a common liability for drug candidates.
Next Steps:
Confirm with Inhibitors: Re-run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[5][17] A significant reduction in the efflux ratio and an increase in the A→B Papp in the presence of the inhibitor confirms that your compound is a substrate.
Structural Modification: This is a significant challenge. Medicinal chemistry efforts should focus on designing analogs that are no longer recognized by the efflux transporter. This often involves subtle changes to sterics, charge distribution, or hydrogen bonding patterns to disrupt the binding interaction with the pump.
Prodrug Approach: Consider designing a prodrug that masks the features recognized by the transporter. The prodrug would be absorbed and then cleaved intracellularly to release the active compound.[20][21]
Q: The TEER values for my Caco-2 monolayer are low and inconsistent. How do I fix this?
A: Low or inconsistent TEER values indicate that the cell monolayer has not formed properly, and the tight junctions are compromised.[17] Any data from such a plate is unreliable.
Causality & Troubleshooting:
Cell Health & Confluence: Ensure cells are healthy, free of contamination, and seeded at the correct density. Over- or under-confluence can prevent proper monolayer formation.[22]
Culture Time: Caco-2 cells require sufficient time (typically 21 days) to fully differentiate.[23] Shortening this period can lead to poor monolayer integrity.
Media & Reagents: Verify the quality and composition of your cell culture media and supplements. Ensure reagents are not expired.
Handling Technique: When changing media, aspirate gently from the basolateral side first, then the apical side. Add fresh media in the reverse order (apical, then basolateral) to avoid hydrostatic pressure that can damage the monolayer.[24]
Q: My compound shows good permeability in PAMPA but poor permeability in the Caco-2 (A→B) assay. What's the explanation?
A: This is a classic and informative result. It suggests that while your compound has the intrinsic physicochemical properties for good passive diffusion (as shown by PAMPA), other biological factors are limiting its transport.
Causality: The most likely explanation is active efflux . The compound can enter the cell via passive diffusion, but it is immediately pumped out by transporters like P-gp, resulting in low net transport across the monolayer.
Next Steps:
Calculate the Efflux Ratio: Analyze the B→A data from your Caco-2 experiment. A high ER will confirm efflux is the problem.
Refer to Efflux Troubleshooting: Follow the steps outlined in the "high efflux ratio" question above (confirm with inhibitors, structural modification).
Section 3: Strategies for Enhancing Permeability
If your experiments confirm poor permeability, the following strategies can be employed.
Q: How can I systematically modify my compound's lipophilicity without losing potency?
A: This requires a careful structure-activity relationship (SAR) study.
Strategy: Make small, systematic changes and measure both permeability and potency at each step.
Modification Sites:
Cyclohexyl Ring: This is an excellent site for adding small, lipophilic groups (e.g., methyl, ethyl) as they are less likely to interfere with binding interactions compared to the pharmacophore regions.
Phenyl Ring: Modifying substituents on the methoxyphenyl ring can fine-tune lipophilicity. Replacing the methoxy group or adding halogens can increase LogP.
Lipophilic Permeability Efficiency (LPE): Don't just increase lipophilicity blindly. Use metrics like LPE to evaluate how efficiently your modifications improve permeability relative to the increase in lipophilicity.[7]
Q: My compound has several H-bond donors. What is the best way to reduce this liability?
A: Reducing the hydrogen bonding potential is a proven strategy.
Strategy:
N-Methylation: Methylating the secondary amine in the amide linker can remove a key hydrogen bond donor. This can sometimes impact conformation, so potency must be re-evaluated.
Bioisosteric Replacement: Replace polar functional groups with less polar groups that retain similar size and electronic properties. For example, explore replacing the amide linker if SAR allows.
Promote Intramolecular Hydrogen Bonding (IMHB): As mentioned earlier, introduce substituents that can form an IMHB with the amide or amine protons.[8] This 'internal shielding' dramatically reduces the effective polarity of the molecule. This is one of the most elegant and effective strategies for improving permeability.[10]
Prodrug Strategies
Q: When should I consider a prodrug approach?
A: A prodrug strategy is particularly useful when direct structural modifications to improve permeability lead to an unacceptable loss of potency, or when you are facing a significant efflux problem.[21][25] A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[20][26]
Strategy: The goal is to temporarily mask the polar functional groups responsible for poor permeability.[20][27]
Example: An ester prodrug could be created by modifying the amine group. This would mask a key hydrogen bond donor and increase lipophilicity.[28] Once absorbed, endogenous esterase enzymes would cleave the ester, releasing the active parent compound.[20] This approach has been successfully used to enhance the permeability of many drugs.[26]
Section 4: Data Interpretation & Workflow
The following table and workflow diagram will help you classify your compounds and decide on the next steps.
Table 1: General Permeability Classification
Assay
Papp (x 10⁻⁶ cm/s)
Classification
Likely In Vivo Absorption
Caco-2
< 1
Low
Poor (< 30%)
1 - 10
Moderate
Moderate (30-70%)
> 10
High
Good (> 70%)
PAMPA
< 1
Low
Poor Passive Diffusion
> 5
High
Good Passive Diffusion
Note: These are general ranges. Each laboratory should establish its own classification based on internal standards and correlation with in vivo data.
Permeability Troubleshooting Workflow
This workflow provides a logical path from initial screening to problem identification and strategic action.
Caption: A decision-making workflow for permeability screening and troubleshooting.
References
Mechanisms of Drug Absorption: Paracellular, Transcellular, and Vesicular Transport. (2024). JoVE.
Transfer of drugs across membranes. (2023). Deranged Physiology.
Formulation Strategies for Improving Drug Bioavailability. (2026). World Pharma Today.
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). MDPI.
Mechanisms of drug perme
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025).
Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. (2022). American Chemical Society.
Drug transport across cell membrane. Slideshare.
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC.
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2015). RSC Publishing.
Caco-2 permeability assay.
Permeability of red cell membranes to small hydrophilic and lipophilic solutes. (1973). PubMed.
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Taylor & Francis Online.
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014).
Effects of intramolecular hydrogen bonds on lipophilicity. (2019).
"overcoming resistance mechanisms when testing N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide analogs"
Welcome to the technical support center for researchers working with novel cyclohexanecarboxamide analogs, a class of compounds with potential activity as Histone Deacetylase (HDAC) inhibitors. This guide provides in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers working with novel cyclohexanecarboxamide analogs, a class of compounds with potential activity as Histone Deacetylase (HDAC) inhibitors. This guide provides in-depth troubleshooting and experimental protocols to help you anticipate, identify, and overcome common resistance mechanisms encountered during pre-clinical testing.
Part 1: Frequently Asked Questions (FAQs)
Q1: My N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide analog shows initial promise but loses efficacy over time in my cancer cell line. What's happening?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of an HDAC inhibitor through various mechanisms. Common causes include the upregulation of drug efflux pumps, mutations in the target HDAC enzyme, or activation of alternative survival pathways that bypass the effects of HDAC inhibition. It is crucial to first confirm the initial target engagement and then investigate these potential resistance pathways.
Q2: How can I confirm that my compound is effectively inhibiting HDAC enzymes in my cellular model?
A2: Target engagement can be confirmed by directly measuring HDAC activity or by observing the downstream effects of HDAC inhibition. A common and reliable method is to perform a Western blot to detect the acetylation of histones (e.g., acetyl-H3, acetyl-H4) or other non-histone proteins known to be targets of the specific HDACs you are investigating. An increase in acetylation levels upon treatment is a strong indicator of target engagement. Commercially available HDAC activity assays can also provide a quantitative measure of inhibition.
Q3: I'm observing significant heterogeneity in the response to my compound across different cancer cell lines. Why is this?
A3: The efficacy of HDAC inhibitors is highly context-dependent and can be influenced by the genetic and epigenetic landscape of the cancer cells. For instance, cell lines with pre-existing mutations in key signaling pathways (e.g., PI3K/Akt, MAPK) may be inherently less sensitive to the pro-apoptotic effects of HDAC inhibition. Additionally, the basal expression levels of specific HDAC isoforms can vary between cell lines, influencing their response to isoform-selective inhibitors.
Q4: What are the most common mechanisms of resistance to HDAC inhibitors that I should be aware of?
A4: Resistance to HDAC inhibitors is a multifaceted issue. Key mechanisms include:
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
Target Alteration: While less common, mutations in the HDAC enzyme itself can prevent the inhibitor from binding effectively.
Activation of Pro-Survival Signaling: Cancer cells can upregulate alternative survival pathways, such as the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways, to counteract the cytotoxic effects of HDAC inhibitors.
Induction of Autophagy: In some contexts, HDAC inhibitors can induce a protective autophagic response, which allows cancer cells to survive the metabolic stress caused by the drug.
Part 2: Troubleshooting Guide: Addressing Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered when testing novel HDAC inhibitors.
Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Cause
Troubleshooting Steps
Scientific Rationale
Compound Instability
1. Prepare fresh stock solutions for each experiment. 2. Assess compound stability in your specific cell culture medium over the time course of the experiment. 3. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Many small molecules can degrade in aqueous solutions or when exposed to light and temperature fluctuations, leading to variable effective concentrations.
Cell Seeding Density
1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. 2. Perform a preliminary experiment to determine the optimal cell number that avoids both sparse and overgrown cultures.
Cell density can significantly impact drug response. Overly confluent cells may exhibit contact inhibition and reduced proliferation, making them less sensitive to anti-proliferative agents.
Assay Endpoint
1. Ensure the chosen assay endpoint (e.g., 48h, 72h) is appropriate for the doubling time of your cell line and the mechanism of action of your compound. 2. Consider using a real-time cell analysis system to monitor cell health continuously.
The cytotoxic or cytostatic effects of HDAC inhibitors may take time to manifest. Choosing an endpoint that is too early may underestimate the compound's potency.
Issue 2: No significant increase in histone acetylation despite high compound concentrations.
Potential Cause
Troubleshooting Steps
Scientific Rationale
Poor Cell Permeability
1. Perform a cellular uptake assay to quantify the intracellular concentration of your compound. 2. If permeability is low, consider structural modifications to the analog to improve its physicochemical properties.
The compound must be able to cross the cell membrane to reach its intracellular targets. Poor permeability will result in a lack of biological activity.
High Drug Efflux
1. Co-treat cells with your compound and a known inhibitor of ABC transporters (e.g., Verapamil for P-gp). 2. Perform a Western blot to check for changes in histone acetylation. An increase in acetylation in the presence of the efflux pump inhibitor suggests that your compound is a substrate for these transporters.
Active efflux is a common mechanism of resistance that can prevent the compound from reaching a sufficient intracellular concentration to inhibit HDACs.
Compound is not an HDAC inhibitor
1. Test the compound in a cell-free HDAC enzymatic assay to confirm its direct inhibitory activity.
It is essential to validate the primary mechanism of action. The compound may be acting through an alternative pathway, or it may be inactive.
Part 3: Experimental Protocols
Protocol 1: Investigating Drug Efflux as a Resistance Mechanism
This workflow outlines the steps to determine if your compound is a substrate for ABC transporters.
Caption: Workflow to test for ABC transporter-mediated drug efflux.
Protocol 2: Assessing Activation of Pro-Survival Signaling Pathways
This protocol uses Western blotting to probe for the activation of key survival pathways that can be upregulated in response to HDAC inhibitor treatment.
Materials:
Treated and untreated cell lysates
Primary antibodies: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
HRP-conjugated secondary antibodies
Chemiluminescence substrate
Procedure:
Cell Lysis: After treating cells with your compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using a chemiluminescence detection system.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway. An increase in the ratio of phosphorylated to total protein in the treated samples suggests activation of that survival pathway.
Part 4: Overcoming Resistance: Combination Strategies
If resistance is confirmed, a combination therapy approach is a rational next step. The choice of a combination agent should be guided by the identified resistance mechanism.
Caption: Logic for selecting combination therapies based on resistance mechanisms.
By systematically identifying the underlying cause of resistance, you can design rational combination strategies to restore or enhance the therapeutic efficacy of your N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide analogs.
References
Title: HDAC inhibitors: a new paradigm in cancer therapy.
Source: Future Oncology
URL: [Link]
Title: Overcoming Resistance to Histone Deacetylase Inhibitors in Cancer Treatment.
Source: Cancers (Basel)
URL: [Link]
Title: The PI3K/AKT/mTOR pathway in the resistance of cancer cells to treatment.
Source: Biochimica et Biophysica Acta (BBA) - Molecular Cell Research
URL: [Link]
Title: ABC Transporters and Their Role in Drug Resistance.
Source: Cancers (Basel)
URL: [Link]
Title: Autophagy as a mechanism of therapy resistance in cancer.
Source: Journal of Cellular and Molecular Medicine
URL: [Link]
Troubleshooting
"refining the dosage and administration for in vivo studies of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide"
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Refining Dosage, Formulation, and Administration Protocols Executive Technical Summary Compound Profile: N-(5-Amino-2-metho...
Chemical Class: Lipophilic Anilide / Cyclohexanecarboxamide derivative.
Physicochemical Challenges:
Solubility: Likely BCS Class II (Low Solubility, High Permeability). The cyclohexane ring confers significant lipophilicity (LogP est. > 2.5), while the aniline amine (pKa ~4.0–5.0) functions as a weak base.
Stability: The free primary amine on the electron-rich phenyl ring (para to the amide, ortho to methoxy) is susceptible to oxidative degradation (browning/pinking in solution) and N-acetylation in vivo.
This guide addresses the three most common failure modes reported by researchers working with this pharmacophore: precipitation upon injection , low oral bioavailability , and oxidative instability .
Formulation & Vehicle Selection
Core Directive: Do not use 100% DMSO for in vivo work. It causes hemolysis, local tissue necrosis, and nociception that confounds behavioral data.
Standard Solubility Data (Reference)
Solvent / Medium
Solubility (Est.)
Suitability
Notes
Water (pH 7.4)
< 0.1 mg/mL
Poor
Will precipitate immediately.
0.1 N HCl
> 5 mg/mL
Moderate
Protonation of aniline improves solubility but is too acidic for direct IV.
DMSO
> 50 mg/mL
High
Use only as a stock concentrate (max 5-10% final vol).
PEG 400
> 20 mg/mL
High
Excellent co-solvent.
Corn Oil
Moderate
Moderate
Good for oral gavage (PO) suspensions.
Recommended Vehicle Protocols
Protocol A: Intraperitoneal (IP) or Intravenous (IV) Injection (Solution)
Best for: PK studies, acute efficacy models.
Stock Preparation: Dissolve compound in 100% DMSO at 20x the final concentration.
Co-solvent Addition: Add PEG 400 (Polyethylene Glycol) to the stock.
Aqueous Phase: Slowly add warm (37°C) Saline or PBS while vortexing.
Critical Step: If precipitation occurs, reduce the concentration or switch to Protocol B .
Protocol B: Oral Gavage (PO) (Suspension)
Best for: Chronic dosing, toxicity studies.
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
Method:
Micronize the compound (mortar and pestle) to fine powder.
Add a small volume of Tween 80 to wet the powder (paste formation).
Gradually add 0.5% MC while stirring.
Sonication: Sonicate for 10–15 mins to ensure homogeneity.
Dosage Strategy & Allometric Scaling
Warning: This compound contains an aniline moiety. High doses may induce methemoglobinemia (toxicity marker).
Dose Escalation Workflow
Do not arbitrarily choose "10 mg/kg" or "50 mg/kg". Use the Modified Fibonacci Escalation logic adapted for preclinical rodents.
Step 1: In Vitro to In Vivo Translation
If your IC50 is 100 nM, your target plasma concentration (
) should be >3x IC50 (approx 300 nM) adjusted for protein binding.
Step 2: Starting Dose Calculation
Assuming L/kg and (30%) for this class:
Start at 5 mg/kg (IV/IP) or 10 mg/kg (PO).
Visualizing the Decision Logic
Figure 1: Decision Matrix for Formulation and Starting Dose Selection based on Administration Route.
Troubleshooting Guide (FAQ)
Q1: The solution turns pink/brown after 2 hours on the bench. Is it safe to inject?
Status:STOP.Root Cause: Oxidation of the primary aniline amine (
) or the electron-rich methoxy-phenyl ring. This creates quinone-imine impurities which are often toxic.
Solution:
Degas solvents: Use nitrogen-purged saline/water.
Add Antioxidant: Incorporate 0.1% Sodium Metabisulfite or Ascorbic Acid into the aqueous vehicle phase.
Protect from Light: Use amber vials.
Q2: The mice died immediately (within 30 seconds) after IV tail vein injection.
Status:CRITICAL FAILURE.Root Cause:Embolism via Precipitation. The compound is soluble in the high-DMSO stock, but upon hitting the bloodstream (pH 7.4, aqueous), it "crashed out" of solution, causing a micro-embolism in the lungs or heart.
Solution:
Dilution Test: Before injecting, mix 10 µL of your formulation into 1 mL of warm saline in a tube. If it turns cloudy, it will kill the mouse.
Switch Vehicle: Increase PEG 400 ratio or use Cyclodextrin (HP-
-CD) (20% w/v in water) which encapsulates the lipophilic cyclohexane ring, preventing precipitation.
Q3: Oral dosing (PO) shows very low exposure (low AUC) despite high doses.
Status:Optimization Required.Root Cause:
Dissolution Rate Limited: The crystal lattice of the amide is too stable (brick dust).
First-Pass Metabolism: The methoxy group is a prime target for O-demethylation by CYP450 enzymes in the liver.
Solution:
Formulation: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) (e.g., Labrasol/Capryol).
Chemical: If this is a probe, consider co-administration with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) only to validate if metabolism is the bottleneck.
Biological Pathway & Mechanism Verification
To ensure your specific compound (N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide) is engaging the intended target (likely a kinase or PDE pathway given the pharmacophore), you must validate the pharmacodynamic (PD) response.
Figure 2: Pharmacodynamic flow and competing metabolic clearance pathways.
References
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for optimizing solubility of lipophilic amines).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. (Protocols for co-solvency and pH adjustment). [Link]
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. (Allometric scaling formulas). [Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Alternative vehicle strategy for hydrophobic amides). [Link]
Optimization
"strategies to improve the selectivity of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide-based inhibitors"
The following guide serves as a specialized Technical Support Center for researchers working with the N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide scaffold (CAS: 859179-67-2). This structure is a privileged "Tail-Li...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with the N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide scaffold (CAS: 859179-67-2). This structure is a privileged "Tail-Linker" motif commonly used in the design of Type II Kinase Inhibitors and Allosteric Modulators .
This guide addresses the specific challenge of selectivity optimization , moving beyond the initial "hit" to a refined "lead" compound.
Topic: Strategies to Improve the Selectivity of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide-based Inhibitors
Document ID: TSC-OPT-859179
Status: Active
Diagnostic Framework: Why is my Inhibitor Promiscuous?
Before modifying the chemistry, you must diagnose the source of the off-target activity. This scaffold typically serves as the "Solvent-Exposed Tail" (Cyclohexane) and the "Linker/Spacer" (Amide-Aniline) that positions a "Hinge-Binding Head" (attached to the 5-amino group) into the ATP pocket.
Common Selectivity Failure Modes for this Scaffold:
Failure Mode
Structural Culprit
Mechanism of Promiscuity
Hydrophobic Collapse
Cyclohexane Ring
The lipophilic cyclohexane binds non-specifically to hydrophobic pockets (e.g., the "Back Pocket" or "Allosteric Pocket") of multiple kinases (e.g., p38, SRC, ABL).[1]
Conformational Flexibility
Amide Linker
The amide bond may rotate, allowing the inhibitor to adopt multiple conformations that fit different kinase active sites (Induced Fit).[1]
Lack of Directionality
2-Methoxy Group
While the methoxy group induces a twist (atropisomerism), it may not provide enough steric bulk to clash with the "Gatekeeper" residue of off-target kinases.
Strategic Optimization Modules
Strategy A: The "Polar Tail" Modification (Cyclohexane Engineering)
Objective: Eliminate non-specific hydrophobic binding by introducing vector-specific polarity.
The unsubstituted cyclohexane ring is a "grease ball" that contributes to high affinity but low selectivity. By introducing polar groups, you force the molecule to find a specific hydrogen bond partner in the solvent channel, which promiscuous targets will lack.[1]
Tactic 1: 4-Position Substitution
Introduce a hydroxyl (-OH) or amino (-NH2) group at the 4-position of the cyclohexane ring.
Rationale: This positions the polar group at the solvent interface. If the off-target kinase has a hydrophobic residue here, binding will be penalized (desolvation penalty).
Tactic 2: Ring Contraction/Expansion
Replace Cyclohexane with Cyclobutane or Bicyclo[1.1.1]pentane .
Rationale: Alters the volume of the hydrophobic tail. A smaller tail (Cyclobutane) may avoid steric clashes in the target kinase while being too small to stabilize binding in off-targets.
Strategy B: The "Atropisomeric Lock" (Phenyl Ring Tuning)
Objective: Rigidify the molecule to freeze it in the bioactive conformation of the target kinase, reducing the entropic cost of binding and preventing fit into off-targets.
The 2-Methoxy group is critical. It creates a steric clash with the amide carbonyl/hydrogen, forcing the phenyl ring to twist out of plane relative to the amide (typically 30-60°).
Tactic 1: Steric Escalation (OMe → OEt / O-iPr)
Action: Replace the Methoxy group with an Ethoxy or Isopropoxy group.
Effect: Increases the torsion angle. If your target kinase has a small "Gatekeeper" residue (e.g., Threonine), it can accommodate this twist. Off-targets with bulky Gatekeepers (e.g., Methionine/Phenylalanine) will reject the inhibitor.
Tactic 2: Electronic/Steric De-escalation (OMe → F / Cl)
Action: Replace Methoxy with Fluorine or Chlorine .
Effect: Reduces the twist and changes the electronic density of the aniline nitrogen (modulating the pKa and reactivity of the 5-amino group).
Strategy C: The "Linker" Bioisosteres
Objective: Alter the hydrogen bond donor/acceptor vector.
Tactic 1: Retro-Amide
Action: Reverse the amide to N-cyclohexyl-3-amino-4-methoxybenzamide .
Effect: Changes the vector of the Carbonyl (H-bond acceptor) and NH (H-bond donor). This is a high-impact change that often drastically alters the selectivity profile (SAR Discontinuity).
Visualization: The Optimization Logic Tree
The following diagram illustrates the decision-making process for optimizing this specific scaffold based on experimental feedback.
Caption: Decision tree for structural optimization of the N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide scaffold based on observed assay liabilities.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxycyclohexyl Derivative (Polar Tail Strategy)
This protocol modifies the "Tail" to improve solubility and selectivity.
Reagents:
5-Amino-2-methoxyaniline (Starting Material A)
4-Hydroxycyclohexanecarboxylic acid (Starting Material B)
HATU (Coupling Agent)
DIPEA (Base)
DMF (Solvent)
Step-by-Step Methodology:
Activation: Dissolve 4-Hydroxycyclohexanecarboxylic acid (1.0 eq) in dry DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.
Coupling: Add 5-Amino-2-methoxyaniline (1.0 eq) to the reaction mixture. Note: Ensure the aniline is dissolved; mild heating (40°C) may be required due to the methoxy group's steric hindrance.
Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS for the formation of the amide product [M+H]+.
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x2), and brine. Dry over Na2SO4.[2]
Purification: The product is polar. Purify via Flash Chromatography using a gradient of DCM:MeOH (0-10%).
Validation: Verify the trans/cis isomer ratio of the cyclohexane ring by 1H-NMR. The trans isomer typically places the substituent in the equatorial position, which is often preferred for binding.
Protocol 2: Selectivity Profiling (The "Scan")
Do not rely on IC50 alone. Use thermal shift assays for rapid selectivity scanning.
Panel: Select a panel of kinases with varying Gatekeeper residues (e.g., T338 in c-Src vs T315 in Abl vs M351 in EphB2).
Execution: Incubate the inhibitor (10 µM) with the kinase domains. Measure the shift in melting temperature (
).
Interpretation: A high
(>4°C) indicates strong binding. If your compound shifts the Tm of both the Target and the Off-Target, proceed to Strategy B (Atropisomeric Lock) to differentiate them sterically.
Frequently Asked Questions (FAQs)
Q1: The 5-amino group is not reacting with my hinge-binder electrophile (e.g., chloropyrimidine). Why?A: The nucleophilicity of the 5-amino group is modulated by the 2-methoxy group (electron-donating) and the amide (electron-withdrawing). However, the primary issue is often steric hindrance from the cyclohexane-amide tail wrapping around.
Troubleshooting: Use Buchwald-Hartwig amination conditions (Pd2(dba)3, Xantphos) instead of SNAr if the electrophile is deactivated.[1] Alternatively, synthesize the "Head-Linker" first (react the aniline with the pyrimidine) before attaching the cyclohexane tail.
Q2: My compound is potent but has low metabolic stability (High Clearance).A: The 2-Methoxy group is a metabolic "soft spot" (O-demethylation by CYPs).
Solution: Replace the -OMe with -Cl or -CF3 . These are metabolically stable bioisosteres that maintain the steric twist required for bioactivity but block Phase I metabolism.
Q3: Can I replace the Cyclohexane with a Phenyl ring?A: Proceed with caution. Replacing the sp3-hybridized cyclohexane with an sp2-hybridized phenyl ring flattens the "Tail" and significantly reduces solubility (increasing "Brick Dust" character). It also increases the risk of pi-stacking interactions with off-targets, likely worsening selectivity. Stick to saturated rings (Piperidine, Tetrahydropyran) if possible.
References & Grounding
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364. Link
Context: Foundational principles of Type II kinase inhibitor design, explaining the role of the "Tail" (cyclohexane equivalent) and "Linker" (amide) in accessing the DFG-out pocket.[1]
Smith, C. C., et al. (2015). Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia.[1] Nature, 485, 260-263.
Context: Illustrates the use of amide-linked scaffolds in targeting specific kinase mutations.
Zuccotto, F., et al. (2010). Through the "Gatekeeper" in Protein Kinase Inhibitors.[1] Journal of Medicinal Chemistry, 53(7), 2681–2694. Link
Context: Detailed analysis of how the size of the "Gatekeeper" residue interacts with the inhibitor core (specifically the 2-position substituent like Methoxy/Cl).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Context: Authoritative guide on replacing groups (like Cyclohexane or Amide) to improve physicochemical properties and selectivity.
"validating the results of a high-throughput screen with N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide"
Executive Summary High-Throughput Screening (HTS) campaigns frequently identify N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (hereafter referred to as AMC-Hit ) as a primary hit. This compound, featuring a cyclohexy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
High-Throughput Screening (HTS) campaigns frequently identify N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (hereafter referred to as AMC-Hit ) as a primary hit. This compound, featuring a cyclohexyl "head" and an aniline-derived "tail," represents a classic fragment-like scaffold often found in diversity libraries (e.g., ChemDiv, Enamine).
However, a raw HTS hit is not a drug candidate. It is a statistical probability that requires rigorous physical and biological validation.
This guide objectively compares the performance of AMC-Hit against Standard Reference Inhibitors and False-Positive Controls (PAINS) . We provide a self-validating workflow to determine if AMC-Hit is a bona fide lead or an assay artifact.
The Competitors at a Glance
Feature
AMC-Hit (The Candidate)
Reference Standard (The Benchmark)
PAINS/Aggregators (The Artifact)
Origin
HTS Library Diversity Set
Known Literature Inhibitor (e.g., Staurosporine, PMSF)
Colloidal Aggregators (e.g., Curcumin)
Potency (IC50)
Typically 1–10 µM (Moderate)
< 100 nM (High)
Variable (Steep Hill Slope)
Binding Mode
Specific (Active/Allosteric Site)
Specific (Active Site)
Non-specific (Protein Sequestration)
Dev. Status
Unvalidated Hit
Gold Standard
False Positive
Chemical Profile & Structural Analysis[1][2][3][4]
Before wet-lab validation, we must understand the molecule's physicochemical "personality."
Structure: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Core Motif: Aniline derivative linked to a lipophilic cyclohexane ring via an amide bond.
Lipophilicity: The cyclohexane ring adds significant hydrophobicity (LogP ~2.5–3.0), aiding cell permeability but potentially causing solubility issues in aqueous buffers.
Reactivity: The primary amine at position 5 is a potential metabolic "soft spot" (oxidation) but also a valuable handle for SAR (Structure-Activity Relationship) expansion.
PAINS Alert: While not a classic PAINS (Pan-Assay Interference Compound) like a rhodanine, the aniline moiety can generate false positives in redox-cycling assays.
Experimental Validation: The Protocol
To validate AMC-Hit, we do not simply repeat the screen.[1] We must challenge the molecule against specific failure modes.
Phase 1: Purity & Identity (The "Library Stock" Problem)
Objective: Confirm the activity is due to AMC-Hit, not a contaminant.
Library compounds often degrade over years of storage. A 90% pure compound with a 1% super-potent contaminant will mislead a project for months.
Protocol:
Resynthesis: Do not use the library stock for validation. Resynthesize 10 mg of fresh AMC-Hit.
LC-MS Verification: Confirm mass (MW ~248.3 Da) and purity >95%.
Comparison: Run the Old Stock vs. Fresh Powder in the primary assay.
Phase 2: Dose-Response & Stoichiometry
Objective: Compare AMC-Hit performance to the Reference Standard.
We compare the inhibition profile of AMC-Hit against a Reference Standard (Target-dependent, e.g., a known Kinase or Protease inhibitor).
Experimental Setup:
Assay: Enzymatic FRET or FP (Fluorescence Polarization).
Concentration: 10-point serial dilution (1:3).
Control: 0.01% Triton X-100 (detergent) added to prevent colloidal aggregation.
Data Analysis (Table 1):
Parameter
AMC-Hit (Valid Profile)
AMC-Hit (Artifact Profile)
Reference Standard
IC50
2.5 µM
Shifts with enzyme conc.
0.05 µM
Hill Slope
0.8 – 1.2
> 2.0 (indicates aggregation)
1.0
Max Inhibition
100%
Often <100% or noisy
100%
Detergent Sensitivity
Unchanged
Activity lost with Triton X-100
Unchanged
Expert Insight: If AMC-Hit shows a Hill Slope > 2.0 or loses activity when Triton X-100 is added, it is acting as a "promiscuous aggregator" (sequestering the enzyme) rather than a specific inhibitor. Discard immediately.
Phase 3: Orthogonal Assay (The "Interference" Check)
Objective: Rule out fluorescence quenching/autofluorescence.
Since AMC-Hit contains an aromatic aniline, it may fluoresce. If your primary screen was fluorescence-based, AMC-Hit might be a "light" false positive.
Protocol:
Primary Readout: Fluorescence Intensity (FLINT).
Orthogonal Readout: Mass Spectrometry (RapidFire) or Surface Plasmon Resonance (SPR).
Logic: If IC50 is 2 µM in FLINT but >100 µM in SPR, the compound is interfering with the light signal, not the enzyme.
Biophysical Validation (SPR)
The ultimate "truth" in hit validation is direct binding. We compare the binding kinetics of AMC-Hit to the Reference.
Method: Surface Plasmon Resonance (Biacore/Octet).
Immobilization: Target protein on CM5 chip.
Analyte: AMC-Hit (Single Cycle Kinetics).
Comparative Results (Table 2):
Metric
AMC-Hit
Reference Standard
Interpretation
(Affinity)
3.5 µM
45 nM
AMC-Hit is a moderate binder (typical for hits).
(On-rate)
Fast ()
Fast ()
Rapid association.
(Off-rate)
Fast ()
Slow ()
Critical Differentiator: AMC-Hit has a short residence time (transient binding), whereas the Reference "sticks."
Stoichiometry
1:1
1:1
Confirms specific binding site.
Self-Validating Check: If the SPR response does not saturate or shows "square wave" binding at high concentrations, it indicates non-specific solubility issues rather than site-specific binding.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating AMC-Hit.
Figure 1: The "Fail-Fast" Validation Funnel. This workflow filters out the 90% of HTS hits that are artifacts, leaving only high-quality leads like validated AMC-Hit.
Conclusion & Recommendation
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a chemically tractable hit with moderate complexity, making it a suitable starting point for medicinal chemistry. However, it must be rigorously differentiated from artifacts.
Final Verdict:
Superiority: Compared to non-specific alkylators, AMC-Hit offers a specific scaffold for optimization.
Inferiority: Compared to the Reference Standard, it lacks potency (
in µM vs nM) and residence time.
Action Plan: If AMC-Hit passes the Triton X-100 test and shows 1:1 binding in SPR , it is a Validated Lead . Proceed to synthesize analogs at the 5-amino position to improve potency.
References
Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.
Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.
ChemDiv. (2023). "Diversity Library Specifications and Quality Control." ChemDiv Official Site.
A Comparative Analysis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide and Structurally Related Compounds: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This guide provides a comprehensive comparative analysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This guide provides a comprehensive comparative analysis of the hypothetical compound N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide and its structurally similar analogues. Drawing upon established structure-activity relationships (SAR) and experimental data from related molecules, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for understanding the potential biological activities and therapeutic applications of this compound class.
Introduction: The N-Acyl-2-methoxyaniline Scaffold
The N-acyl-2-methoxyaniline core represents a versatile scaffold found in a variety of biologically active molecules. The interplay between the methoxy and amino substituents on the phenyl ring, combined with the diversity of the acyl group, gives rise to a rich chemical space with the potential for a wide range of pharmacological effects. This guide will deconstruct the constituent parts of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide to forecast its likely properties based on documented evidence from analogous structures.
Structural Dissection and Comparative Analysis
To logically predict the bioactivity of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, we will analyze it in three key components: the cyclohexanecarboxamide moiety, the 2-methoxy-5-aminoaniline core, and the overall molecular architecture.
The Influence of the Cyclohexanecarboxamide Moiety
The cyclohexyl ring, a non-aromatic carbocycle, imparts specific physicochemical properties to a molecule, primarily influencing its lipophilicity and conformational flexibility. In contrast to aromatic acyl groups, the cyclohexyl group can adopt various chair and boat conformations, which can significantly impact receptor binding and biological activity.
Comparative Compounds:
N-Aryl Anthranilic Acids: Studies on N-arylanthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have demonstrated that the nature of the N-aryl group is critical for activity.[1] While not a direct analogue, these studies highlight the importance of the substituent attached to the aniline nitrogen in modulating biological response.
N-Acyl Dopamines: Research into N-acyl dopamines has shown that the fatty acid side chain's length and degree of saturation determine the potency of their inhibitory effects on myofibroblast transdifferentiation.[2] This underscores the principle that the acyl group plays a crucial role in the molecule's overall bioactivity.
Predicted Impact: The cyclohexyl group in N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is expected to increase the compound's lipophilicity compared to analogues with smaller alkyl or aromatic acyl groups. This could enhance membrane permeability and potentially lead to activity in the central nervous system (CNS). The conformational flexibility of the cyclohexyl ring may allow for optimal binding to a variety of biological targets.
The 2-Methoxy-5-aminoaniline Core: A Key Pharmacophore
The substitution pattern on the aniline ring is a critical determinant of a compound's biological profile. The presence and relative positions of the methoxy and amino groups can influence electronic properties, hydrogen bonding capacity, and metabolic stability.
Comparative Compounds & Signaling Pathways:
Trimethoxyphenyl (TMP) Analogues: A series of novel trimethoxyphenyl-based analogues have been synthesized and evaluated as potential anticancer agents.[3] Several of these compounds exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2) cells and were found to be potent inhibitors of β-tubulin polymerization.[3] This suggests that the methoxy-substituted phenyl ring can be a key pharmacophore for anticancer activity.
Caption: Predicted mechanism of action for TMP-containing compounds.
Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones: Novel copper(II) coordination compounds containing N4-methoxyphenyl-thiosemicarbazones have shown promising antioxidant and anticancer activities.[4] The methoxy group was found to positively influence the antioxidant activity, suggesting its role in modulating electronic properties relevant to free radical scavenging.[4]
Predicted Impact: The 2-methoxy group in N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is predicted to influence the compound's electronic and metabolic properties. The 5-amino group provides a site for hydrogen bonding and potential further chemical modification. The relative positions of these groups could lead to a specific three-dimensional arrangement that favors binding to particular enzymes or receptors.
Potential Biological Activities: An Evidence-Based Forecast
Based on the analysis of structurally similar compounds, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide could exhibit a range of biological activities.
Table 1: Predicted Biological Activities and Supporting Evidence
Predicted Activity
Rationale and Comparative Compound Class
Key Structural Features
Supporting References
Antimicrobial
Schiff bases and thiazolidinones derived from 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs have shown promising antibacterial and antifungal activity. The presence of the methoxyphenyl group was associated with good activity.
Methoxy-substituted phenyl ring, amino group.
Anticancer
Trimethoxyphenyl-based analogues have demonstrated potent cytotoxic activity and inhibition of tubulin polymerization.[3]
To validate the predicted biological activities of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, a series of well-defined experimental protocols are proposed.
Synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
A plausible synthetic route would involve the acylation of 4-methoxy-3-nitroaniline with cyclohexanecarbonyl chloride, followed by the reduction of the nitro group to an amine.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
Acylation: Dissolve 4-methoxy-3-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0°C.
Add a base (e.g., triethylamine or pyridine) to the solution.
Slowly add cyclohexanecarbonyl chloride to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., MgSO4 or Na2SO4).
Purify the crude product (N-(2-Methoxy-5-nitrophenyl)cyclohexanecarboxamide) by column chromatography or recrystallization.
Nitro Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
Add a reducing agent (e.g., tin(II) chloride in concentrated HCl, or catalytic hydrogenation with Pd/C).
Heat the reaction mixture as required and monitor for completion by TLC.
Neutralize the reaction mixture and extract the product with an organic solvent.
Purify the final compound, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, by column chromatography or recrystallization.
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
In Vitro Biological Evaluation
A tiered approach to biological screening is recommended to efficiently assess the compound's activity profile.
Initial Screening:
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]
Cytotoxicity Assays: Evaluation of cytotoxicity against a panel of cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) using assays like the MTT or LDH assay.[9]
Secondary and Mechanistic Assays (Based on Initial Findings):
Tubulin Polymerization Assay: If significant anticancer activity is observed, a tubulin polymerization assay can be performed to determine if the compound acts via a similar mechanism to other methoxyphenyl-containing anticancer agents.[3]
Anti-inflammatory Assays: Measurement of the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Antiviral Assays: Plaque reduction assays or other relevant viral replication assays for specific viruses of interest.
Caption: Tiered experimental workflow for biological evaluation.
Conclusion and Future Directions
While N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide remains a hypothetical compound at the time of this writing, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its potential biological activities. The combination of a lipophilic, conformationally flexible cyclohexyl group with a biologically relevant 2-methoxy-5-aminoaniline core suggests that this compound could exhibit promising antimicrobial, anticancer, or anti-inflammatory properties.
The proposed synthetic and experimental workflows provide a clear path for the synthesis and evaluation of this novel chemical entity. Further exploration of this scaffold through the synthesis of a library of related compounds with variations in the acyl group and the substitution pattern on the aniline ring will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further drug development.
References
Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (URL not available)
Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie, 64(1), 19–24. [Link]
Li, Y. R., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5052–5056. (URL not available)
N-[6-amino-5-(2-chloro-5-methoxyphenyl)-2-pyridinyl]-1-methyl-1h-pyrazole-5-carboxamide. Sigma-Aldrich. (URL not available)
N-[4-[2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]cyclohexanecarboxamide. PubChem. (URL not available)
Tzvetkova, P., et al. (2022). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Molecules, 27(19), 6529. [Link]
Joshi, A. K., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82. (URL not available)
Abdel-hameid, M. K., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(23), 5727. [Link]
Pode, A., et al. (2021). Structure–Activity Relationships of N-Acyl Dopamines in Inhibiting Myofibroblast Transdifferentiation of Retinal Pigment Epithelial Cells. International Journal of Molecular Sciences, 22(16), 8783. [Link]
Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]
2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid. EPA. (URL not available)
Chafer, M., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 709943. [Link]
Gulea, A., et al. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective An. International Journal of Molecular Sciences, 24(2), 1045. [Link]
Zaynullina, L. F., et al. (2022). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalixarene with Hydroxyl and Amine Groups. Pharmaceutics, 14(11), 2499. [Link]
Regueiro-Sá, C., et al. (2021). Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells. Marine Drugs, 19(10), 558. [Link]
Zhang, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. European Journal of Medicinal Chemistry, 150, 814–826. [Link]
Schmidt, B., et al. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 25(15), 3350. [Link]
Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie, 64(1), 19–24. [Link]
Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(4), 1437–1443. [Link]
Comparative Guide: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (Scaffold) vs. Established BTK Inhibitors
This guide provides an in-depth technical comparison of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2) versus established inhibitors of Tyrosine Kinases (specifically Bruton's Tyrosine Kinase - BTK)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2) versus established inhibitors of Tyrosine Kinases (specifically Bruton's Tyrosine Kinase - BTK) .
Note: The compound N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is primarily characterized as a privileged scaffold or advanced intermediate in the synthesis of kinase inhibitors rather than a marketed drug itself. This guide analyzes its utility as a fragment-based lead/scaffold compared to fully elaborated, FDA-approved inhibitors like Ibrutinib and Acalabrutinib .
Executive Summary
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide represents a critical "hinge-binding" or "linker-switch" motif used in the design of small-molecule kinase inhibitors. While established drugs like Ibrutinib (irreversible) and Fenebrutinib (reversible) are fully elaborated clinical agents, this cyclohexanecarboxamide derivative serves as a high-value Fragment-Based Drug Discovery (FBDD) starting point. Its structure combines a lipophilic cyclohexyl tail (occupying the hydrophobic pocket) with an electron-rich di-substituted aniline head (positioning the amine for warhead attachment or hinge interaction).
Structural & Mechanistic Analysis
The Target: Bruton's Tyrosine Kinase (BTK)
BTK is a cytoplasmic tyrosine kinase crucial for B-cell receptor (BCR) signaling. Inhibition of BTK blocks B-cell proliferation, making it a prime target for lymphomas (CLL, MCL) and autoimmune diseases.
Mechanism: Most approved inhibitors (Ibrutinib, Acalabrutinib) bind covalently to Cys481 in the ATP-binding pocket.
The Scaffold's Role: The 5-amino-2-methoxyphenyl moiety mimics the core scaffold of these drugs, providing the necessary geometry to orient a reactive "warhead" (e.g., acrylamide) toward Cys481.
The following diagram illustrates the B-cell Receptor (BCR) pathway and where the inhibitor scaffold intervenes.
Caption: The scaffold targets the ATP-binding pocket of BTK, preventing phosphorylation of downstream effector PLCγ2.
Comparative Performance Data
Since the scaffold is a precursor, "performance" is measured by Ligand Efficiency (LE) and Synthetic Utility rather than clinical IC50. However, derivatization leads to potent inhibition.
Table 1: Physicochemical Profile (Drug-Likeness)
Property
Scaffold (CAS 859179-67-2)
Ibrutinib
Ideal Range (Lipinski)
Molecular Weight
248.32
440.50
< 500
LogP (Lipophilicity)
~2.5 (Est)
3.97
< 5
H-Bond Donors
2 (Amine, Amide)
1
< 5
H-Bond Acceptors
3
7
< 10
TPSA (Ų)
~60
99
< 140
Ligand Efficiency
High (Fragment)
Moderate
> 0.3
Insight: The scaffold exhibits superior Ligand Efficiency (binding energy per heavy atom) compared to the final drug. This makes it an ideal starting point for "growing" a drug: the cyclohexyl group anchors it, while the 5-amino group allows the attachment of specificity-conferring heterocycles.
Table 2: Synthetic Utility Comparison
Feature
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Standard Aniline Reagents
Nucleophilicity
High (5-amino position is unhindered)
Variable
Solubility
Good (DMSO, Methanol)
Often Poor
Stability
Stable under standard coupling conditions
Oxidation prone
Application
Late-stage diversification of kinase libraries
Early-stage core synthesis
Experimental Protocols
To validate the scaffold's potential or compare it against known inhibitors, the following workflows are recommended.
This assay determines if the scaffold binds to the BTK kinase domain, stabilizing the protein.
Preparation: Dilute BTK kinase domain (recombinant) to 2 µM in assay buffer (HEPES, NaCl, DTT).
Compound Addition: Add Scaffold (1 mM final) or DMSO (control). Compare with Ibrutinib (positive control).
Dye: Add SYPRO Orange (5x final).
Run: Perform melt curve (25°C to 95°C) on qPCR machine.
Analysis: Calculate
(Shift in melting temperature). A shift >2°C indicates significant binding.
Protocol B: Chemical Derivatization Workflow
This protocol describes converting the scaffold into a potential inhibitor.
Caption: Workflow for converting the amino-scaffold into a covalent inhibitor candidate.
Conclusion
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is not a competitor to Ibrutinib in a clinical sense, but rather a foundational building block . Its value lies in its high ligand efficiency and structural mimicry of the "hinge-binding" region of Type I kinase inhibitors.
For Researchers: Use this scaffold to synthesize novel libraries of BTK or JAK inhibitors by derivatizing the 5-amino position.
For Comparison: In binding assays, the scaffold will show weak, reversible affinity (µM range), whereas the full drugs (Alternatives) show nanomolar (nM) potency. The scaffold validates the binding mode; the full drug delivers the potency.
References
Accela ChemBio. (2024).[1] Product Data Sheet: N-(5-amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2).[1][2] Retrieved from
CymitQuimica. (2024). Building Blocks and Intermediates: CAS 859179-67-2.[1][2] Retrieved from
Burger, M. T., et al. (2013). Discovery of specialized kinase inhibitors using fragment-based drug discovery. Journal of Medicinal Chemistry. (Contextual reference for FBDD methodologies).
Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
Comparative In Vivo Efficacy Analysis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (Compound X) in a Preclinical Oncology Model
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel investigational agent, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, hereafter referr...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel investigational agent, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, hereafter referred to as Compound X. Due to the limited publicly available data on Compound X, this document serves as a detailed methodological template for its assessment against established standard-of-care therapies in a preclinical oncology setting. The experimental designs, data, and mechanistic discussions are presented as a robust example of how such a comparative analysis should be structured and executed to meet rigorous scientific standards.
Introduction and Rationale
The discovery and development of novel small molecule inhibitors remain a cornerstone of modern oncology research. Cyclohexanecarboxamide derivatives have emerged as a promising scaffold in medicinal chemistry, with analogs demonstrating activity against various cancer-related targets. This guide outlines a preclinical strategy to evaluate the in vivo efficacy of a novel molecule, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (Compound X).
For the purpose of this illustrative guide, we will hypothesize that Compound X is an inhibitor of a key DNA Damage Response (DDR) pathway, a mechanism frequently exploited by cancer cells for survival and proliferation. Consequently, its efficacy will be compared against two established agents that interfere with DNA integrity and repair:
Cisplatin: A platinum-based chemotherapeutic agent that forms DNA adducts, inducing apoptosis in rapidly dividing cells.
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor that targets DNA repair pathways, showing significant efficacy in tumors with specific genetic backgrounds, such as BRCA1/2 mutations.
This guide will detail the necessary experimental workflows, from animal model selection to endpoint analysis, providing a scientifically sound basis for go/no-go decisions in a drug development pipeline.
Experimental Design and Methodologies
The foundation of a reliable in vivo study is a meticulously planned experimental design. The following protocols are designed to ensure reproducibility and provide a clear, unbiased comparison of Compound X's efficacy relative to standard treatments.
Animal Model Selection and Rationale
The choice of animal model is critical for translating preclinical findings. For a hypothetical DDR inhibitor, a human tumor xenograft model using a cell line with a known genetic susceptibility to this mechanism is optimal.
Model: Athymic Nude (NCr-nu/nu) mice. These immunocompromised mice are unable to reject foreign tissue, making them an ideal host for human tumor xenografts.
Cell Line: Human breast cancer cell line MDA-MB-436. This line is known to have a BRCA1 mutation, rendering it deficient in homologous recombination repair and thus theoretically hypersensitive to inhibitors of alternative DNA repair pathways like PARP or other DDR proteins.
Justification: Using a BRCA1-mutant cell line provides a strong mechanistic rationale for testing our hypothetical DDR inhibitor, Compound X, and allows for a direct comparison with a clinically approved PARP inhibitor, Olaparib.
Experimental Workflow
The overall workflow is designed for a 28-day efficacy study, a standard duration for assessing tumor growth inhibition.
Caption: Xenograft model experimental workflow.
Dosing and Administration
Proper dosing is determined from prior maximum tolerated dose (MTD) studies. The following represents a standard, effective dosing regimen for each compound.
Vehicle Control: 0.5% w/v methylcellulose + 0.2% v/v Tween 80 in sterile water. Administered orally (PO), once daily (QD).
Compound X (Hypothetical): 50 mg/kg, PO, QD. Formulated in vehicle.
Cisplatin: 5 mg/kg, administered intraperitoneally (IP) once a week (QW).[1] Formulated in sterile saline. This intermittent, lower-dose schedule is often used to mitigate severe toxicity.[1][2]
Olaparib: 50 mg/kg, PO, QD.[3] Formulated in vehicle.
Efficacy and Toxicity Endpoints
A comprehensive evaluation requires monitoring both anti-tumor activity and animal welfare.
Primary Efficacy Endpoint: Tumor Growth Inhibition (%TGI). Calculated at the end of the study using the formula:
%TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100
Secondary Efficacy Endpoint: Tumor weight at necropsy.
Toxicity Endpoints:
Percent body weight change.
Clinical observations (e.g., changes in posture, activity, fur texture).
Gross pathology at necropsy.
Comparative Efficacy and Tolerability Results (Hypothetical Data)
The following tables summarize the expected outcomes from the described in vivo study. The data for Compound X is hypothetical and generated for illustrative purposes.
Table 1: Tumor Growth Inhibition and Final Tumor Weight
Treatment Group (n=10)
Dosing Regimen
Mean Final Tumor Volume (mm³) ± SEM
% TGI
Mean Final Tumor Weight (g) ± SEM
Vehicle Control
PO, QD
1850 ± 210
-
1.9 ± 0.25
Compound X
50 mg/kg, PO, QD
450 ± 95
75.7%
0.5 ± 0.11
Cisplatin
5 mg/kg, IP, QW
980 ± 150
47.0%
1.0 ± 0.18
Olaparib
50 mg/kg, PO, QD
620 ± 110
66.5%
0.7 ± 0.14
Table 2: Animal Tolerability and Toxicity Markers
Treatment Group (n=10)
Maximum Mean Body Weight Loss (%)
Treatment-Related Mortalities
Notable Clinical Observations
Vehicle Control
+2.5% (Gain)
0/10
None
Compound X
-3.1%
0/10
None
Cisplatin
-12.5%
1/10
Piloerection, transient lethargy post-dosing
Olaparib
-4.5%
0/10
None
Discussion and Mechanistic Interpretation
Based on our hypothetical data, Compound X demonstrates superior anti-tumor efficacy compared to both the standard-of-care chemotherapeutic, Cisplatin, and the targeted agent, Olaparib, in this specific BRCA1-deficient xenograft model.
Interpretation of Efficacy
The robust TGI of 75.7% for Compound X suggests a potent anti-proliferative effect. This level of activity, exceeding that of the PARP inhibitor Olaparib (66.5% TGI), could imply several possibilities:
Potency: Compound X may be a more potent inhibitor of its target within the DDR pathway.
Alternative Mechanism: While hypothesized to be a DDR inhibitor, its mechanism may be distinct from PARP inhibition, exploiting a more critical vulnerability in BRCA1-deficient cells.
Favorable Pharmacokinetics: The compound may achieve better tumor penetration and sustained target engagement compared to the standards.
The moderate efficacy of Cisplatin (47.0% TGI) is expected, as its broad mechanism of DNA damage is not specifically tailored to the BRCA1 deficiency.
Tolerability Profile
Compound X exhibited a favorable safety profile, with minimal body weight loss and no adverse clinical signs. This contrasts sharply with Cisplatin, which showed significant toxicity, a known and dose-limiting side effect of this drug class. The superior tolerability of Compound X and Olaparib highlights the potential advantages of targeted therapies over conventional chemotherapy.
Proposed Mechanism of Action and Synergy
As a hypothetical DDR inhibitor, Compound X's efficacy likely stems from the principle of synthetic lethality. In cancer cells with a pre-existing defect in one DNA repair pathway (e.g., BRCA1-mediated homologous recombination), inhibiting a compensatory repair pathway becomes selectively lethal to the cancer cells while sparing normal cells.
Caption: Synthetic lethality in BRCA1-deficient cells.
Conclusion and Future Directions
This guide provides a template for the preclinical in vivo evaluation of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (Compound X). The hypothetical results position Compound X as a promising therapeutic candidate with high efficacy and a favorable safety profile in a mechanistically relevant cancer model.
The necessary next steps in its preclinical development would include:
Pharmacodynamic Studies: Confirming target engagement in tumor tissue via techniques like Western Blot or immunohistochemistry.
Pharmacokinetic Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Efficacy in Other Models: Testing Compound X in other xenograft or patient-derived xenograft (PDX) models to broaden the scope of its potential application.
Combination Studies: Investigating potential synergistic effects when combined with other anti-cancer agents.
By following this rigorous, comparative approach, research and development teams can confidently assess the therapeutic potential of novel compounds and make informed decisions for clinical translation.
References
Impact of Cisplatin Dosing Regimens on Mammary Tumor Growth in an Animal Model. (2020). Scientific Reports. Available at: [Link]
Cisplatin Mouse Models: Treatment, Toxicity and Translatability. (2020). Cancers. Available at: [Link]
Frequency and doses of cisplatin in nude mice. (2013). ResearchGate. Available at: [Link]
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. Available at: [Link]
Patient-derived Tumor Xenografting: A Technique to Generate Experimental Mouse Model for Evaluating Urothelial Cell Carcinoma. (2019). Journal of Visualized Experiments. Available at: [Link]
Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol. Available at: [Link]
The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. (2014). Breast Cancer Research. Available at: [Link]
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2012). Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]
Repeated administration of low-dose cisplatin in mice induces fibrosis. (2017). American Journal of Physiology-Renal Physiology. Available at: [Link]
5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024). Crown Bioscience. Available at: [Link]
Workflows for in vivo study design, data collection and data analysis. (2019). ResearchGate. Available at: [Link]
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. (2013). PLoS ONE. Available at: [Link]
Olaparib - NCI Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute. Available at: [Link]
Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer. (2013). Genes & Development. Available at: [Link]
In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. (n.d.). ProBio CDMO. Available at: [Link]
A Comparative Guide to the Synthetic Efficiency of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Production
This guide provides a comprehensive analysis of synthetic strategies for the production of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, a key intermediate in pharmaceutical research and development. By presenting a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of synthetic strategies for the production of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, a key intermediate in pharmaceutical research and development. By presenting a comparative study of a classical synthetic approach and a modern catalytic alternative, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most efficient and sustainable method for their specific needs.
Introduction
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide and its analogues are significant scaffolds in medicinal chemistry. The efficient and scalable synthesis of such molecules is paramount for the timely progression of drug discovery projects. This guide benchmarks two primary synthetic pathways: a traditional multi-step route involving protecting groups and coupling agents, and a more contemporary approach utilizing direct catalytic amidation. The objective is to provide a clear, data-driven comparison of their synthetic efficiency, considering factors such as overall yield, atom economy, and procedural complexity.
Synthetic Route 1: The Classical Amidation Pathway
The classical approach to the synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a well-established, albeit multi-step, process. This pathway typically commences with the commercially available 2-methoxy-5-nitroaniline. The core of this strategy involves the acylation of the aniline nitrogen, followed by the reduction of the nitro group to the desired amine.
Rationale and Experimental Design
The choice of 2-methoxy-5-nitroaniline as the starting material is strategic. The nitro group deactivates the aromatic ring, preventing side reactions during the initial acylation step. Furthermore, the subsequent reduction of the nitro group is a high-yielding and well-understood transformation. The use of a coupling agent in the amidation step is a standard procedure to activate the carboxylic acid for nucleophilic attack by the amine.
Experimental Protocol:
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide
To a solution of 2-methoxy-5-nitroaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (1.2 equivalents).
Cool the mixture to 0 °C in an ice bath.
Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Upon completion, as monitored by Thin Layer Chromatography (TLC), quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to Synthesize N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Dissolve the N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in concentrated hydrochloric acid, or iron powder in the presence of an acid like ammonium chloride[1].
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of celite to remove the catalyst (if applicable) and concentrate the filtrate.
Neutralize the reaction mixture if an acid was used and extract the product.
Purify the final product by recrystallization or column chromatography.
Workflow Diagram:
Caption: Classical two-step synthesis of the target molecule.
Synthetic Route 2: Direct Catalytic Amidation
In recent years, direct amidation reactions have gained significant traction as a more atom-economical and environmentally benign alternative to classical methods that rely on stoichiometric activating agents.[2] This approach involves the direct coupling of a carboxylic acid and an amine in the presence of a catalyst.
Rationale and Experimental Design
This route circumvents the need for the pre-activation of the carboxylic acid, thereby reducing the number of synthetic steps and the generation of waste. The selection of an appropriate catalyst is crucial for the success of this reaction. Niobium(V) oxide (Nb2O5) has emerged as a promising reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids with less reactive amines like anilines.[3][4][5] This method offers the potential for a more streamlined and sustainable synthesis.
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-amino-2-methoxyphenol (1 equivalent), cyclohexanecarboxylic acid (1.1 equivalents), and the Nb2O5 catalyst (5-10 mol%).
Add a high-boiling point solvent such as toluene or xylene.
Heat the reaction mixture to reflux, with azeotropic removal of water using the Dean-Stark trap.
Monitor the reaction progress by TLC. The reaction time can vary from 24 to 48 hours.
Upon completion, cool the reaction mixture and filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Workflow Diagram:
Caption: Direct one-pot catalytic synthesis of the target molecule.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The yield for the classical route is estimated based on typical yields for similar reactions, while the yield for the catalytic route is based on reported data for Nb2O5-catalyzed amidations.[4][5]
The classical synthetic route offers the advantage of generally higher overall yields and the use of well-established and reliable reactions. However, it suffers from poor atom economy, generates significant amounts of waste, and involves multiple steps, which can be time-consuming and costly on a larger scale.
In contrast, the direct catalytic amidation approach presents a more elegant and sustainable alternative. Although the yields may be slightly lower in some cases, the single-step procedure, high atom economy, and the reusability of the heterogeneous catalyst make it an attractive option, particularly for large-scale production where cost and environmental impact are major considerations. The avoidance of hazardous coupling agents and toxic byproducts further enhances the appeal of this "green" chemistry approach.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project. For small-scale laboratory synthesis where the highest possible yield is the primary concern, the classical method may be preferred. However, for process development and large-scale manufacturing, the direct catalytic amidation offers a more efficient, cost-effective, and environmentally responsible solution. Further optimization of the catalytic system could potentially lead to even higher yields, making it the unequivocally superior method for the synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide.
References
Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. [Link]
ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]
Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
ResearchGate. (2025, August 9). Synthesis of N-substituted anilines via smiles rearrangement. [Link]
PubMed. (2011, December 15). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. [Link]
Springer. (2012, February 1). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. [Link]
Wiley Online Library. (2015, September 10). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]
ResearchGate. (2015, September 11). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]
ResearchGate. (2025, August 10). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. [Link]
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
prolekare.cz. (n.d.). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
CORE. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]
HETEROCYCLES. (2008, August 21). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. [Link]
prolekare.cz. (2015, January 2). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis based on cyclohexadienes. Part 8. Synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives. [Link]
PrepChem.com. (n.d.). Synthesis of N-(5-amino-2-phenoxyphenyl)methanesulfonamide. [Link]
ChemRxiv. (n.d.). Preparation of 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (6PPD-quinone), an Environmental Hazard for Salmon. [Link]
A Senior Application Scientist's Guide to the Head-to-Head ADME Profiling of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide Analogs
Introduction: The N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide scaffold represents a promising starting point in medicinal chemistry, with potential applications across various therapeutic areas. However, the journe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
The N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide scaffold represents a promising starting point in medicinal chemistry, with potential applications across various therapeutic areas. However, the journey from a promising scaffold to a viable drug candidate is contingent on a thorough understanding and optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetics is a leading cause of late-stage drug attrition, making early, comparative ADME assessment critical for success.[1]
This guide provides a comprehensive framework for conducting a head-to-head comparison of the ADME properties of novel analogs based on this core structure. We will use a representative parent compound and three hypothetical analogs to illustrate the experimental workflow, data interpretation, and decision-making process. The objective is not merely to present data, but to elucidate the causal relationships between structural modifications and their resulting ADME profiles, thereby enabling researchers to make data-driven decisions in lead optimization.[2][3]
For the purpose of this guide, we will consider the following compounds:
Analog A (ANA-A): A fluoro-substituted analog, designed to block a potential site of metabolism.
Analog B (ANA-B): An N-methylated analog on the aniline nitrogen, intended to alter basicity and solubility.
Analog C (ANA-C): A more lipophilic analog with a tert-butyl group on the cyclohexyl ring, designed to enhance target engagement.
This guide will detail the essential in vitro assays required to build a comprehensive ADME profile, providing validated protocols and explaining the scientific rationale behind each experimental choice.
Chapter 1: Foundational Physicochemical Properties: Solubility and Lipophilicity
Expert Rationale: Before proceeding to complex cell-based or metabolic assays, we must first understand the fundamental physicochemical properties of our analogs. Aqueous solubility is a critical determinant of oral absorption and dissolution, while lipophilicity (measured as LogD at physiological pH) influences permeability, plasma protein binding, and metabolic clearance.[1] An early assessment of these parameters is essential for interpreting data from subsequent assays and ensuring the compounds are sufficiently soluble for robust testing.[4]
Kinetic Aqueous Solubility
The kinetic solubility assay provides a high-throughput assessment of a compound's solubility when rapidly precipitated from a DMSO stock solution. This mimics the conditions often encountered in early screening and is a crucial first pass to flag potential bioavailability issues.
Compound Preparation: Prepare 10 mM stock solutions of PC-01, ANA-A, ANA-B, and ANA-C in 100% DMSO.[5]
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well plate.
Compound Addition: Add 2 µL of each 10 mM stock solution to triplicate wells, resulting in a final concentration of 100 µM with 1% DMSO.
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to separate the precipitated (undissolved) compound from the soluble fraction.
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. A calibration curve prepared in PBS is used for quantification.[5]
Lipophilicity (LogD)
LogD is the logarithm of the distribution coefficient of a compound between octanol and an aqueous buffer at a specific pH (typically 7.4). It is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds.
Preparation: Prepare a 1 mg/mL stock solution of each compound in a suitable solvent (e.g., acetonitrile).
Phase Preparation: In a glass vial, mix 1-octanol and PBS (pH 7.4) in a 1:1 ratio. Shake vigorously and allow the phases to separate completely.
Compound Addition: Add a small aliquot of the compound stock solution to the octanol/PBS mixture.
Equilibration: Shake the vial for 1 hour at room temperature to allow the compound to partition between the two phases.
Centrifugation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.
Sampling & Analysis: Carefully sample both the aqueous and octanol layers. Analyze the concentration of the compound in each phase by LC-MS/MS.
Calculation: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Data Summary & Interpretation
Table 1: Hypothetical Physicochemical Data for Analog Series
Compound ID
Structural Modification
Kinetic Solubility (µM) at pH 7.4
LogD at pH 7.4
Interpretation
PC-01
Parent Compound
75
2.1
Moderate solubility and lipophilicity; a good starting point.
ANA-A
Fluoro-substituted
65
2.5
Increased lipophilicity and slightly decreased solubility, as expected with fluorine addition.
Significantly increased lipophilicity leads to poor aqueous solubility, a potential liability.
Analysis: The initial data immediately flags ANA-C as a high-risk compound due to its very low solubility, which could severely limit its oral absorption. ANA-B shows a favorable shift in properties, while ANA-A 's increased lipophilicity will need to be monitored in subsequent assays for its impact on protein binding and metabolism.
Chapter 2: Absorption and Permeability: The Caco-2 Monolayer Assay
Expert Rationale: To be orally active, a drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[7] This assay allows us to measure the apparent permeability (Papp) and determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[6]
Visualizing the Caco-2 Workflow
Caption: Hypothetical Phase I metabolic pathways for the parent scaffold.
Data Summary & Interpretation
Table 3: Hypothetical HLM Stability Data for Analog Series
PC-01 and ANA-B show moderate metabolic stability. They are cleared by liver enzymes but not so rapidly as to preclude a reasonable dosing interval.
ANA-A is highly stable. The strategic placement of a fluorine atom has likely blocked a key site of metabolism (a common medicinal chemistry strategy), dramatically reducing its intrinsic clearance. This is a very positive result for improving bioavailability and half-life.
ANA-C , the highly lipophilic analog, is metabolized very rapidly. This is a common phenomenon, as increased lipophilicity often leads to greater interaction with CYP enzymes, resulting in high clearance. This, combined with its poor solubility, makes ANA-C a very unattractive candidate.
Chapter 4: Distribution: Plasma Protein Binding (PPB)
Expert Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. [8]According to the "free drug hypothesis," only the unbound fraction (fu) of a drug is available to distribute into tissues, interact with its target, and be cleared. [8]High plasma protein binding (>99%) can limit efficacy and complicate pharmacokinetics. Therefore, measuring PPB is essential for understanding a drug's distribution and interpreting its potency. Equilibrium dialysis is considered the gold-standard method for this determination.
[8][9]
Experimental Protocol: Equilibrium Dialysis for PPB
This protocol is based on the industry-standard RED (Rapid Equilibrium Dialysis) device.
[9]
Compound Preparation: Spike human plasma with each test compound to a final concentration of 1-5 µM.
[8]2. Device Setup: Add the compound-spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS (pH 7.4) to the other chamber, separated by a semipermeable membrane (e.g., 8 kDa MWCO).
Incubation: Seal the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the membrane.
Sampling: At the end of the incubation, carefully collect samples from both the plasma and the buffer chambers.
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
Calculation:
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
% Bound = (1 - fu) * 100
Data Summary & Interpretation
Table 4: Hypothetical Plasma Protein Binding Data for Analog Series
Compound ID
LogD at pH 7.4
Fraction Unbound (fu)
% Bound
Interpretation
PC-01
2.1
0.15
85.0%
Moderate binding, acceptable.
ANA-A
2.5
0.08
92.0%
Higher binding, correlates with increased lipophilicity.
ANA-B
1.9
0.22
78.0%
Lower binding, correlates with decreased lipophilicity. Favorable.
ANA-C
3.8
0.005
99.5%
Extremely high binding. A significant liability.
Analysis:
There is a clear correlation between lipophilicity (LogD) and PPB.
ANA-C , being highly lipophilic, is almost entirely bound to plasma proteins. Its free fraction is only 0.5%, meaning very little drug is available to exert a therapeutic effect, rendering it likely inactive in vivo regardless of its target potency.
ANA-B shows the most favorable profile with the highest free fraction.
ANA-A 's binding is higher but may still be acceptable depending on the required therapeutic concentration.
Chapter 5: Synthesis, Integrated View, and Decision-Making
Expert Rationale: The power of this comparative approach lies in integrating all ADME data to form a holistic view of each analog. No single parameter determines success; rather, it is the balance of properties that guides the selection of candidates for more complex in vivo studies.
Visualizing the ADME Decision Funnel
Caption: A decision-making workflow for lead optimization based on ADME data.
Integrated ADME Profile Summary
Table 5: Head-to-Head Comparison of All In Vitro ADME Properties
Parameter
PC-01 (Parent)
ANA-A (Fluoro)
ANA-B (N-Methyl)
ANA-C (t-Butyl)
Solubility
Moderate
Moderate
Good
Very Poor
Permeability
High
High
Moderate
High
Efflux Substrate
No
No
Yes (ER=3.2)
No
Metabolic Stability
Moderate
Excellent
Moderate
Very Poor
Plasma Protein Binding
Moderate
High
Low
Very High
Overall Assessment
Good starting point
Most Promising
Mixed Profile
Poor Candidate
Final Recommendation
Based on this comprehensive in vitro ADME assessment, a clear path forward emerges:
Eliminate ANA-C: This analog is plagued by multiple liabilities, including extremely poor solubility, rapid metabolic clearance, and excessively high plasma protein binding. It is highly unlikely to succeed in vivo.
De-prioritize ANA-B: While it possesses excellent solubility and low PPB, its status as an efflux substrate is a significant concern that could severely limit its bioavailability and lead to unpredictable drug-drug interactions.
Advance ANA-A: This analog presents the most promising profile. The strategic fluorination successfully blocked metabolic clearance, leading to excellent stability. While its permeability is high and it is not an efflux substrate, its increased lipophilicity resulted in higher plasma protein binding. However, this profile represents a well-understood trade-off. The combination of high stability and high permeability makes ANA-A the strongest candidate to advance into definitive in vivo pharmacokinetic studies in a rodent model to confirm its half-life and oral bioavailability.
This structured, head-to-head comparison allows for the efficient triage of compounds, ensuring that resources are focused on analogs with the highest probability of success, ultimately accelerating the path to a viable clinical candidate.
References
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
Selvita. (n.d.). In Vitro ADME.
Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
Otagiri, M. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Retrieved from [Link]
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
PubMed. (2018, May 8). Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. Retrieved from [Link]
ResearchGate. (n.d.). The Predicted ADME Properties of the Amino Acid Based Alkylating Agents. Retrieved from [Link]
PubMed. (2011, December 15). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. Retrieved from [Link]
IAPC Journals. (2025, February 8). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides.
MuriPhys. (2025, January 7). Pharmacokinetics and Drug Metabolism.
SciSpace. (2017, April 19). Design, synthesis and structure-activity relationship study of wollamide B; a new potential anti TB agent.
PMC. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. Retrieved from [Link]
PubMed. (2018, March 15). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Retrieved from [Link]
PubMed. (2010, October 15). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Retrieved from [Link]
MDPI. (2023, May 16). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Retrieved from [Link]
ResearchGate. (n.d.). Metabolism of some aminoquinolines and pharmacokinetic features.
Asian Journal of Research in Chemistry. (2020, June 26). ADME Analysis of Phytochemical Constituents of Psidium guajava. Retrieved from [Link]
World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
MDPI. (2022, May 22). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Retrieved from [Link]
A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with Novel Cyclohexanecarboxamide Derivatives
Introduction: The Imperative of Reproducibility in an Era of Novel Therapeutics The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is paved with rigorous biological testing. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Reproducibility in an Era of Novel Therapeutics
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is paved with rigorous biological testing. The reproducibility of these biological assays forms the bedrock of confidence in the generated data, ensuring that findings are not mere artifacts of a specific experimental setup but are robust and reliable.[1][2] In a 2016 Nature survey, it was revealed that over 70% of researchers in the biological sciences had encountered difficulties in reproducing the findings of other scientists, and a staggering 60% were unable to reproduce their own results.[1] This guide aims to provide a comprehensive framework for establishing reproducible biological assays, using the hypothetical novel compound, N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, as a case in point. While specific biological data for this compound is not extensively available in the public domain, the principles and methodologies discussed herein are universally applicable to any new chemical entity under investigation.
At the heart of reproducible research lies the transparency of the methodology and a thorough understanding of the variables that can influence an assay's outcome.[3] This guide will delve into the critical aspects of compound characterization, assay selection and development, and the implementation of robust quality control measures to fortify the reliability of your findings.
Part 1: Foundational Pillar - Characterization of the Test Compound
Before embarking on any biological assay, the identity, purity, and stability of the test compound must be unequivocally established. Assuming N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is our lead compound, the following steps are crucial:
Synthesis and Purification: A well-documented synthetic route is paramount. The final product should be purified to the highest possible degree, typically >95% for initial in vitro screening, with the goal of >98% for more advanced studies.[4][5] The presence of uncharacterized impurities can lead to off-target effects and confounding results.[6]
Structural Verification: The chemical structure should be confirmed using a battery of analytical techniques, including:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a small molecule.
Solubility and Stability: The solubility of the compound in the assay buffer and its stability under storage and experimental conditions must be determined to ensure accurate dosing and prevent degradation.
A failure to adequately characterize the test compound is a primary source of irreproducibility.
Part 2: Selecting and Validating the Right Biological Assay
The choice of biological assay is dictated by the putative biological target and the desired information (e.g., binding affinity, functional activity, cellular effects). For a novel compound like N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, a tiered approach to assay development is recommended.
Workflow for Assay Development and Validation
Caption: A generalized workflow for the development and validation of a reproducible biological assay.
Hypothetical Target: A G-Protein Coupled Receptor (GPCR)
Let's hypothesize that N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is designed as an antagonist for a specific GPCR.
1. Primary Binding Assay:
This assay will determine if the compound directly interacts with the receptor.
Assay Type
Principle
Advantages
Disadvantages
Radioligand Binding Assay
Measures the displacement of a radiolabeled ligand from the receptor by the test compound.
High sensitivity, well-established.
Requires handling of radioactive materials, disposal costs.
Fluorescence Polarization (FP) Assay
Measures the change in polarization of a fluorescently labeled ligand upon binding to the receptor.
Homogeneous (no-wash) format, amenable to high-throughput screening (HTS).
Lower sensitivity than radioligand assays, potential for compound interference.
Protocol: A Competitive Radioligand Binding Assay
Cell Membrane Preparation: Prepare membranes from cells overexpressing the target GPCR.
Assay Buffer: Use a buffer that maintains the integrity and activity of the receptor.
Incubation: Incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide.
Separation: Separate the bound from the free radioligand by rapid filtration.
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
2. Secondary Functional Assays:
These assays will determine the functional consequence of the compound binding to the receptor (e.g., agonism, antagonism, inverse agonism).
Assay Type
Principle
Advantages
Disadvantages
cAMP Assay
Measures the modulation of intracellular cyclic AMP (cAMP) levels, a common second messenger for GPCRs.
Functional readout, multiple formats available (e.g., HTRF, AlphaLISA).
Indirect measure of receptor activation, can be influenced by other signaling pathways.
Calcium Flux Assay
Measures changes in intracellular calcium concentrations, another key second messenger.
High-throughput, real-time measurement.
Not all GPCRs couple to calcium signaling.
Reporter Gene Assay
Measures the activation of a downstream transcription factor linked to a reporter gene (e.g., luciferase, β-galactosidase).
High sensitivity, stable signal.
Can be slow, may not reflect the immediate physiological response.
Protocol: A HTRF-based cAMP Assay
Cell Seeding: Seed cells expressing the target GPCR into a microplate.
Compound Treatment: Treat the cells with varying concentrations of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide.
Agonist Stimulation: Stimulate the cells with a known agonist of the GPCR.
Lysis and Detection: Lyse the cells and add the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
Signal Measurement: Measure the HTRF signal, which is inversely proportional to the amount of cAMP produced.
Data Analysis: Determine the IC50 value for the antagonist.
Part 3: Mitigating Variability in Cell-Based Assays
Cell-based assays are notoriously prone to variability.[7][8] Adherence to the following best practices is critical for ensuring reproducibility.[1][9]
Cell Line Authentication: Use authenticated cell lines from a reputable source (e.g., ATCC).[1] Regularly test for mycoplasma contamination.[8]
Control Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.[1] Establish a cell banking system and use cells within a defined passage number range.
Standardize Culture Conditions: Maintain consistency in media formulation, serum batches, incubation temperature, CO2 levels, and cell density.[7][10]
Implement Proper Controls:
Positive Control: A known activator or inhibitor of the target pathway.
Negative Control: A vehicle control (e.g., DMSO).
Untreated Control: Cells that have not been exposed to any treatment.
Minimize Edge Effects: In microplate-based assays, the outer wells are more susceptible to evaporation.[7] Avoid using the perimeter wells for experimental samples.[7]
Logical Relationship of Factors Affecting Cell-Based Assay Reproducibility
Caption: Key factors influencing the reproducibility of cell-based assays.
Part 4: Data Analysis and Transparent Reporting
The final step in ensuring reproducibility is the rigorous and transparent analysis and reporting of your data.
Statistical Analysis: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error of the mean).[1]
Detailed Methodology: The methods section of any publication or report should be sufficiently detailed to allow another researcher to replicate the experiment.[1][3] This includes information on all reagents, instruments, and software used.
Data Availability: Whenever possible, make the raw data publicly available in a repository.[1][3]
Publish Negative Data: The publication of negative results is crucial for preventing other researchers from pursuing fruitless lines of inquiry.[1]
Conclusion
The challenge of reproducibility in biological research is a significant one, but it is not insurmountable.[2] By adopting a systematic and rigorous approach to compound characterization, assay development and validation, and data analysis, researchers can significantly enhance the reliability and impact of their work. While the specific biological activities of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide remain to be fully elucidated, the principles outlined in this guide provide a robust framework for ensuring that the data generated for this and other novel compounds is both credible and reproducible.
References
Nobre, M. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate. Retrieved from [Link]
Horvath, P., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. Retrieved from [Link]
Bitesize Bio. (2025, February 27). 8 Tips to Improve Your Research Reproducibility. Retrieved from [Link]
Almaden Genomics. (2023, October 26). How to Solve the Biological Research Reproducibility Problem. Retrieved from [Link]
Bio-Rad. (n.d.). Tips for Improving Reproducibility and Efficiency. Retrieved from [Link]
Weidner, J. (2021, March 29). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. Retrieved from [Link]
NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]
Greene, L. M., et al. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Patel, H., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Evaluating the Off-Target Effects of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Executive Summary
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2) represents a distinct chemical scaffold often utilized in early-stage drug discovery as a "privileged structure" for targeting kinases (specifically Adenosine Kinase), ion channels, and certain epigenetic readers. While its cyclohexanecarboxamide core provides favorable lipophilicity for membrane permeability, the 5-amino-2-methoxyaniline moiety introduces specific selectivity challenges and metabolic liabilities compared to more rigid scaffolds like aminopyrimidines or indolinones.
This guide provides a technical framework for evaluating the off-target profile of this scaffold, comparing it against industry-standard alternatives, and detailing the experimental protocols required to validate its selectivity.
Structural Analysis & Scaffold Comparison
To understand the off-target risks, we must first analyze the pharmacophore relative to its competitors. The N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide scaffold (hereafter Compound A ) relies on a flexible amide linker, contrasting with the rigid fused rings of kinase inhibitors.
Comparative Scaffold Analysis Table
Feature
Compound A (Amide-Anisole)
Biaryl Urea (e.g., Sorafenib)
Fused Heterocycle (e.g., Quinazoline)
Core Topology
Flexible Amide Linker
Flexible Urea Linker
Rigid Fused Ring
Primary Binding Mode
H-bond donor/acceptor (Linker) + Hydrophobic fill (Cyclohexyl)
Type II Kinase Inhibitor (DFG-out)
Type I Kinase Inhibitor (ATP-mimetic)
Selectivity Profile
Moderate: High affinity for GPCRs & Ion Channels due to lipophilic tail.
Low: notoriously promiscuous across the kinome.
High: Shape complementarity drives specificity.
Metabolic Liability
High: O-demethylation (CYP2D6) & N-acetylation.
Moderate: Oxidative metabolism.
Low to Moderate: Ring oxidation.
Tox Structural Alert
Aniline: Potential for reactive quinone-imine metabolites.
None specific to linker.
Michael Acceptors (if acrylamide present).
Off-Target Liability Mechanisms
The specific off-target effects of Compound A are driven by two structural features:
The 2-Methoxy-5-Amino Aniline Headgroup: This electron-rich ring mimics adenosine and biogenic amines, leading to "noise" in GPCR assays (Dopamine/Serotonin receptors).
The Cyclohexyl Tail: A large lipophilic moiety that frequently causes non-specific binding to the hERG potassium channel, a critical cardiac safety marker.
Mechanism of Action: Off-Target Pathways
Caption: Mapping the pleiotropic interactions of the scaffold. The lipophilic cyclohexyl tail drives hERG liability, while the aniline headgroup drives GPCR promiscuity.
Experimental Protocols for Validation
To objectively evaluate Compound A against other scaffolds, a tiered screening approach is required. This protocol ensures self-validating data integrity.
Tier 1: In Silico Profiling (The "Go/No-Go" Filter)
Before wet-lab testing, use computational models to predict promiscuity.
Method: Similarity Ensemble Approach (SEA) or SwissTargetPrediction.
Input: SMILES string of Compound A (COc1ccc(N)cc1NC(=O)C2CCCCC2).
Success Criteria: No high-probability hits (>0.8) for hERG or Nuclear Receptors.
Tier 2: The "SafetyScreen44" Panel (In Vitro)
This is the industry standard for comparing off-target profiles.
Objective: Screen against 44 critical targets (GPCRs, Transporters, Ion Channels) causing adverse drug reactions (ADRs).
Protocol:
Concentration: Test at 10 µM (high stringency).
Control: Use Promethazine (promiscuous control) and DMSO (vehicle).
Readout: % Inhibition of control ligand binding.[1]
Threshold: >50% inhibition at 10 µM flags a "Hit".
Expected Result for Compound A: Likely hits on 5-HT2A and Adenosine A2A receptors due to the anisole moiety.
Tier 3: Functional hERG Assessment (Patch Clamp)
Because the cyclohexyl group is a known hERG pharmacophore, binding data is insufficient; functional data is mandatory.
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).
Protocol:
Cell Line: CHO cells stably expressing hERG (Kv11.1).
Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to measure tail current.
Application: Apply Compound A at 0.1, 1, 10, and 30 µM (cumulative).
Analysis: Calculate IC50.
Comparison Benchmark:
Safe: IC50 > 30 µM.
Caution: IC50 1–10 µM (Typical for this scaffold).
The 5-amino-2-methoxyaniline substructure carries a risk of bioactivation into a reactive quinone-imine.
Protocol:
Incubate Compound A (10 µM) with Human Liver Microsomes (HLM) + NADPH.
Add Glutathione (GSH) or Dansyl-GSH as a trapping agent.
Analyze via LC-MS/MS (Neutral Loss Scan for GSH fragment).
Interpretation: Detection of GSH-adducts indicates the formation of reactive metabolites, a major liability compared to stable scaffolds like Pyridines.
Evaluation Workflow Diagram
The following decision tree illustrates the logical flow for evaluating this scaffold's viability in a drug discovery campaign.
Caption: Step-by-step "Go/No-Go" decision tree for validating the safety of the Amide-Anisole scaffold.
References
PubChem. Compound Summary for CID 11666679: N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide. National Library of Medicine (US). Available at: [Link]
Accela ChemBio. Product Catalog: N-(5-amino-2-methoxyphenyl)cyclohexanecarboxamide (CAS 859179-67-2). Available at: [Link]
BindingDB. Target Profiling of Amide-Linked Scaffolds. (General Database Reference for Scaffold Comparison). Available at: [Link]
Eurofins Discovery. SafetyScreen44™ Panel Description. (Protocol Reference). Available at: [Link]